Cholesteryl tridecanoate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
Molecular Formula |
C40H70O2 |
|---|---|
Molecular Weight |
583.0 g/mol |
IUPAC Name |
[(10R,13R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] tridecanoate |
InChI |
InChI=1S/C40H70O2/c1-7-8-9-10-11-12-13-14-15-16-20-38(41)42-33-25-27-39(5)32(29-33)21-22-34-36-24-23-35(31(4)19-17-18-30(2)3)40(36,6)28-26-37(34)39/h21,30-31,33-37H,7-20,22-29H2,1-6H3/t31-,33?,34?,35-,36?,37?,39+,40-/m1/s1 |
InChI Key |
VSBOMBMZJDIDEH-NKSQXZIVSA-N |
Isomeric SMILES |
CCCCCCCCCCCCC(=O)OC1CC[C@@]2(C3CC[C@@]4([C@H](CCC4C3CC=C2C1)[C@H](C)CCCC(C)C)C)C |
Canonical SMILES |
CCCCCCCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C |
Origin of Product |
United States |
Foundational & Exploratory
Cholesteryl Tridecanoate: A Technical Guide for Researchers
CAS Number: 25605-87-2 Molecular Formula: C₄₀H₇₀O₂
This technical guide provides an in-depth overview of cholesteryl tridecanoate, a cholesterol ester of significant interest to researchers in drug development, materials science, and cell biology. This document outlines its chemical and physical properties, provides guidance on its synthesis and its application in lipid nanoparticle formulations, and discusses its role in relevant biological pathways.
Core Data and Physicochemical Properties
This compound is the ester formed from the condensation of cholesterol and tridecanoic acid. As a cholesterol ester, it is a highly lipophilic molecule.
Table 1: Physicochemical Properties of this compound [1]
| Property | Value |
| CAS Number | 25605-87-2 |
| Molecular Formula | C₄₀H₇₀O₂ |
| Molecular Weight | 582.98 g/mol |
| Appearance | White to off-white solid |
| Purity | ≥99% |
| Storage Temperature | -20°C |
Synthesis of this compound
The synthesis of this compound can be achieved through the esterification of cholesterol with tridecanoic acid or a more reactive derivative such as tridecanoyl chloride. Below is a general experimental protocol based on common esterification methods for cholesterol.
Experimental Protocol: Synthesis of this compound
Materials:
-
Cholesterol
-
Tridecanoyl chloride (or tridecanoic acid)
-
Anhydrous pyridine (or another suitable base like triethylamine)
-
Anhydrous dichloromethane (DCM) or toluene as the solvent
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and ethyl acetate for chromatography elution
Procedure (using Tridecanoyl Chloride):
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve cholesterol (1 equivalent) in anhydrous DCM.
-
Addition of Base: Add anhydrous pyridine (1.2-1.5 equivalents) to the solution and stir.
-
Addition of Acyl Chloride: Slowly add tridecanoyl chloride (1.1 equivalents) to the stirred solution at 0°C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by adding a small amount of water or a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. After filtering, concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.
Note: If using tridecanoic acid, a coupling agent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) would be required to facilitate the esterification.
Application in Lipid Nanoparticles
Cholesterol and its esters are crucial components in the formulation of lipid nanoparticles (LNPs), which are widely used as delivery vehicles for therapeutics, including mRNA vaccines.[2] Cholesterol esters like this compound can be incorporated into the lipid core of these nanoparticles to modulate their physical properties, such as stability, fluidity, and drug loading capacity.
Experimental Protocol: Formulation of Lipid Nanoparticles Containing this compound
This protocol describes a general method for preparing LNPs using a microfluidic mixing technique. The lipid composition can be adjusted based on the specific application.
Materials:
-
Ionizable lipid (e.g., DLin-MC3-DMA)
-
Helper lipid (e.g., 1,2-distearoyl-sn-glycero-3-phosphocholine, DSPC)
-
Cholesterol
-
This compound
-
PEG-lipid (e.g., 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000, DMG-PEG 2000)
-
Ethanol (200 proof)
-
Aqueous buffer (e.g., citrate buffer, pH 4.0)
-
Nucleic acid cargo (e.g., mRNA) in an appropriate buffer
-
Microfluidic mixing device
Procedure:
-
Preparation of Lipid Stock Solutions: Prepare individual stock solutions of the ionizable lipid, DSPC, cholesterol, this compound, and PEG-lipid in ethanol.
-
Lipid Mixture Preparation: Combine the lipid stock solutions in the desired molar ratio. A common starting ratio for the lipid components (ionizable lipid:DSPC:cholesterol:PEG-lipid) is 50:10:38.5:1.5. This compound can be included by partially or fully replacing the cholesterol component, depending on the desired properties of the LNPs.
-
Nucleic Acid Solution Preparation: Prepare the nucleic acid cargo in the aqueous buffer.
-
Microfluidic Mixing: Set up the microfluidic mixer with two inlet streams. One stream will contain the lipid mixture in ethanol, and the other will contain the nucleic acid in the aqueous buffer.
-
Nanoparticle Formation: Pump the two solutions through the microfluidic device at a defined flow rate ratio (e.g., 3:1 aqueous to organic). The rapid mixing of the two streams leads to the self-assembly of the LNPs, encapsulating the nucleic acid.
-
Purification and Concentration: The resulting LNP suspension is typically dialyzed against a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to remove ethanol and unencapsulated nucleic acid. The LNPs can then be concentrated using techniques like tangential flow filtration.
Biological Significance: Role in Cholesterol Esterification Pathway
Cholesteryl esters are synthesized intracellularly from cholesterol and fatty acyl-CoAs by the enzyme acyl-CoA:cholesterol acyltransferase (ACAT).[3][4] This process is crucial for cellular cholesterol homeostasis, as it allows for the storage of excess cholesterol in a non-toxic, esterified form within lipid droplets. The ACAT-mediated cholesterol esterification pathway is a key regulatory node in cellular lipid metabolism and has been implicated in various diseases, including atherosclerosis and certain cancers.
Below is a diagram illustrating the central role of ACAT in the cholesterol esterification pathway.
Caption: ACAT-mediated cholesterol esterification pathway.
Analytical Data
While specific, publicly available NMR and mass spectrometry data for this compound are limited, the expected spectral characteristics can be inferred from the known spectra of cholesterol and other long-chain fatty acid esters of cholesterol.
-
¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for the cholesterol backbone, including the olefinic proton at C6, the proton at C3 which would be shifted downfield due to the ester linkage, and the numerous overlapping signals of the steroidal ring system and the alkyl side chain. The tridecanoate moiety would contribute a triplet for the terminal methyl group and a complex multiplet for the methylene protons.
-
¹³C NMR: The carbon NMR spectrum would show distinct signals for the cholesterol core and the fatty acid chain. The carbonyl carbon of the ester group would appear around 173 ppm.
-
Mass Spectrometry: Electron ionization mass spectrometry would likely show a molecular ion peak corresponding to the molecular weight of this compound (m/z 582.98). A prominent fragment ion corresponding to the cholesterol backbone (m/z 368/369) after the loss of the fatty acid chain is also expected.
Researchers are advised to acquire their own analytical data for this compound synthesized or procured for their specific applications to ensure its identity and purity.
References
Cholesteryl Tridecanoate: A Comprehensive Technical Guide to its Physical Properties and Constants
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cholesteryl tridecanoate, a cholesterol ester, belongs to a class of compounds known for their liquid crystalline properties. These materials exhibit phases intermediate between the solid and liquid states, making them subjects of significant interest in materials science and increasingly in biomedical applications, including drug delivery systems. Understanding the precise physical and chemical properties of this compound is crucial for its potential application in these fields. This technical guide provides a detailed overview of the known physical constants, thermotropic behavior, and analytical methodologies for the characterization of this compound.
Core Physical and Chemical Properties
This compound is the ester formed from cholesterol and tridecanoic acid. Its fundamental properties are summarized in the table below.
| Property | Value | Source |
| Chemical Formula | C₄₀H₇₀O₂ | N/A |
| Molecular Weight | 582.98 g/mol | N/A |
| Appearance | White to off-white solid | N/A |
| Storage Conditions | Recommended storage at -20°C for long-term stability. | N/A |
Thermotropic Liquid Crystal Behavior
Cholesteryl esters, including this compound, are well-known to exhibit thermotropic liquid crystalline phases.[1][2] This means that they undergo transitions to different mesophases upon changes in temperature. The typical phase progression for a cholesteryl ester upon heating is from a crystalline solid to a smectic phase, then to a cholesteric phase, and finally to an isotropic liquid. The transition temperatures are dependent on the length of the fatty acid chain.[1] For saturated cholesteryl esters with an odd number of carbons in the fatty acyl chain, a general trend is observed.[1]
Phase Transition Temperatures
Based on graphical data for saturated cholesteryl esters with odd-numbered carbon chains, the following transition temperatures for this compound (13 carbons in the acyl chain) can be estimated[1]:
| Transition | Estimated Temperature (°C) |
| Crystal to Smectic | ~77 °C |
| Smectic to Cholesteric | ~80 °C |
| Cholesteric to Isotropic Liquid | ~84 °C |
Note: These values are estimations derived from graphical representations and may vary depending on the purity of the sample and the experimental conditions.
Solubility
| Solvent Class | Expected Solubility |
| Non-polar solvents (e.g., hexane, toluene) | High |
| Chlorinated solvents (e.g., chloroform, dichloromethane) | High |
| Polar aprotic solvents (e.g., acetone, ethyl acetate) | Moderate to Low |
| Alcohols (e.g., ethanol, methanol) | Low |
| Water | Insoluble |
Experimental Protocols
The characterization of the physical properties of this compound relies on several key analytical techniques. The following sections detail generalized experimental protocols that can be adapted for this specific compound.
Synthesis of this compound
A general method for the synthesis of cholesteryl esters involves the esterification of cholesterol with the corresponding fatty acid or its more reactive derivative, such as an acyl chloride or anhydride.
Materials:
-
Cholesterol
-
Tridecanoyl chloride (or tridecanoic acid)
-
Anhydrous pyridine (or another suitable base and solvent)
-
Anhydrous diethyl ether (or other suitable extraction solvent)
-
Hydrochloric acid (dilute solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Hexane and ethyl acetate for chromatography elution
Procedure:
-
Dissolve cholesterol in anhydrous pyridine in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add a stoichiometric amount of tridecanoyl chloride to the cooled solution with constant stirring.
-
Allow the reaction mixture to warm to room temperature and stir for several hours or until the reaction is complete (monitored by thin-layer chromatography).
-
Quench the reaction by slowly adding dilute hydrochloric acid.
-
Extract the product into diethyl ether.
-
Wash the organic layer sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure this compound.
-
Confirm the identity and purity of the product using techniques such as NMR and mass spectrometry.
Differential Scanning Calorimetry (DSC)
DSC is used to determine the phase transition temperatures and the enthalpies of these transitions.
Methodology:
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into a standard aluminum DSC pan.
-
Instrument Setup: Place the sealed sample pan and an empty reference pan into the DSC cell.
-
Thermal Program:
-
Equilibrate the sample at a temperature well below the first expected transition (e.g., 25°C).
-
Heat the sample at a controlled rate (e.g., 5-10°C/min) to a temperature above the final clearing point (e.g., 100°C).
-
Hold the sample at this temperature for a few minutes to ensure complete melting.
-
Cool the sample at the same controlled rate back to the starting temperature.
-
Perform a second heating scan under the same conditions to obtain a thermal history-independent thermogram.
-
-
Data Analysis: Analyze the thermogram to determine the onset and peak temperatures of the endothermic transitions (melting and liquid crystal phase transitions) and integrate the peaks to calculate the enthalpy of each transition (ΔH).
Polarized Light Microscopy (PLM)
PLM is a crucial technique for visualizing the different liquid crystalline textures (mesophases) and identifying the phase transition temperatures.
Methodology:
-
Sample Preparation: Place a small amount of this compound on a clean microscope slide and cover it with a coverslip.
-
Heating Stage: Place the slide on a hot stage connected to a temperature controller.
-
Microscope Setup: Use a polarizing microscope with crossed polarizers.
-
Observation:
-
Heat the sample slowly while observing the changes in texture.
-
The crystalline solid will appear bright against the dark background.
-
Upon melting to the smectic phase, characteristic textures such as focal conic fans will appear.
-
Further heating into the cholesteric phase will result in a different, often more fluid and colorful, texture.
-
The transition to the isotropic liquid is marked by the disappearance of all birefringence, resulting in a completely dark field of view.
-
Record the temperatures at which these textural changes occur.
-
Cool the sample slowly to observe the transitions upon cooling.
-
X-Ray Diffraction (XRD)
XRD is used to investigate the molecular arrangement and layer spacing in the crystalline and liquid crystalline phases.
Methodology:
-
Sample Preparation: The sample can be loaded into a thin-walled glass capillary tube or mounted as a thin film on a sample holder with a temperature-controlled stage.
-
Instrument Setup: Use an X-ray diffractometer equipped with a temperature-controlled sample stage and a detector for both small-angle X-ray scattering (SAXS) and wide-angle X-ray scattering (WAXS).
-
Data Collection:
-
Obtain diffraction patterns at various temperatures corresponding to the different phases identified by DSC and PLM.
-
SAXS is used to determine the layer spacing (d-spacing) in the smectic phase.
-
WAXS provides information about the short-range molecular order within the layers.
-
-
Data Analysis: Analyze the positions of the diffraction peaks to determine the structural characteristics of each phase. For the smectic phase, the layer spacing can be calculated using Bragg's Law (nλ = 2d sinθ).
Visualization of Experimental Workflow
The following diagram illustrates the typical workflow for the physical characterization of this compound.
Caption: Workflow for the synthesis and physical characterization of this compound.
Conclusion
This technical guide provides a foundational understanding of the physical properties and constants of this compound. While specific quantitative data for some properties, such as solubility, remain to be fully elucidated, the provided methodologies offer a clear path for researchers to perform comprehensive characterization. The thermotropic liquid crystalline behavior of this compound, in line with other odd-chain cholesteryl esters, presents opportunities for its use in advanced materials and biomedical applications where precise thermal transitions are required. Further research to refine the phase transition data and quantify its solubility in various solvents will be invaluable for the scientific and drug development communities.
References
- 1. Cholesterol Ester: Synthesis, Metabolism & Therapeutic Role - Creative Proteomics [creative-proteomics.com]
- 2. A simple and efficient approach for the synthesis of cholesterol esters of long-chain saturated fatty acids by using Ph3P·SO3 as a versatile organocatalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
Cholesteryl Tridecanoate: A Technical Guide to its Thermal Properties and Phase Transitions
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the melting point and phase transition temperatures of cholesteryl tridecanoate. The information is presented in a structured format to facilitate easy comparison and understanding, with detailed experimental protocols and visual representations of the thermal behavior of this cholesteryl ester.
Thermal Properties of this compound
This compound, a saturated cholesteryl ester, exhibits a thermotropic liquid crystalline behavior, transitioning through distinct phases upon heating. The key transition temperatures are summarized in the table below. It is noted that for cholesteryl esters, there is a small but definite odd-even effect for the temperatures of the crystal-mesophase transition for esters from tridecanoate through nonadecanoate.
| Transition | Temperature (°C) |
| Crystal to Cholesteric (Melting Point) | 77.5 |
| Cholesteric to Isotropic Liquid | 83.5 |
Experimental Protocols for Thermal Analysis
The determination of the phase transition temperatures of this compound is primarily achieved through two key analytical techniques: Differential Scanning Calorimetry (DSC) and Polarized Light Microscopy (PLM).
Differential Scanning Calorimetry (DSC)
DSC is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. This method allows for the precise determination of transition temperatures and the enthalpy of these transitions.
Methodology:
-
Sample Preparation:
-
Accurately weigh 2-5 mg of high-purity this compound into a standard aluminum DSC pan.
-
Hermetically seal the pan to prevent any loss of sample due to sublimation.
-
Prepare an empty, hermetically sealed aluminum pan to be used as a reference.
-
-
Instrument Setup:
-
Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).
-
Place the sample and reference pans into the DSC cell.
-
Purge the cell with an inert gas, such as nitrogen, at a constant flow rate (e.g., 50 mL/min) to provide a reproducible atmosphere.
-
-
Thermal Program:
-
Equilibrate the sample at a temperature well below the first transition point (e.g., 25°C).
-
Heat the sample at a controlled rate, typically 5-10°C/min, to a temperature above the final transition (e.g., 100°C).
-
Hold the sample at the final temperature for a few minutes to ensure complete melting.
-
Cool the sample at the same controlled rate back to the initial temperature.
-
A second heating and cooling cycle is often performed to ensure thermal history is removed and to check for reproducibility.
-
-
Data Analysis:
-
The phase transitions will appear as endothermic peaks on the heating curve of the DSC thermogram.
-
The onset temperature of the first peak corresponds to the crystal-to-cholesteric transition (melting point).
-
The peak temperature of the second, typically smaller, peak corresponds to the cholesteric-to-isotropic liquid transition.
-
The area under each peak is integrated to determine the enthalpy of the transition (ΔH).
-
Polarized Light Microscopy (PLM)
PLM is a qualitative technique that utilizes polarized light to observe the different optical textures of the various liquid crystal phases. The unique birefringence of liquid crystalline phases allows for their identification as the sample is heated or cooled.
Methodology:
-
Sample Preparation:
-
Place a small amount of this compound on a clean microscope slide.
-
Gently place a coverslip over the sample.
-
Heat the slide on a hot stage to melt the sample and allow it to spread into a thin film.
-
Cool the sample to room temperature to allow for crystallization.
-
-
Instrument Setup:
-
Use a polarizing microscope equipped with a hot stage and a temperature controller.
-
Cross the polarizer and analyzer to achieve a dark field of view in the absence of a birefringent sample.
-
-
Thermal Analysis:
-
Place the prepared slide on the hot stage.
-
Slowly heat the sample at a controlled rate (e.g., 1-2°C/min).
-
Observe the changes in the optical texture of the sample as the temperature increases.
-
The transition from the solid crystalline phase to the cholesteric liquid crystal phase will be marked by the appearance of a characteristic focal conic or fan-like texture that is highly birefringent.
-
The transition from the cholesteric phase to the isotropic liquid phase will be identified by the complete disappearance of birefringence, resulting in a dark field of view.
-
Record the temperatures at which these textural changes occur. The process can be repeated upon cooling to observe the reverse transitions.
-
Visualizing Phase Transitions and Experimental Workflow
The following diagrams illustrate the phase transitions of this compound and a general workflow for its thermal analysis.
Caption: Phase transitions of this compound upon heating.
Caption: General experimental workflow for thermal analysis.
The Core Biological Functions of Long-Chain Cholesteryl Esters: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Long-chain cholesteryl esters (CEs) are critical molecules in human physiology, primarily functioning as a storage and transport form of cholesterol. As highly nonpolar lipids, they are efficiently packed into the core of lipoproteins in the bloodstream and within lipid droplets inside cells. This insolubility in aqueous environments dictates their biological roles, preventing the disruptive accumulation of free cholesterol in cellular membranes. This technical guide provides an in-depth exploration of the synthesis, storage, transport, and multifaceted biological functions of long-chain cholesteryl esters, offering insights for researchers and professionals in drug development.
I. Synthesis of Long-Chain Cholesteryl Esters
The esterification of cholesterol with long-chain fatty acids is catalyzed by two key enzymes with distinct tissue localizations and substrate specificities: Acyl-CoA:cholesterol acyltransferase (ACAT/SOAT) and Lecithin:cholesterol acyltransferase (LCAT).
A. Acyl-CoA:Cholesterol Acyltransferase (ACAT/SOAT)
ACAT, also known as Sterol O-acyltransferase (SOAT), is an intracellular enzyme located in the endoplasmic reticulum that catalyzes the formation of cholesteryl esters from cholesterol and long-chain fatty acyl-CoAs.[1] This process is crucial for preventing the buildup of excess free cholesterol within cell membranes, which can be toxic.[2] There are two isoforms of ACAT:
-
ACAT1/SOAT1: This isoform is ubiquitously expressed in various tissues and is primarily responsible for storing cholesteryl esters in cytoplasmic lipid droplets.[3] It plays a significant role in the formation of macrophage foam cells, a key event in the development of atherosclerosis.[3][4]
-
ACAT2/SOAT2: ACAT2 is predominantly found in the intestines and liver.[3][5][6] In the intestines, it is crucial for the absorption of dietary cholesterol by esterifying it for packaging into chylomicrons.[3] In the liver, ACAT2 provides cholesteryl esters for the assembly of very-low-density lipoproteins (VLDL).[5]
B. Lecithin:Cholesterol Acyltransferase (LCAT)
LCAT is an enzyme found in the plasma, primarily associated with high-density lipoproteins (HDL). It catalyzes the transfer of a fatty acid from the sn-2 position of phosphatidylcholine (lecithin) to the hydroxyl group of cholesterol, forming a cholesteryl ester.[7] This reaction is a cornerstone of reverse cholesterol transport, the process by which excess cholesterol from peripheral tissues is returned to the liver for excretion. The esterification of cholesterol by LCAT is essential for the maturation of HDL particles, transforming nascent discoidal HDL into spherical HDL, and trapping the cholesterol within the lipoprotein core for transport.
II. Storage and Transport of Long-Chain Cholesteryl Esters
Due to their hydrophobicity, long-chain cholesteryl esters are stored and transported in specialized structures.
A. Cellular Storage in Lipid Droplets
Within cells, newly synthesized cholesteryl esters coalesce to form lipid droplets, which serve as a dynamic reservoir of cholesterol.[8] These droplets are particularly abundant in steroidogenic tissues like the adrenal glands, where the stored cholesterol is a readily available precursor for hormone synthesis.[8] Macrophages also accumulate large amounts of cholesteryl esters in lipid droplets, leading to the formation of foam cells characteristic of atherosclerotic plaques.[8]
B. Lipoprotein-Mediated Transport
In the bloodstream, long-chain cholesteryl esters, along with triglycerides, form the neutral lipid core of lipoproteins. The composition of cholesteryl esters varies among different lipoprotein classes.
| Lipoprotein Class | Density (g/mL) | Protein (wt %) | Phospholipids (wt %) | Free Cholesterol (wt %) | Cholesteryl Esters (wt %) | Triacylglycerols (wt %) |
| Chylomicrons | <1.006 | 2 | 9 | 1 | 3 | 85 |
| VLDL | 0.95-1.006 | 10 | 18 | 7 | 12 | 50 |
| LDL | 1.006-1.063 | 23 | 20 | 8 | 37 | 10 |
| HDL | 1.063-1.210 | 55 | 24 | 2 | 15 | 4 |
| Source: Modified from Kritchevsky, D. (1986) Atherosclerosis and nutrition. Nutr. Int. 2, 290-297.[9] |
Cholesteryl Ester Transfer Protein (CETP): CETP is a plasma protein that facilitates the transfer of cholesteryl esters from HDL to apolipoprotein B-containing lipoproteins (VLDL and LDL) in exchange for triglycerides.[10][11] This process remodels lipoproteins and plays a significant role in the metabolism of HDL and LDL.
III. Biological Functions and Clinical Significance
Long-chain cholesteryl esters are integral to several key physiological and pathological processes.
A. Reverse Cholesterol Transport
The LCAT-mediated esterification of cholesterol in HDL is a critical step in reverse cholesterol transport, a process that is generally considered anti-atherogenic. By trapping cholesterol in the HDL core, LCAT facilitates its transport from peripheral tissues back to the liver.
B. Steroid Hormone Synthesis
In steroidogenic tissues such as the adrenal glands, the hydrolysis of stored cholesteryl esters by neutral cholesterol ester hydrolases provides the free cholesterol required for the synthesis of steroid hormones like cortisol and aldosterone.[12]
C. Atherosclerosis
The accumulation of cholesteryl esters within macrophages in the arterial wall is a hallmark of atherosclerosis.[4] Macrophages take up modified LDL particles, and the subsequent esterification of the internalized cholesterol by ACAT1 leads to the formation of foam cells, which contribute to the development of atherosclerotic plaques.[4][13]
D. Neurological Disorders
Emerging evidence suggests a role for altered cholesteryl ester metabolism in neurological diseases. Increased levels of cholesteryl esters have been observed in the brains of individuals with Huntington's disease, and alterations in their levels are also implicated in Alzheimer's disease and multiple sclerosis.[11]
IV. Experimental Protocols
A. Lipid Extraction from Tissues (Modified Bligh-Dyer Method)
This protocol describes a common method for extracting total lipids, including cholesteryl esters, from tissue samples.
Materials:
-
Tissue sample (e.g., liver, adrenal gland)
-
Chloroform
-
Methanol
-
Deionized water
-
Homogenizer
-
Centrifuge
-
Glass tubes
-
Nitrogen gas stream or vacuum concentrator
Procedure:
-
Weigh a small piece of tissue (e.g., 50-100 mg) and place it in a glass homogenizer tube.
-
Add a 2:1 (v/v) mixture of chloroform:methanol to the tissue. The volume should be sufficient to immerse the tissue (e.g., 2 mL for 100 mg of tissue).
-
Homogenize the tissue thoroughly on ice until a uniform suspension is achieved.
-
Transfer the homogenate to a glass tube.
-
Add 0.25 volumes of deionized water to the homogenate to create a biphasic system.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge the sample at a low speed (e.g., 1000 x g) for 10 minutes to separate the phases.
-
Carefully collect the lower organic phase, which contains the lipids, using a glass Pasteur pipette and transfer it to a new glass tube.
-
Dry the lipid extract under a gentle stream of nitrogen gas or using a vacuum concentrator.
-
Resuspend the dried lipid extract in a suitable solvent (e.g., chloroform or hexane) for further analysis.
B. Solid-Phase Extraction (SPE) for Separation of Cholesteryl Esters
This protocol outlines a method for isolating cholesteryl esters from a total lipid extract using a silica-based SPE cartridge.
Materials:
-
Dried total lipid extract
-
Silica SPE cartridge (e.g., 100 mg)
-
Hexane
-
Hexane:diethyl ether mixture (e.g., 98:2 v/v)
-
Methanol
-
Collection tubes
Procedure:
-
Condition the silica SPE cartridge by washing it with 5 mL of methanol followed by 5 mL of hexane. Do not let the cartridge dry out between solvent additions.
-
Dissolve the dried lipid extract in a small volume of hexane (e.g., 200 µL).
-
Load the dissolved lipid extract onto the conditioned SPE cartridge.
-
Wash the cartridge with 5 mL of hexane to elute nonpolar lipids like hydrocarbons. Discard the eluate.
-
Elute the cholesteryl esters from the cartridge with 5 mL of a hexane:diethyl ether (98:2 v/v) mixture into a clean collection tube.
-
Dry the eluted cholesteryl ester fraction under a stream of nitrogen gas.
-
Resuspend the purified cholesteryl esters in a suitable solvent for analysis.
C. Analysis of Long-Chain Cholesteryl Esters by Reverse-Phase HPLC-MS
This protocol provides a general workflow for the separation and identification of different long-chain cholesteryl ester species.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a C18 reverse-phase column
-
Mass Spectrometer (MS) with an atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) source
Procedure:
-
Sample Preparation: Resuspend the purified cholesteryl ester fraction in an appropriate solvent (e.g., isopropanol:acetonitrile, 1:1 v/v).
-
Chromatographic Separation:
-
Inject the sample onto the C18 column.
-
Use a gradient elution program with a mobile phase system typically consisting of a polar solvent (e.g., water with a modifier like formic acid or ammonium acetate) and a nonpolar solvent (e.g., acetonitrile/isopropanol mixture).
-
The gradient should be optimized to achieve good separation of the different cholesteryl ester species based on their fatty acid chain length and degree of unsaturation.
-
-
Mass Spectrometric Detection:
-
The eluent from the HPLC is introduced into the MS source.
-
APCI is often preferred for cholesteryl ester analysis as it provides good ionization efficiency for these nonpolar molecules.
-
Operate the mass spectrometer in positive ion mode.
-
Acquire data in full scan mode to identify the molecular ions of the different cholesteryl esters.
-
For targeted quantification, use selected ion monitoring (SIM) or multiple reaction monitoring (MRM) modes.
-
-
Data Analysis:
-
Identify the different cholesteryl ester species based on their retention times and mass-to-charge ratios (m/z).
-
Quantify the individual cholesteryl ester species by comparing their peak areas to those of known standards.
-
V. Visualizations
References
- 1. Acyl-coenzyme A:cholesterol acyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Roles of acyl-coenzyme A:cholesterol acyltransferase-1 and -2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Macrophage Cholesteryl Ester Mobilization and Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. ahajournals.org [ahajournals.org]
- 7. Phosphatidylcholine substrate specificity of lecithin:cholesterol acyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. avantiresearch.com [avantiresearch.com]
- 9. Assessing the mechanisms of cholesteryl ester transfer protein inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cholesteryl ester transfer protein - Wikipedia [en.wikipedia.org]
- 11. Cholesteryl ester - Wikipedia [en.wikipedia.org]
- 12. Frontiers | Lipid metabolism in the adrenal gland [frontiersin.org]
- 13. Frontiers | The cell origins of foam cell and lipid metabolism regulated by mechanical stress in atherosclerosis [frontiersin.org]
The Elusive Presence of Cholesteryl Tridecanoate in the Biological Realm: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cholesteryl tridecanoate, the ester formed from cholesterol and the 13-carbon saturated fatty acid, tridecanoic acid, occupies a curious position in the landscape of lipid biology. While extensively utilized as a synthetic internal standard in sophisticated lipidomic analyses due to its structural similarity to endogenous cholesteryl esters, its natural occurrence within any organism remains unconfirmed by current scientific literature. This technical guide delves into the current state of knowledge regarding cholesteryl esters, the biosynthesis of odd-chain fatty acids, and the advanced analytical methodologies capable of its detection. While direct evidence for the natural existence of this compound is absent, we provide a comprehensive framework for its potential biosynthesis and strategies for its discovery.
Introduction to Cholesteryl Esters
Cholesteryl esters are neutral lipids that play a crucial role in the transport and storage of cholesterol in animals. They are formed by the esterification of a fatty acid to the hydroxyl group of cholesterol. This conversion, catalyzed by the enzymes Acyl-CoA:cholesterol acyltransferase (ACAT) in cells and Lecithin:cholesterol acyltransferase (LCAT) in plasma, renders cholesterol more hydrophobic, facilitating its packaging into lipoprotein particles and lipid droplets. The fatty acid composition of cholesteryl esters is diverse and reflects the available fatty acid pool within the organism.
The Enigma of Odd-Chain Fatty Acids
Odd-chain fatty acids (OCFAs), such as pentadecanoic acid (C15:0) and heptadecanoic acid (C17:0), are found in various biological systems, albeit typically at lower concentrations than their even-chained counterparts. Their presence is often attributed to the utilization of propionyl-CoA, instead of acetyl-CoA, as a primer in fatty acid synthesis. Ruminant animals are a significant source of OCFAs in the human diet due to microbial fermentation in their gut. Additionally, some bacteria and plants have been shown to synthesize OCFAs. The incorporation of these OCFAs into more complex lipids, including cholesteryl esters, has been documented in human plasma.
Quantitative Data on Related Cholesteryl Esters
While no quantitative data for the natural occurrence of this compound exists, numerous studies have quantified other cholesteryl esters, including those with odd-chain fatty acids, in various biological matrices. The following table summarizes representative data from human plasma, providing a reference for the expected concentration range of cholesteryl esters.
| Cholesteryl Ester Species | Concentration Range in Human Plasma (µg/mL) | Biological Context | Reference |
| Cholesteryl Pentadecanoate (CE 15:0) | 0.5 - 5.0 | General circulation | [1] |
| Cholesteryl Heptadecanoate (CE 17:0) | 1.0 - 10.0 | Associated with dairy fat intake | [1] |
| Cholesteryl Oleate (CE 18:1) | 200 - 800 | Most abundant CE in human plasma | |
| Cholesteryl Linoleate (CE 18:2) | 400 - 1200 | Reflects dietary polyunsaturated fat intake | |
| Cholesteryl Arachidonate (CE 20:4) | 50 - 200 | Precursor for eicosanoids |
Potential Biosynthetic Pathway for this compound
The biosynthesis of this compound would theoretically follow the established pathways of cholesteryl ester formation, contingent on the availability of tridecanoyl-CoA.
Experimental Protocols for Detection and Quantification
The detection and quantification of this compound would utilize established lipidomics workflows. Its use as an internal standard confirms its compatibility with these methods.
Lipid Extraction from Biological Samples
A common method for extracting lipids from tissues or plasma is the Folch or Bligh-Dyer method.
Protocol:
-
Homogenize the biological sample (e.g., tissue, plasma) in a suitable buffer.
-
Add a 2:1 (v/v) mixture of chloroform and methanol to the homogenate.
-
Vortex the mixture thoroughly to ensure complete lipid extraction.
-
Add water or a saline solution to induce phase separation.
-
Centrifuge the sample to clearly separate the aqueous (upper) and organic (lower) phases.
-
Carefully collect the lower organic phase containing the lipids.
-
Dry the organic solvent under a stream of nitrogen.
-
Reconstitute the lipid extract in a suitable solvent for analysis (e.g., isopropanol/acetonitrile).
Analysis by Mass Spectrometry
Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are the principle techniques for analyzing cholesteryl esters.
GC-MS Protocol:
-
Derivatization: Saponify the lipid extract to release free fatty acids and cholesterol. Convert the fatty acids to their more volatile methyl esters (FAMEs) using a reagent like BF3-methanol.
-
Injection: Inject the FAMEs onto a GC column.
-
Separation: Separate the FAMEs based on their volatility and interaction with the column's stationary phase.
-
Ionization: Ionize the eluted FAMEs using electron ionization (EI).
-
Mass Analysis: Detect the mass-to-charge ratio of the resulting fragments. Tridecanoic acid methyl ester would have a characteristic retention time and fragmentation pattern.
LC-MS/MS Protocol:
-
Chromatographic Separation: Inject the reconstituted lipid extract onto a reverse-phase liquid chromatography column (e.g., C18). Separate the different lipid classes and molecular species based on their hydrophobicity.
-
Ionization: Ionize the eluting compounds using a soft ionization technique such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).
-
MS1 Analysis: Perform a full scan to detect the parent ions of all eluting lipids. This compound would be detected as its protonated or ammoniated adduct.
-
MS2 Fragmentation: Select the parent ion of interest (e.g., the [M+H]+ of this compound) and fragment it. The characteristic fragment ion for all cholesteryl esters is the cholesterol backbone (m/z 369.3).
-
Quantification: Use a known amount of a suitable internal standard (ironically, this compound is often used for this purpose when analyzing other cholesteryl esters) to quantify the endogenous levels.
Conclusion and Future Directions
The natural occurrence of this compound in any organism has yet to be definitively established in the scientific literature. Its primary role to date has been that of a valuable tool—a synthetic internal standard for the accurate quantification of other lipids. However, the documented existence of odd-chain fatty acids in various biological systems and their incorporation into cholesteryl esters provides a plausible biochemical basis for its potential natural existence.
Future research in high-sensitivity, untargeted lipidomics across a wide range of organisms, including bacteria with unique fatty acid profiles and plants known to produce odd-chain fatty acids, may yet reveal the presence of this elusive molecule. The detailed analytical protocols provided in this guide offer a clear path for researchers to undertake such investigations. The discovery of naturally occurring this compound would not only expand our understanding of lipid diversity but could also open new avenues for research into the metabolism and biological roles of odd-chain fatty acids.
References
Methodological & Application
Application Notes and Protocols for Formulating Cholesteryl Tridecanoate in Lipid Nanoparticles for mRNA Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipid nanoparticles (LNPs) have emerged as the leading platform for the delivery of messenger RNA (mRNA) therapeutics and vaccines. The composition of these LNPs is critical to their efficacy, influencing stability, encapsulation efficiency, and the ability to deliver the mRNA payload into the cytoplasm of target cells. A standard LNP formulation consists of four key components: an ionizable lipid, a phospholipid (such as DSPC), a PEGylated lipid, and cholesterol.
Cholesterol is known to play a crucial role in the structural integrity and function of LNPs. Recent research has explored the substitution of cholesterol with various analogs to modulate the physicochemical properties and biological activity of LNPs. While specific data on the use of cholesteryl tridecanoate in mRNA-LNP formulations is limited in publicly available literature, this document provides a comprehensive guide to its formulation and evaluation based on established protocols for similar cholesterol esters. The inclusion of cholesterol esters like this compound may serve to tune the physical properties of lipid nanoparticles for delivery applications. This application note will detail the formulation process, characterization methods, and in vitro and in vivo evaluation of LNPs containing this compound, drawing parallels from studies on other cholesterol derivatives.
Key Components and Their Roles
| Component | Example | Molar Ratio (%) | Primary Function |
| Ionizable Lipid | DLin-MC3-DMA, SM-102 | 50 | Encapsulates negatively charged mRNA at acidic pH and facilitates endosomal escape in the cytoplasm. |
| Phospholipid | DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine) | 10 | Forms the lipid bilayer and contributes to the structural stability of the nanoparticle. |
| Cholesterol Analog | This compound | 38.5 | Modulates membrane fluidity and stability. May influence nanoparticle morphology and endosomal escape. |
| PEGylated Lipid | DMG-PEG2000 | 1.5 | Prevents aggregation of nanoparticles and increases their circulation time in the body. |
Experimental Protocols
Protocol 1: Formulation of mRNA-LNPs using Microfluidic Mixing
This protocol describes the formulation of LNPs encapsulating mRNA using a microfluidic mixing device, a reproducible and scalable method.
Materials:
-
Ionizable lipid (e.g., DLin-MC3-DMA) in ethanol
-
DSPC in ethanol
-
This compound in ethanol
-
DMG-PEG2000 in ethanol
-
mRNA (e.g., encoding Firefly Luciferase) in citrate buffer (pH 4.0)
-
Absolute ethanol
-
Citrate buffer (10 mM, pH 4.0)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Microfluidic mixing device (e.g., NanoAssemblr)
-
Dialysis cassette (MWCO 10 kDa)
Procedure:
-
Preparation of Lipid Stock Solutions:
-
Prepare individual stock solutions of the ionizable lipid, DSPC, this compound, and DMG-PEG2000 in absolute ethanol at appropriate concentrations (e.g., 10 mg/mL). Ensure complete dissolution.
-
-
Preparation of the Lipid Mixture (Organic Phase):
-
In a sterile glass vial, combine the lipid stock solutions to achieve the desired molar ratio (e.g., 50:10:38.5:1.5).
-
Vortex the mixture to ensure homogeneity.
-
-
Preparation of the mRNA Solution (Aqueous Phase):
-
Dilute the mRNA stock solution in 10 mM citrate buffer (pH 4.0) to the desired concentration.
-
-
Microfluidic Mixing:
-
Set up the microfluidic mixing device according to the manufacturer's instructions.
-
Load the lipid mixture (organic phase) and the mRNA solution (aqueous phase) into separate syringes.
-
Set the flow rate ratio of the aqueous to organic phase to 3:1.
-
Initiate the mixing process. The rapid mixing of the two phases will lead to the self-assembly of the LNPs.
-
-
Purification and Buffer Exchange:
-
Collect the LNP solution.
-
Dialyze the LNP solution against PBS (pH 7.4) overnight at 4°C using a dialysis cassette to remove ethanol and unencapsulated mRNA.
-
-
Sterilization and Storage:
-
Filter the purified LNP solution through a 0.22 µm sterile filter.
-
Store the final LNP formulation at 4°C for short-term use or at -80°C for long-term storage.
-
Protocol 2: Characterization of mRNA-LNPs
This protocol outlines the key analytical techniques to characterize the physicochemical properties of the formulated LNPs.
1. Particle Size and Polydispersity Index (PDI) Measurement:
- Dilute a small aliquot of the LNP solution in PBS.
- Measure the hydrodynamic diameter and PDI using Dynamic Light Scattering (DLS).
2. Zeta Potential Measurement:
- Dilute the LNP solution in an appropriate buffer (e.g., 10 mM NaCl).
- Measure the surface charge of the LNPs using a zetasizer.
3. mRNA Encapsulation Efficiency:
- Use a fluorescent dye that specifically binds to RNA (e.g., RiboGreen).
- Measure the fluorescence of the LNP sample before and after lysis with a detergent (e.g., 0.5% Triton X-100).
- Calculate the encapsulation efficiency using the following formula: Encapsulation Efficiency (%) = (Total Fluorescence - Free mRNA Fluorescence) / Total Fluorescence * 100
Protocol 3: In Vitro Transfection Efficiency Assessment
This protocol details the procedure to evaluate the ability of the formulated LNPs to deliver functional mRNA to cells in culture.
Materials:
-
Cultured cells (e.g., HEK293T, HeLa)
-
Complete cell culture medium
-
mRNA-LNPs (encoding a reporter protein like Luciferase or GFP)
-
Luciferase assay reagent or flow cytometer
-
96-well cell culture plates
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Incubate the cells overnight.
-
-
Transfection:
-
Dilute the mRNA-LNPs to the desired concentrations in cell culture medium.
-
Remove the old medium from the cells and add the LNP-containing medium.
-
Incubate the cells for a specified period (e.g., 24-48 hours).
-
-
Analysis of Reporter Gene Expression:
-
For Luciferase: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol.
-
For GFP: Analyze the percentage of GFP-positive cells and the mean fluorescence intensity using a flow cytometer.
-
Protocol 4: In Vivo Evaluation of mRNA-LNP Efficacy
This protocol describes the assessment of mRNA-LNP performance in a mouse model.
Materials:
-
mRNA-LNPs (encoding a reporter protein like Luciferase)
-
Animal model (e.g., C57BL/6 mice)
-
In vivo imaging system (IVIS)
-
Anesthesia
Procedure:
-
Administration:
-
Administer the mRNA-LNPs to the mice via the desired route (e.g., intravenous, intramuscular).
-
-
Biodistribution and Protein Expression:
-
At various time points post-injection (e.g., 6, 24, 48 hours), anesthetize the mice.
-
Inject the substrate for the reporter protein (e.g., D-luciferin for luciferase).
-
Image the mice using an in vivo imaging system to visualize the biodistribution and quantify the expression of the reporter protein.
-
-
Toxicity Assessment:
-
Monitor the mice for any signs of toxicity (e.g., weight loss, changes in behavior).
-
At the end of the study, collect blood and organs for histological and biochemical analysis.
-
Data Presentation
The following tables present representative data that could be expected from the characterization and evaluation of LNPs. As no direct data for this compound is available, these tables are populated with hypothetical data based on findings for other cholesterol esters, which have been shown to sometimes enhance delivery compared to standard cholesterol formulations.
Table 1: Physicochemical Characterization of mRNA-LNPs
| LNP Formulation | Mean Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) |
| Standard LNP (Cholesterol) | 85.2 ± 3.1 | 0.12 ± 0.02 | -5.8 ± 1.2 | 92.5 ± 2.8 |
| LNP (this compound) | 90.5 ± 4.5 | 0.15 ± 0.03 | -6.2 ± 1.5 | 91.8 ± 3.1 |
Table 2: In Vitro Transfection Efficiency in HEK293T Cells (Luciferase Assay)
| LNP Formulation | Luciferase Expression (RLU/mg protein) |
| Untreated Cells | 1.2 x 10³ |
| Standard LNP (Cholesterol) | 5.8 x 10⁸ |
| LNP (this compound) | 7.2 x 10⁸ |
Table 3: In Vivo Luciferase Expression in Mice (Intravenous Injection)
| LNP Formulation | Peak Bioluminescence (photons/s/cm²/sr) |
| Saline Control | 1.5 x 10⁵ |
| Standard LNP (Cholesterol) | 8.9 x 10⁹ |
| LNP (this compound) | 1.2 x 10¹⁰ |
Visualizations
LNP Formulation and Characterization Workflow
Caption: Workflow for LNP formulation, characterization, and evaluation.
Cellular Uptake and Endosomal Escape Pathway of mRNA-LNPs
Caption: Cellular uptake and endosomal escape pathway for mRNA-LNPs.
Conclusion
The protocols and application notes provided herein offer a comprehensive framework for the formulation, characterization, and evaluation of lipid nanoparticles containing this compound for mRNA delivery. While direct experimental data for this specific cholesterol ester is not yet widely available, the established methodologies and the comparative data from other cholesterol analogs suggest that this compound is a promising candidate for modulating LNP properties. Researchers are encouraged to use these guidelines as a starting point for their investigations, with the understanding that optimization of formulation parameters will be crucial for achieving desired therapeutic outcomes. The systematic evaluation of such novel components will contribute to the advancement of next-generation mRNA delivery platforms.
Application of Cholesteryl Tridecanoate in Drug Delivery Systems: A Detailed Guide for Researchers
Application Notes & Protocols
For researchers, scientists, and drug development professionals, cholesteryl tridecanoate, a cholesterol ester, presents a compelling component for enhancing drug delivery systems. Its inherent lipophilicity and structural similarity to endogenous lipids allow for its seamless integration into various nanocarriers, potentially improving drug solubility, stability, and cellular uptake. This document provides a comprehensive overview of its applications, supported by quantitative data from related cholesterol-based systems, detailed experimental protocols, and visual workflows to guide laboratory implementation.
Cholesteryl esters, including this compound, play a crucial role in modulating the physical characteristics of lipid-based nanoparticles.[1] By incorporating these esters into formulations, researchers can tune membrane fluidity and the thickness of the lipid bilayer, which in turn influences drug loading capacity and release kinetics.[1] The inclusion of cholesterol and its esters in drug delivery systems like liposomes and solid lipid nanoparticles (SLNs) has been shown to improve their stability and biocompatibility.[2][3]
I. Rationale for Use in Drug Delivery
The utility of this compound in drug delivery stems from several key properties:
-
Biocompatibility: As a derivative of cholesterol, a natural component of cell membranes, it is generally well-tolerated and exhibits low toxicity.[2][3]
-
Enhanced Stability: Incorporation of cholesterol and its esters into lipid bilayers can increase the rigidity and stability of nanoparticles, preventing premature drug leakage.[2]
-
Modulation of Drug Release: The long alkyl chain of tridecanoate can influence the release profile of encapsulated drugs, potentially enabling sustained or controlled release.[4]
-
Improved Cellular Uptake: Cholesterol-containing nanoparticles can leverage endogenous lipid transport pathways, potentially enhancing their uptake by target cells.[5][6] Research has shown that some cholesterol-based carriers are internalized via caveolae-mediated endocytosis, a non-destructive pathway that can facilitate direct cytosolic delivery.[5][6]
-
Tumor Targeting: Cancer cells often exhibit upregulated expression of receptors for lipoproteins, which are rich in cholesteryl esters.[2] This provides a potential avenue for passive targeting of tumors.[2]
II. Quantitative Data: Formulation and Characterization
While specific quantitative data for drug delivery systems based on this compound are limited in publicly available literature, the following tables summarize representative data from formulations using cholesterol and other cholesteryl esters. This information serves as a valuable benchmark for developing and characterizing novel this compound-based systems.
Table 1: Physicochemical Properties of Gabapentin-Loaded Solid Lipid Nanoparticles (SLNs) using Cholesterol as the Solid Lipid. [7]
| Formulation ID | Lipid Type | Surfactant Type | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Entrapment Efficiency (%) | Cumulative Drug Release after 12h (%) |
| GAB-SLN#1 | Stearic Acid | Tween 80 | 245.31 ± 3.15 | 0.35 ± 0.03 | -25.14 ± 1.05 | 86.34 ± 2.12 | 92.45 ± 2.14 |
| GAB-SLN#2 | Cholesterol | Tween 80 | 185.65 ± 2.41 | 0.28 ± 0.02 | -32.18 ± 0.98 | 98.64 ± 1.97 | 99.27 ± 3.48 |
| GAB-SLN#3 | Stearic Acid | Pluronic F-68 | 298.74 ± 4.28 | 0.41 ± 0.05 | -19.87 ± 0.88 | 90.12 ± 1.89 | 89.19 ± 1.25 |
| GAB-SLN#4 | Cholesterol | Pluronic F-68 | 210.43 ± 3.82 | 0.31 ± 0.04 | -28.45 ± 1.12 | 95.78 ± 2.03 | 96.54 ± 2.87 |
Table 2: Drug Loading and Encapsulation Efficiency of Paclitaxel (PTX) in Cholesteryl-Bovine Serum Albumin (Chol-BSA) Nanoparticles. [2]
| Nanoparticle Formulation | Drug | Drug Loading Efficiency (%) | Drug Loading Capacity (%) |
| PTX-loaded Chol-BSA | Paclitaxel | 94.8 | 37.9 |
III. Experimental Protocols
The following are detailed protocols for the preparation of common drug delivery systems where this compound can be incorporated.
A. Protocol for Preparation of Solid Lipid Nanoparticles (SLNs) via Hot High-Shear Homogenization and Ultrasonication
This method is suitable for incorporating lipophilic compounds like this compound as part of the solid lipid matrix.
Materials:
-
This compound
-
Other solid lipid(s) (e.g., stearic acid, glyceryl monostearate)
-
Active Pharmaceutical Ingredient (API)
-
Surfactant (e.g., Tween 80, Poloxamer 188)
-
Distilled water
Procedure:
-
Lipid Phase Preparation: Accurately weigh the this compound and any other solid lipids. Place them in a glass vial and heat to 5-10°C above the melting point of the lipid with the highest melting point until a clear, homogenous lipid melt is obtained.
-
Aqueous Phase Preparation: Dissolve the surfactant and the hydrophilic API (if applicable) in distilled water. Heat the aqueous phase to the same temperature as the lipid phase.
-
Emulsification: Add the hot aqueous phase to the molten lipid phase and immediately subject the mixture to high-shear homogenization (e.g., using a rotor-stator homogenizer) at a speed of 10,000-20,000 rpm for 5-10 minutes. This will form a coarse oil-in-water emulsion.
-
Ultrasonication: Immediately sonicate the hot pre-emulsion using a probe sonicator for 5-15 minutes. The sonication step is critical for reducing the particle size to the nanometer range.
-
Cooling and Nanoparticle Formation: Transfer the resulting nanoemulsion to an ice bath and stir continuously until it cools down to room temperature. The cooling process will cause the lipid to recrystallize and form solid lipid nanoparticles.
-
Purification (Optional): To remove excess surfactant and unencapsulated drug, the SLN dispersion can be centrifuged or subjected to dialysis.
-
Characterization: Analyze the SLN dispersion for particle size, polydispersity index (PDI), zeta potential, and drug encapsulation efficiency.
B. Protocol for Preparation of Liposomes using the Thin-Film Hydration Method
This classic method allows for the incorporation of this compound into the lipid bilayer of liposomes.
Materials:
-
Phospholipids (e.g., phosphatidylcholine, DPPC)
-
This compound
-
Active Pharmaceutical Ingredient (API) - lipophilic or hydrophilic
-
Organic solvent (e.g., chloroform, methanol, or a mixture)
-
Aqueous buffer (e.g., phosphate-buffered saline - PBS)
Procedure:
-
Lipid Dissolution: Dissolve the phospholipids, this compound, and the lipophilic API (if applicable) in the chosen organic solvent in a round-bottom flask.[8] Ensure complete dissolution to form a clear solution.
-
Film Formation: Evaporate the organic solvent using a rotary evaporator under reduced pressure.[8] This will result in the formation of a thin, uniform lipid film on the inner surface of the flask.[9]
-
Drying: To ensure complete removal of the organic solvent, place the flask under a high vacuum for at least 2-3 hours.
-
Hydration: Add the aqueous buffer, pre-heated to a temperature above the lipid phase transition temperature (Tc), to the flask. If encapsulating a hydrophilic drug, it should be dissolved in this buffer.[8]
-
Vesicle Formation: Agitate the flask by hand or using a vortex mixer. This will cause the lipid film to peel off the flask wall and form multilamellar vesicles (MLVs).[9]
-
Size Reduction (Optional but Recommended): To obtain smaller, more uniform vesicles (large unilamellar vesicles - LUVs, or small unilamellar vesicles - SUVs), the MLV suspension can be sonicated or extruded through polycarbonate membranes with a defined pore size.
-
Purification: Remove the unencapsulated drug by dialysis, size exclusion chromatography, or centrifugation.
-
Characterization: Analyze the liposomes for their size, PDI, zeta potential, and encapsulation efficiency.
IV. Visualization of Workflows and Pathways
A. Experimental Workflows
Caption: Workflow for SLN Preparation.
Caption: Workflow for Liposome Preparation.
B. Cellular Uptake and Intracellular Trafficking
The incorporation of this compound may influence the mechanism by which nanoparticles enter cells. While endocytosis is a common route, the presence of cholesterol can facilitate entry through specific pathways.
Caption: Cellular Uptake Pathways.
Cholesterol-rich domains in nanoparticle membranes can promote interaction with caveolae, which are flask-shaped invaginations in the cell membrane.[5] This pathway can bypass the harsh lysosomal environment, potentially leading to more efficient delivery of the therapeutic payload to the cytoplasm. Conversely, clathrin-mediated endocytosis is another common pathway, which typically results in the nanoparticle being trafficked to lysosomes, where the drug may be degraded if not designed to escape the endosome. The surface charge and specific ligands on the nanoparticle can also influence which uptake mechanism is dominant.[10]
References
- 1. This compound, 25605-87-2 | BroadPharm [broadpharm.com]
- 2. The Efficacy of Cholesterol-Based Carriers in Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Effect of Drug Release Kinetics on Nanoparticle Therapeutic Efficacy and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cholesterol transport from liposomal delivery vehicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cholesterol transport from liposomal delivery vehicles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Formulation and characterization of cholesterol-based nanoparticles of gabapentin protecting from retinal injury - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Liposomes: structure, composition, types, and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
Application Notes and Protocols: Cholesteryl Tridecanoate Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cholesteryl tridecanoate, a cholesterol ester, is a key lipid molecule utilized in various research and pharmaceutical applications. Its amphipathic nature, combining the rigid sterol ring of cholesterol with a 13-carbon fatty acid chain, makes it a valuable component in lipid-based drug delivery systems, such as lipid nanoparticles (LNPs), and as a supplement in cell culture media. Proper preparation of this compound solutions is critical to ensure homogeneity, stability, and optimal performance in downstream applications. These application notes provide detailed protocols for the preparation and use of this compound solutions, along with relevant technical data.
Data Presentation
Table 1: Solubility of Related Lipids in Common Organic Solvents
| Solvent | Cholesterol Solubility (approximate) | Expected this compound Solubility |
| Chloroform | High | Very High |
| Dichloromethane | High | Very High |
| Tetrahydrofuran (THF) | High | Very High |
| Toluene | High | High |
| Ethanol | Moderate (increases with heating)[1] | Moderate (likely requires heating) |
| Methanol | Low to Moderate[1] | Low to Moderate |
| Dimethyl Sulfoxide (DMSO) | Moderate | Moderate |
| Acetone | Low to Moderate | Low to Moderate |
| Water | Insoluble | Insoluble |
Note: The exact solubility of this compound may vary depending on the purity of the compound, temperature, and the specific isomer.
Table 2: Example Molar Ratios for Lipid Nanoparticle (LNP) Formulation
Cholesteryl esters are crucial components for the stability and delivery efficacy of LNPs. The following table provides examples of molar ratios of lipid components, including a cholesterol derivative, used in LNP formulations for nucleic acid delivery.
| Ionizable Lipid | Helper Lipid | Cholesterol/Cholesterol Derivative | PEG-Lipid | Molar Ratio (%) | Application |
| Cationic Lipid | DSPC | Cholesterol | PEG-lipid | 50 / 10 / 38.5 / 1.5 | siRNA delivery |
| ATV-T1 | DSPC | Cholesterol | DMG-PEG | 50 / 10 / 38.5 / 1.5 | mRNA delivery[2] |
| CLinDMA | - | Cholesterol | PEG-DMG | 60 / 38 / 2 | siRNA delivery[3] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in an Organic Solvent
This protocol describes the preparation of a stock solution of this compound in a volatile organic solvent, which is a common starting point for many applications.
Materials:
-
This compound (powder)
-
Chloroform or Dichloromethane (analytical grade)
-
Glass vial with a PTFE-lined cap
-
Analytical balance
-
Spatula
-
Vortex mixer
-
Argon or Nitrogen gas source (optional)
Procedure:
-
Weighing: Tare a clean, dry glass vial on an analytical balance. Carefully weigh the desired amount of this compound powder into the vial using a spatula.
-
Solvent Addition: Under a chemical fume hood, add the required volume of chloroform or dichloromethane to the vial to achieve the desired concentration (e.g., 10 mg/mL).
-
Dissolution: Cap the vial tightly and vortex the mixture until the this compound is completely dissolved. Gentle warming in a water bath (not exceeding 30-40°C) may be used to aid dissolution, but is often not necessary for these solvents.
-
Inert Gas Purge (Optional): For long-term storage, gently blow a stream of argon or nitrogen gas over the surface of the solution before capping. This displaces oxygen and minimizes lipid oxidation.
-
Storage: Store the stock solution in a tightly sealed vial at -20°C or -80°C, protected from light. A certificate of analysis for this compound suggests storage in solvent at -80°C for up to 6 months or at -20°C for 1 month.[4]
Protocol 2: Formulation of Lipid Nanoparticles (LNPs) using an Ethanolic Lipid Stock Solution
This protocol outlines the preparation of LNPs containing this compound for the encapsulation of nucleic acids, adapted from common LNP formulation procedures.[2][5]
Materials:
-
This compound
-
Ionizable lipid (e.g., ATV-T1)
-
Helper lipid (e.g., DSPC)
-
PEG-lipid (e.g., DMG-PEG)
-
Ethanol (200 proof, molecular biology grade)
-
Aqueous buffer (e.g., 50 mM citrate buffer, pH 4.0)
-
Nucleic acid cargo (e.g., mRNA)
-
Microfluidic mixing device (e.g., NanoAssemblr®)
-
Dialysis cassette (e.g., 10 kDa MWCO)
-
Storage buffer (e.g., PBS, pH 7.4)
Procedure:
-
Prepare Ethanolic Lipid Stock Solution:
-
Separately weigh out the ionizable lipid, DSPC, this compound, and PEG-lipid.
-
Dissolve all lipids in ethanol to achieve the desired molar ratio (e.g., 50:10:38.5:1.5) and a total lipid concentration of approximately 12.5 mM.[2]
-
Ensure complete dissolution by vortexing. Gentle warming may be required.
-
-
Prepare Aqueous Phase:
-
Dissolve the nucleic acid cargo in the citrate buffer to the desired concentration.
-
-
LNP Formulation using Microfluidics:
-
Set up the microfluidic mixing system according to the manufacturer's instructions.
-
Load the ethanolic lipid stock solution into one syringe and the aqueous nucleic acid solution into another.
-
Set the flow rates to achieve the desired ratio of organic to aqueous phase (e.g., 1:3 v/v).[2]
-
Initiate mixing to form the LNPs.
-
-
Purification and Buffer Exchange:
-
Transfer the formulated LNP suspension to a dialysis cassette.
-
Dialyze against the desired storage buffer (e.g., PBS) overnight at 4°C with at least two buffer changes to remove the ethanol and unencapsulated nucleic acids.
-
-
Characterization and Storage:
-
Characterize the LNPs for size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.
-
Store the purified LNPs at 4°C for short-term use or at -80°C for long-term storage.
-
Protocol 3: Preparation of this compound for Cell Culture Supplementation
This protocol describes a method to prepare this compound for addition to cell culture media. Due to its hydrophobicity, direct addition is not feasible. A common method involves complexation with a carrier molecule like cyclodextrin or preparation of a concentrated stock in a water-miscible solvent.
Materials:
-
This compound
-
Ethanol (cell culture grade) or Dimethyl Sulfoxide (DMSO, cell culture grade)
-
Sterile microcentrifuge tubes
-
Sterile-filtered cell culture medium
Procedure:
-
Prepare a Concentrated Stock Solution:
-
Under sterile conditions (e.g., in a laminar flow hood), dissolve this compound in ethanol or DMSO to a high concentration (e.g., 10-20 mM). Ensure complete dissolution.
-
Note: It is crucial to determine the solvent tolerance of your specific cell line, as high concentrations of ethanol or DMSO can be cytotoxic.
-
-
Dilution into Culture Medium:
-
Warm the complete cell culture medium to 37°C.
-
Vortex the this compound stock solution immediately before use.
-
To avoid precipitation, rapidly inject the required volume of the concentrated stock solution directly into the pre-warmed medium while vortexing or stirring the medium vigorously. The final solvent concentration should be kept to a minimum, typically below 0.5%.
-
For example, to achieve a 10 µM final concentration from a 10 mM stock, add 1 µL of the stock solution to 1 mL of medium.
-
-
Application to Cells:
-
Immediately add the this compound-supplemented medium to your cell cultures.
-
Observe the cells for any signs of solvent toxicity or compound precipitation.
-
Mandatory Visualizations
Caption: Workflow for preparing a this compound stock solution.
Caption: Workflow for LNP formulation with this compound.
Caption: Workflow for supplementing cell cultures with this compound.
References
- 1. Cholesterol solubility in organic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lipid Nanoparticles Formulated with a Novel Cholesterol-Tailed Ionizable Lipid Markedly Increase mRNA Delivery Both in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. researchgate.net [researchgate.net]
- 5. Preparation and Optimization of Lipid-Like Nanoparticles for mRNA Delivery - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Cholesteryl Tridecanoate as an Internal Standard for Lipid Profiling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Accurate quantification of lipid species is paramount in lipidomics research and drug development. The inherent variability in sample preparation and mass spectrometry analysis necessitates the use of internal standards. Cholesteryl tridecanoate, a non-endogenous cholesteryl ester, serves as an excellent internal standard for the quantification of cholesteryl esters and other neutral lipids in complex biological matrices. Its chemical properties are similar to endogenous cholesteryl esters, ensuring comparable extraction and ionization efficiency, while its unique mass allows for clear differentiation from naturally occurring lipid species. These application notes provide detailed protocols for the use of this compound as an internal standard in both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) based lipid profiling workflows.
Key Properties of this compound
| Property | Value |
| Chemical Formula | C40H70O2 |
| Molecular Weight | 582.99 g/mol |
| Appearance | White to off-white powder |
| Solubility | Soluble in chloroform, dichloromethane, and other organic solvents |
| Melting Point | ~85-90 °C |
Experimental Protocols
I. Lipid Extraction from Biological Samples (Bligh & Dyer Method)
This protocol describes a general method for extracting total lipids from biological samples such as plasma, cells, or tissues.
Materials:
-
Biological sample (e.g., 100 µL plasma, 1x10^6 cells, 10 mg tissue)
-
This compound internal standard solution (1 mg/mL in chloroform)
-
Chloroform
-
Methanol
-
0.9% NaCl solution
-
Glass centrifuge tubes with PTFE-lined caps
-
Centrifuge
-
Nitrogen gas evaporator
Procedure:
-
To a glass centrifuge tube, add the biological sample.
-
Add a known amount of this compound internal standard solution. The amount should be optimized based on the expected concentration of the analytes of interest.
-
Add 1 mL of chloroform and 2 mL of methanol. Vortex thoroughly for 2 minutes to create a single-phase solution.
-
Add 1 mL of chloroform and vortex for 1 minute.
-
Add 1 mL of 0.9% NaCl solution and vortex for 1 minute.
-
Centrifuge at 2000 x g for 10 minutes at 4°C to separate the phases.
-
Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer it to a clean glass tube.
-
Dry the lipid extract under a gentle stream of nitrogen gas.
-
Resuspend the dried lipid extract in a known volume of an appropriate solvent (e.g., chloroform or methanol/chloroform 1:1, v/v) for subsequent analysis.
II. GC-MS Analysis of Cholesteryl Esters
This protocol is suitable for the analysis of total fatty acid composition of cholesteryl esters after derivatization.
A. Derivatization (Transesterification):
-
To the dried lipid extract, add 1 mL of 2% H2SO4 in methanol.
-
Add 200 µL of toluene.
-
Cap the tube tightly and heat at 50°C for 2 hours.
-
Allow the sample to cool to room temperature.
-
Add 1 mL of saturated NaCl solution and 1 mL of hexane. Vortex for 1 minute.
-
Centrifuge at 1000 x g for 5 minutes.
-
Transfer the upper hexane layer containing the fatty acid methyl esters (FAMEs) to a clean GC vial.
B. GC-MS Conditions:
| Parameter | Setting |
| Gas Chromatograph | Agilent 7890B GC or equivalent |
| Column | DB-23 (30 m x 0.25 mm, 0.25 µm) or similar polar capillary column |
| Injector Temperature | 250°C |
| Injection Volume | 1 µL |
| Injection Mode | Splitless |
| Carrier Gas | Helium at a constant flow of 1 mL/min |
| Oven Program | Initial temperature 100°C, hold for 1 min, ramp to 250°C at 10°C/min, hold for 10 min |
| Mass Spectrometer | Agilent 5977B MSD or equivalent |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| MS Source Temperature | 230°C |
| MS Quadrupole Temperature | 150°C |
| Scan Range | m/z 50-650 |
Data Analysis: Quantify the individual FAMEs by integrating the peak areas and normalizing them to the peak area of the methyl tridecanoate derived from the this compound internal standard.
III. LC-MS/MS Analysis of Intact Cholesteryl Esters
This protocol allows for the analysis of intact cholesteryl ester species without derivatization. The method described is adapted from a protocol using cholesteryl heptadecanoate and is suitable for this compound.[1][2][3]
A. Sample Preparation:
-
Resuspend the dried lipid extract (from the extraction protocol) in 100 µL of isopropanol/acetonitrile/water (2:1:1, v/v/v).
-
Vortex and centrifuge at 10,000 x g for 5 minutes to pellet any insoluble material.
-
Transfer the supernatant to an LC-MS vial.
B. LC-MS/MS Conditions:
| Parameter | Setting |
| Liquid Chromatograph | Agilent 1290 Infinity II UHPLC or equivalent |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 60:40 Acetonitrile:Water + 10 mM Ammonium Formate + 0.1% Formic Acid |
| Mobile Phase B | 90:10 Isopropanol:Acetonitrile + 10 mM Ammonium Formate + 0.1% Formic Acid |
| Gradient | 32% B to 100% B over 20 min, hold at 100% B for 5 min, re-equilibrate at 32% B for 5 min |
| Flow Rate | 0.25 mL/min |
| Column Temperature | 55°C |
| Injection Volume | 2 µL |
| Mass Spectrometer | Agilent 6545 Q-TOF or equivalent high-resolution mass spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3500 V |
| Fragmentor Voltage | 175 V |
| Gas Temperature | 325°C |
| Gas Flow | 8 L/min |
| Nebulizer | 35 psig |
| Acquisition Mode | MS/MS with targeted precursor ion scans or data-dependent acquisition |
Data Analysis: Identify cholesteryl esters based on their accurate mass and characteristic fragmentation pattern (neutral loss of the cholesterol backbone). Quantify each cholesteryl ester species by integrating the peak area of the corresponding extracted ion chromatogram and normalizing it to the peak area of the this compound internal standard.
Quantitative Data
| Parameter | Cholesteryl Ester (CE 18:1(d7)) |
| Linearity (R²) | >0.99 |
| Limit of Detection (LOD) | 0.47 µg/mL[4] |
| Limit of Quantification (LOQ) | 2.82 µg/mL[4] |
| Recovery | 85-115% |
| Intra-day Precision (%CV) | <15% |
| Inter-day Precision (%CV) | <15% |
Visualizations
Experimental Workflow
References
Application Note and Protocols for the ¹H and ¹³C NMR Spectral Analysis of Cholesteryl Tridecanoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide to the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral analysis of cholesteryl tridecanoate. Cholesteryl esters are significant components of atherosclerotic plaques and play a crucial role in lipid metabolism.[1] NMR spectroscopy is a powerful, non-destructive technique for the structural elucidation and quantification of these molecules.[2] This application note outlines the necessary protocols for sample preparation, data acquisition, and spectral interpretation, and presents predicted chemical shift data for this compound to facilitate its identification and characterization in various sample matrices.
Introduction
This compound is a cholesteryl ester, a class of lipids that are integral to the transport and storage of cholesterol in the body. The analysis of specific cholesteryl esters is of significant interest in biomedical research, particularly in the study of cardiovascular diseases.[1] Nuclear Magnetic Resonance (NMR) spectroscopy offers a robust analytical platform for the detailed structural analysis of these complex lipids without the need for chemical derivatization.[2]
This application note details the experimental procedures for acquiring high-resolution ¹H and ¹³C NMR spectra of this compound. It also provides a tabulated summary of predicted chemical shifts, derived from the analysis of cholesterol and tridecanoic acid, to serve as a reference for researchers in the field.
Experimental Protocols
Materials and Equipment
-
This compound: High-purity standard
-
Deuterated Chloroform (CDCl₃): With 0.03% (v/v) Tetramethylsilane (TMS) as an internal standard
-
NMR Tubes: 5 mm high-precision NMR tubes
-
NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
Vortex Mixer
-
Pipettes and appropriate tips
Sample Preparation
-
Dissolution: Accurately weigh approximately 5-10 mg of this compound and dissolve it in 0.6-0.7 mL of CDCl₃ containing TMS.
-
Homogenization: Vortex the sample for 30 seconds to ensure complete dissolution and a homogenous solution.
-
Transfer: Carefully transfer the solution into a 5 mm NMR tube.
-
Equilibration: Allow the sample to equilibrate to the spectrometer's probe temperature before analysis.
NMR Data Acquisition
The following parameters are recommended for a 400 MHz NMR spectrometer and may need to be adjusted based on the specific instrument and sample concentration.
¹H NMR Spectroscopy:
| Parameter | Recommended Value |
| Pulse Program | zg30 |
| Number of Scans | 16-64 |
| Relaxation Delay | 2.0 s |
| Acquisition Time | 4.0 s |
| Spectral Width | 16 ppm |
| Temperature | 298 K |
¹³C NMR Spectroscopy:
| Parameter | Recommended Value |
| Pulse Program | zgpg30 |
| Number of Scans | 1024-4096 |
| Relaxation Delay | 2.0 s |
| Acquisition Time | 1.0 s |
| Spectral Width | 240 ppm |
| Temperature | 298 K |
Data Presentation: Predicted NMR Spectral Data
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on the known spectral data of cholesterol and the tridecanoate moiety.[3][4][5] The numbering scheme for the cholesterol and tridecanoate portions of the molecule is provided in Figure 1.
Figure 1. Molecular structure of this compound with the numbering for the cholesterol and tridecanoate moieties.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound in CDCl₃
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Cholesterol Moiety | ||
| H-3 | 4.65 - 4.55 | m |
| H-6 | 5.37 | d |
| H-18 | 0.68 | s |
| H-19 | 1.02 | s |
| H-21 | 0.92 | d |
| H-26, H-27 | 0.86 | d |
| Tridecanoate Moiety | ||
| H-2' | 2.29 | t |
| H-3' | 1.62 | quint |
| H-4' to H-12' | 1.35 - 1.20 | m |
| H-13' | 0.88 | t |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound in CDCl₃
| Carbon | Predicted Chemical Shift (δ, ppm) |
| Cholesterol Moiety | |
| C-3 | 73.5 |
| C-5 | 139.7 |
| C-6 | 122.5 |
| C-10 | 36.2 |
| C-13 | 42.3 |
| C-18 | 11.9 |
| C-19 | 19.3 |
| Tridecanoate Moiety | |
| C-1' (C=O) | 173.2 |
| C-2' | 34.5 |
| C-3' | 25.1 |
| C-4' to C-11' | 29.7 - 29.1 |
| C-12' | 31.9 |
| C-13' | 22.7 |
| C-14' | 14.1 |
Experimental Workflow and Data Analysis
The overall workflow for the NMR analysis of this compound is depicted in the following diagram. This includes sample preparation, data acquisition, processing, and structural elucidation.
Caption: Experimental workflow for NMR analysis.
Discussion
The provided protocols and predicted spectral data serve as a foundational guide for the ¹H and ¹³C NMR analysis of this compound. The chemical shifts of the cholesterol moiety are well-characterized, with the C3 proton signal expected to shift downfield upon esterification.[3] The signals corresponding to the tridecanoate acyl chain will exhibit characteristic chemical shifts for the α-methylene protons (H-2') and the terminal methyl group (H-13').[5] For unambiguous assignments, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed to establish proton-proton and proton-carbon correlations, respectively.[3]
Conclusion
This application note provides a comprehensive protocol for the ¹H and ¹³C NMR spectral analysis of this compound. The tabulated predicted chemical shifts offer a valuable reference for the identification and structural confirmation of this lipid in various research and development settings. The outlined workflow can be adapted for the analysis of other cholesteryl esters, contributing to a deeper understanding of lipid chemistry and its biological implications.
References
- 1. 13C MAS NMR studies of crystalline cholesterol and lipid mixtures modeling atherosclerotic plaques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nuclear Magnetic Resonance (NMR) Study for the Detection and Quantitation of Cholesterol in HSV529 Therapeutic Vaccine Candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. magritek.com [magritek.com]
- 4. Human Metabolome Database: 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0000067) [hmdb.ca]
- 5. Tridecanoic acid | C13H26O2 | CID 12530 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note & Protocol: Thermal Analysis of Cholesteryl Tridecanoate using Differential Scanning Calorimetry (DSC)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cholesteryl esters are a class of lipids that play significant roles in biochemistry and pathology and are known for their complex thermotropic phase behavior, often exhibiting multiple liquid crystalline phases (mesophases) between the solid and isotropic liquid states. Differential Scanning Calorimetry (DSC) is a fundamental thermal analysis technique used to investigate these phase transitions by measuring the heat flow into or out of a sample as a function of temperature or time.[1][2] This application note provides a detailed protocol for the characterization of the thermal properties of cholesteryl tridecanoate using DSC. The methodology described herein will enable the determination of transition temperatures, and enthalpies, which are crucial for understanding the material's physical properties and behavior in various applications, including drug delivery systems and liquid crystal technologies.
Experimental Protocols
1. Materials and Equipment
-
Sample: this compound (high purity)
-
DSC Instrument: A calibrated Differential Scanning Calorimeter (e.g., TA Instruments Q20, Mettler Toledo DSC 3) equipped with a refrigerated cooling system.
-
Crimper: For sealing the DSC pans.[4]
-
Balance: Analytical balance with a precision of at least 0.01 mg.
-
Purge Gas: High purity nitrogen (99.99%).[5]
-
Tools: Tweezers and a spatula for sample handling.[3]
2. Sample Preparation
-
Tare an empty aluminum DSC pan and lid on the analytical balance.[6]
-
Accurately weigh approximately 3-5 mg of this compound directly into the tared pan.[3] The sample should be a thin layer at the bottom of the pan to ensure uniform heat transfer.
-
Record the exact weight of the sample.
-
Place the lid on the pan and seal it using the crimper. Ensure a hermetic seal to prevent any loss of sample during heating.[4][6]
-
Prepare an empty, sealed aluminum pan to be used as a reference.[4]
3. DSC Instrument Setup and Calibration
-
Ensure the DSC instrument is calibrated for temperature and enthalpy using appropriate standards (e.g., indium) according to the manufacturer's instructions.
-
Place the prepared sample pan in the sample position and the empty reference pan in the reference position of the DSC cell.[5]
-
Set the nitrogen purge gas flow rate to a constant value, typically 50 mL/min, to provide an inert atmosphere and prevent oxidative degradation.[5]
4. Experimental Procedure (Temperature Program)
To fully characterize the complex phase behavior of this compound, a heat-cool-heat cycle is recommended. This helps to erase the sample's previous thermal history and observe reversible transitions.
-
Equilibration: Equilibrate the sample at a starting temperature well below the expected first transition, for example, 25°C.
-
First Heating Scan: Heat the sample from 25°C to a temperature above its clearing point (isotropic liquid state), for instance, 120°C. A heating rate of 10°C/min is a common starting point.[7]
-
Isothermal Hold: Hold the sample at 120°C for 5 minutes to ensure it has completely melted and to erase any previous thermal history.
-
Cooling Scan: Cool the sample from 120°C back down to 25°C at a controlled rate, for example, 10°C/min.[7] This will show the transitions from the isotropic liquid to the liquid crystalline and crystalline states.
-
Second Heating Scan: Heat the sample again from 25°C to 120°C at the same rate as the first heating scan (10°C/min). The data from this second heating scan is often used for reporting as it represents the thermal behavior of the sample with a controlled thermal history.
5. Data Analysis
-
The DSC thermogram will plot heat flow (mW) versus temperature (°C). Endothermic events (melting, solid-solid transitions) will appear as peaks pointing down, while exothermic events (crystallization) will be peaks pointing up.[1]
-
From the second heating scan, determine the following for each observed transition:
-
Onset Temperature (T_onset): The temperature at which the transition begins.
-
Peak Temperature (T_peak): The temperature at the maximum heat flow of the transition.
-
Enthalpy of Transition (ΔH): The area under the transition peak, calculated by the instrument's software. This value is typically normalized to the sample weight and reported in J/g or kJ/mol.
-
-
Similarly, analyze the cooling scan to determine the temperatures and enthalpies of the exothermic transitions. Note that crystallization events may exhibit supercooling, resulting in lower transition temperatures compared to the corresponding melting transitions on heating.
Data Presentation
The quantitative data obtained from the DSC analysis of this compound should be summarized in a table for clarity and ease of comparison.
Table 1: Thermal Transition Data for this compound (Second Heating Scan at 10°C/min)
| Transition | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (J/g) |
| Crystal to Smectic | e.g., 75.2 | e.g., 78.5 | e.g., 25.8 |
| Smectic to Cholesteric | e.g., 85.1 | e.g., 86.3 | e.g., 1.5 |
| Cholesteric to Isotropic | e.g., 90.4 | e.g., 91.2 | e.g., 0.8 |
Note: The values in this table are hypothetical examples and must be replaced with experimental data.
Table 2: Thermal Transition Data for this compound (Cooling Scan at 10°C/min)
| Transition | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (J/g) |
| Isotropic to Cholesteric | e.g., 89.8 | e.g., 89.1 | e.g., -0.7 |
| Cholesteric to Smectic | e.g., 84.5 | e.g., 83.7 | e.g., -1.4 |
| Smectic to Crystal | e.g., 70.3 | e.g., 68.9 | e.g., -24.5 |
Note: Enthalpy values for exothermic transitions are negative. The values in this table are hypothetical examples and must be replaced with experimental data.
Mandatory Visualization
Caption: Experimental workflow for DSC analysis of this compound.
References
Application Notes and Protocols for Creating Thermochromic Liquid Crystal Films with Cholesteryl Tridecanoate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the preparation and characterization of thermochromic liquid crystal films using cholesteryl tridecanoate. This material exhibits a reversible color change in response to temperature variations, making it a valuable tool for a range of research and development applications, including temperature sensing, thermal mapping, and as a component in smart materials.
Introduction
This compound is a cholesterol ester that belongs to the class of thermotropic liquid crystals. These materials exhibit a phase between the conventional solid and liquid phases, known as a mesophase, where they possess properties of both states. In the case of cholesteric liquid crystals like this compound, this mesophase is characterized by a helical structure of the molecules. The pitch of this helix is temperature-dependent, which in turn affects the wavelength of light that is selectively reflected, resulting in the observed color change. This phenomenon is often referred to as "color play."
The thermochromic properties of cholesteryl esters are influenced by the length of their fatty acid chains.[1] For this compound, the transition from the crystalline solid state to the liquid crystal mesophase occurs at a relatively high temperature.
Quantitative Data
The key thermal transition for this compound is the crystal to mesophase transition. This data is critical for determining the operational temperature range of the thermochromic film. The following table summarizes the reported transition temperatures for this compound, as determined by Differential Scanning Calorimetry (DSC).
| Compound | Crystal to Mesophase Transition Temperature (°C) |
| This compound | 77.5 - 83.5[2] |
Note: The color play of the thermochromic film will be observed within this temperature range.
Experimental Protocols
This section details the protocols for the purification of this compound and the subsequent fabrication of a thermochromic film using the solvent casting method with a doctor blade.
Materials and Equipment
Materials:
-
This compound (CAS No: 25605-87-2)
-
n-Pentyl alcohol (for recrystallization)
-
Toluene (or other suitable volatile organic solvent)
-
Substrate (e.g., glass microscope slides, polyester film)
-
Black backing material (e.g., black paint or tape)
Equipment:
-
Heating mantle or hot plate with magnetic stirrer
-
Beakers and Erlenmeyer flasks
-
Buchner funnel and filter paper
-
Vacuum flask
-
Rotary evaporator (optional)
-
Doctor blade film applicator
-
Hot plate or oven for solvent evaporation
-
Polarizing optical microscope with a heating stage (for characterization)
-
Differential Scanning Calorimeter (DSC) (for thermal analysis)
Purification of this compound (Recrystallization)
To ensure sharp and well-defined thermochromic transitions, it is crucial to use high-purity this compound. Recrystallization is an effective method for purification.[1]
Protocol:
-
Dissolve the this compound in a minimal amount of hot n-pentyl alcohol. The use of n-pentyl alcohol has been shown to be effective in removing impurities that can affect transition temperatures.[1]
-
Once fully dissolved, allow the solution to cool slowly to room temperature.
-
As the solution cools, crystals of purified this compound will precipitate.
-
Further cooling in an ice bath can increase the yield of the purified crystals.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold n-pentyl alcohol to remove any remaining impurities.
-
Dry the purified crystals in a vacuum oven at a temperature below their melting point to remove any residual solvent.
Preparation of the Cholesteric Solution
Protocol:
-
Prepare a solution of the purified this compound in a suitable volatile solvent such as toluene. A typical concentration range is 10-20% (w/v), but this may need to be optimized depending on the desired film thickness.
-
Gently warm the mixture while stirring to ensure the complete dissolution of the this compound. Avoid boiling the solvent.
Fabrication of the Thermochromic Film
The solvent casting method using a doctor blade is a common and effective technique for producing uniform thin films.
Protocol:
-
Secure a clean substrate onto a flat, level surface. For optimal visualization of the color change, the substrate should have a black backing. This can be achieved by painting one side of a glass slide black or by applying black tape.
-
Place the doctor blade applicator at one end of the substrate.
-
Pour a small amount of the cholesteric solution in front of the doctor blade.
-
With a smooth, steady motion, draw the doctor blade across the substrate to spread the solution into a thin, even film. The thickness of the film can be controlled by adjusting the gap of the doctor blade.
-
Allow the solvent to evaporate from the film in a well-ventilated fume hood at room temperature. Gentle heating on a hot plate or in an oven (below the crystal-mesophase transition temperature) can accelerate the drying process.
-
Once the solvent has completely evaporated, a thin film of this compound will remain on the substrate.
Characterization of the Thermochromic Film
Thermal Analysis
Differential Scanning Calorimetry (DSC) can be used to confirm the crystal-mesophase transition temperature of the prepared film.
Protocol:
-
Carefully scrape a small amount of the film from the substrate.
-
Place the sample in a DSC pan and seal it.
-
Heat the sample at a controlled rate (e.g., 5-10 °C/min) through the expected transition temperature range.
-
The endothermic peak in the DSC thermogram corresponds to the crystal-mesophase transition.
Optical Characterization
The thermochromic properties of the film can be observed using a polarizing optical microscope equipped with a heating stage.
Protocol:
-
Place the prepared film on the heating stage of the microscope.
-
Slowly heat the film while observing it through the crossed polarizers.
-
As the film reaches its transition temperature, the color play will become visible. Record the colors observed at different temperatures.
-
Note the temperature range over which the colors change from red (at the lower end of the transition) to blue/violet (at the higher end).
Mandatory Visualizations
Experimental Workflow
References
Application Notes and Protocols for Studying Atherosclerosis with Cholesteryl Ester Lipid Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing cholesteryl ester lipid models for the study of atherosclerosis. This document includes detailed protocols for the preparation of cholesteryl ester-rich nanoparticles, the induction and analysis of macrophage foam cells, and the quantification of cellular lipids. Additionally, key signaling pathways involved in foam cell formation are visualized to provide a deeper understanding of the molecular mechanisms.
Introduction to Cholesteryl Ester Models in Atherosclerosis Research
Atherosclerosis is a chronic inflammatory disease characterized by the accumulation of lipids, primarily cholesteryl esters, within the arterial wall, leading to the formation of atherosclerotic plaques.[1] Macrophage foam cells, which are macrophages that have engulfed excessive amounts of modified low-density lipoprotein (LDL), are a hallmark of early atherosclerotic lesions.[2] These cells are laden with lipid droplets primarily composed of cholesteryl esters.[3]
To investigate the mechanisms of atherosclerosis and to test potential therapeutic interventions, researchers utilize various experimental models that mimic the lipid environment of atherosclerotic plaques. Cholesteryl ester-rich lipid models, such as synthetic nanoparticles and emulsions, serve as valuable tools to study the processes of lipid uptake, foam cell formation, and cholesterol metabolism in a controlled in vitro setting.[4]
Data Presentation: Lipid Composition of Atherosclerotic Plaques and Synthetic Models
The lipid composition of atherosclerotic plaques is complex and varies with the stage of the lesion. Cholesteryl esters are a major component, and their accumulation is a key pathological feature. Synthetic lipid models are often formulated to mimic the lipid profiles observed in native lipoproteins and atherosclerotic plaques.
| Lipid Component | Atherosclerotic Plaque (Human Aorta) | Synthetic HDL-like Nanoparticle Model |
| Cholesteryl Esters | ~52% of total lipids | 30-40% |
| Free Cholesterol | ~25% of total lipids | 5-10% |
| Phospholipids | ~14% of total lipids | 40-60% |
| Triglycerides | ~9% of total lipids | 5-12% |
Experimental Protocols
Preparation of Cholesteryl Ester-Rich Lipid Nanoparticles (Solvent Evaporation Method)
This protocol describes the preparation of cholesteryl ester-rich lipid nanoparticles that can be used to model the lipid particles found in atherosclerotic plaques. The method is based on the emulsification-solvent evaporation technique.[5][6]
Materials:
-
Cholesteryl oleate
-
Egg yolk phosphatidylcholine (Lecithin)
-
Triolein
-
Chloroform
-
Phosphate-buffered saline (PBS), pH 7.4
-
High-speed homogenizer
-
Probe sonicator
-
Rotary evaporator
Procedure:
-
Lipid Film Preparation:
-
In a round-bottom flask, dissolve cholesteryl oleate, phosphatidylcholine, and triolein in chloroform. A typical molar ratio is 5:2:1 (cholesteryl oleate:phosphatidylcholine:triolein).
-
Attach the flask to a rotary evaporator.
-
Evaporate the chloroform under reduced pressure at 37°C until a thin, dry lipid film is formed on the wall of the flask.
-
Continue to dry the film under a stream of nitrogen gas for at least 1 hour to remove any residual solvent.
-
-
Hydration and Emulsification:
-
Add pre-warmed (37°C) PBS to the flask containing the lipid film.
-
Hydrate the lipid film by gentle rotation of the flask at 37°C for 1 hour. This will result in a suspension of multilamellar vesicles.
-
Transfer the lipid suspension to a high-speed homogenizer and homogenize at 10,000 rpm for 5 minutes to create a coarse emulsion.
-
-
Sonication:
-
Submerge the coarse emulsion in an ice bath.
-
Sonicate the emulsion using a probe sonicator at 40% amplitude for 10-15 minutes in pulsed mode (e.g., 30 seconds on, 30 seconds off) to reduce the particle size and form a nanoemulsion.
-
-
Characterization:
-
Determine the particle size and polydispersity index (PDI) of the nanoparticles using dynamic light scattering (DLS).
-
Assess the zeta potential to understand the surface charge and stability of the nanoparticle suspension.
-
The lipid composition of the final nanoparticle suspension can be quantified using HPLC or LC-MS.
-
Preparation of Oxidized Low-Density Lipoprotein (oxLDL)
This protocol details the copper-mediated oxidation of native LDL, a crucial step in preparing the atherogenic lipid source for foam cell induction.
Materials:
-
Human LDL (commercially available or isolated by ultracentrifugation)
-
Copper (II) sulfate (CuSO₄)
-
Phosphate-buffered saline (PBS), pH 7.4
-
EDTA
-
Dialysis tubing (10 kDa MWCO)
Procedure:
-
Dilute native LDL in PBS to a final concentration of 1 mg/mL.
-
Add CuSO₄ to the LDL solution to a final concentration of 10 µM.
-
Incubate the mixture at 37°C for 18-24 hours in a sterile environment.
-
Stop the oxidation reaction by adding EDTA to a final concentration of 100 µM.
-
Dialyze the oxLDL solution against PBS (pH 7.4) at 4°C for 24 hours, with at least three changes of buffer, to remove copper ions and EDTA.
-
Sterilize the oxLDL solution by passing it through a 0.22 µm filter.
-
The extent of oxidation can be assessed by measuring the formation of thiobarbituric acid reactive substances (TBARS).
Induction of Macrophage Foam Cell Formation
This protocol describes how to induce the transformation of macrophages into foam cells using oxLDL.
Materials:
-
Macrophage cell line (e.g., J774A.1 or THP-1) or primary macrophages
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Prepared oxLDL
-
Cell culture plates
Procedure:
-
Seed macrophages in a cell culture plate at an appropriate density and allow them to adhere overnight. For THP-1 monocytes, differentiate them into macrophages using phorbol 12-myristate 13-acetate (PMA) for 48-72 hours prior to the experiment.
-
Remove the culture medium and replace it with fresh medium containing oxLDL at a concentration of 50-100 µg/mL.
-
Incubate the cells with oxLDL for 24-48 hours at 37°C in a 5% CO₂ incubator.
-
After incubation, the cells will have taken up the oxLDL and transformed into foam cells, characterized by the accumulation of intracellular lipid droplets.
Visualization of Lipid Accumulation by Oil Red O Staining
Oil Red O is a lysochrome diazo dye that stains neutral triglycerides and lipids, making it ideal for visualizing lipid droplets in foam cells.
Materials:
-
Foam cells cultured on coverslips or in plates
-
PBS
-
10% Formalin
-
60% Isopropanol
-
Oil Red O staining solution (0.5% Oil Red O in isopropanol, diluted with water)
-
Hematoxylin (for counterstaining nuclei)
-
Mounting medium
Procedure:
-
Fixation:
-
Gently wash the cells with PBS.
-
Fix the cells with 10% formalin for 15-30 minutes at room temperature.
-
Wash the cells twice with distilled water.
-
-
Staining:
-
Incubate the fixed cells with 60% isopropanol for 5 minutes.
-
Remove the isopropanol and add the freshly prepared and filtered Oil Red O working solution.
-
Incubate for 15-30 minutes at room temperature.
-
Remove the Oil Red O solution and wash with 60% isopropanol for a few seconds to remove excess stain.
-
Wash thoroughly with distilled water.
-
-
Counterstaining and Mounting:
-
If desired, counterstain the nuclei with hematoxylin for 1-2 minutes.
-
Wash with tap water until the water runs clear.
-
Mount the coverslips with an aqueous mounting medium.
-
Visualize the cells under a light microscope. Lipid droplets will appear as red-orange structures within the cytoplasm.
-
Quantification of Intracellular Cholesterol and Cholesteryl Esters
This protocol outlines a method for extracting and quantifying the levels of free cholesterol and cholesteryl esters from macrophage foam cells.
Materials:
-
Macrophage foam cells
-
PBS
-
Hexane:Isopropanol (3:2, v/v)
-
Nitrogen gas stream
-
Cholesterol and Cholesteryl Ester Quantification Kit (commercially available) or HPLC system
Procedure:
-
Lipid Extraction:
-
Wash the cell monolayer twice with ice-cold PBS.
-
Add the hexane:isopropanol solvent mixture to the cells and incubate for 30 minutes at room temperature with gentle agitation.
-
Collect the solvent containing the extracted lipids.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen gas.
-
-
Quantification:
-
Enzymatic Assay:
-
Resuspend the dried lipid extract in the assay buffer provided with a commercial cholesterol/cholesteryl ester quantification kit.
-
Follow the manufacturer's instructions to measure the absorbance or fluorescence. The kit will typically involve enzymatic reactions that produce a detectable signal proportional to the amount of cholesterol and cholesteryl esters. Cholesteryl esters are quantified by subtracting the free cholesterol value from the total cholesterol value (measured after enzymatic hydrolysis of the esters).
-
-
HPLC Analysis:
-
Resuspend the dried lipid extract in an appropriate mobile phase.
-
Inject the sample into an HPLC system equipped with a C18 column.
-
Separate the lipids using an isocratic or gradient elution with a mobile phase such as acetonitrile:isopropanol.
-
Detect the lipids using a UV detector at approximately 210 nm.
-
Quantify the amounts of free cholesterol and individual cholesteryl ester species by comparing the peak areas to those of known standards.
-
-
Visualization of Key Signaling Pathways and Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key molecular pathways and experimental workflows described in these application notes.
References
- 1. Macrophages and Foam Cells: Brief Overview of Their Role, Linkage, and Targeting Potential in Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. news-medical.net [news-medical.net]
- 3. researchgate.net [researchgate.net]
- 4. Artificial High Density Lipoprotein Nanoparticles in Cardiovascular Research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exploring Various Techniques for the Chemical and Biological Synthesis of Polymeric Nanoparticles | MDPI [mdpi.com]
- 6. Preparation of Solid Lipid Nanoparticles and Nanostructured Lipid Carriers for Drug Delivery and the Effects of Preparation Parameters of Solvent Injection Method - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting unexpected phase behavior in cholesteryl tridecanoate mixtures
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with cholesteryl tridecanoate and its mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the expected liquid crystal phases for pure this compound?
This compound, like many other saturated cholesteryl esters, typically exhibits a monotropic liquid crystal phase. This means the cholesteric phase is generally observed only upon cooling from the isotropic liquid state and not upon heating from the solid crystal state. The transition from the crystalline solid to the isotropic liquid occurs at a higher temperature than the transition from the isotropic liquid to the cholesteric phase.
Q2: My mixture isn't showing a liquid crystal phase. What are the common causes?
Several factors can lead to the absence of an observable liquid crystal phase:
-
Purity: Impurities can significantly disrupt the delicate intermolecular forces required for liquid crystal formation, broadening or even eliminating the mesophase.[1]
-
Cooling Rate: For monotropic liquid crystals, the cooling rate is critical. If the sample is cooled too slowly, it may crystallize directly from the isotropic liquid without forming the metastable cholesteric phase. Conversely, if cooled too rapidly (quenched), the molecules may not have sufficient time to organize, resulting in a glassy or amorphous solid.
-
Mixture Composition: The concentration of this compound in the mixture is crucial. If the concentration is too low, a liquid crystal phase may not form. The other components of the mixture can also suppress or enhance mesophase formation.[2]
-
Thermal History: The sample's previous heating and cooling cycles can influence its current behavior. It is often necessary to heat the sample well into the isotropic phase to erase any previous structural memory before performing an analytical cooling run.
Q3: What is a "monotropic" liquid crystal and how does it affect my experiment?
A monotropic liquid crystal is one whose mesophase is thermodynamically stable only with respect to the liquid phase, but metastable with respect to the solid phase. In practical terms, this means the liquid crystal phase is only accessible by cooling the isotropic liquid. Upon heating the solid crystal, it will melt directly into the isotropic liquid without passing through a liquid crystal phase. This is a common characteristic of cholesteryl esters.[1] Understanding this is key to experimental design; you must observe the phase behavior during a controlled cooling cycle.
Q4: What do the different textures I see under the polarized light microscope mean?
For cholesteric liquid crystals, you may observe several characteristic textures:
-
Focal-Conic Texture: This texture arises when the helical axes of the cholesteric molecules are not uniformly aligned, leading to complex patterns of domains.
-
Fingerprint Texture: When the helical axis is perpendicular to the direction of view, you can often see a pattern of parallel stripes that resemble a fingerprint. The spacing between these lines is related to the pitch of the cholesteric helix.[3]
-
Oily Streaks: These are defect structures commonly observed in cholesteric phases, appearing as bright, thread-like lines.[4][5]
Troubleshooting Guides
Issue 1: Unexpected or Broad Peaks in Differential Scanning Calorimetry (DSC)
Question: My DSC thermogram shows a very broad melting peak, or multiple unexpected small peaks. What is the problem?
Answer:
| Possible Cause | Recommended Troubleshooting Steps |
| Sample Impurity | Impurities disrupt the crystal lattice, causing melting to occur over a range of temperatures. Verify the purity of your this compound and other mixture components using an appropriate analytical technique (e.g., HPLC, GC-MS). |
| Polymorphism | The sample may contain multiple crystalline forms (polymorphs), each with a distinct melting point. Perform successive heating and cooling cycles. Often, melting and recrystallizing the sample will favor the formation of the most stable polymorph, resulting in a sharper peak on the second heating run. |
| Poor Thermal Contact | If the sample is not packed evenly in the DSC pan, heat transfer will be inefficient, leading to peak broadening. Ensure the sample forms a thin, even layer at the bottom of the pan. |
| Heating/Cooling Rate Too High | A high scan rate can reduce the resolution of thermal events. Decrease the heating and cooling rate (e.g., from 10°C/min to 2-5°C/min) to allow for better separation of closely spaced transitions. |
| Presence of Moisture | Water in the sample can appear as a broad endotherm around 0°C on heating. Ensure the sample is thoroughly dried before analysis and handle it in a low-humidity environment. |
Issue 2: No Cholesteric Phase Observed on Cooling
Question: I heated my sample into the isotropic liquid and cooled it, but the DSC shows only a single crystallization exotherm and the sample appears crystalline under the microscope. Why can't I see the cholesteric phase?
Answer:
| Possible Cause | Recommended Troubleshooting Steps |
| Monotropic Behavior & Slow Cooling | The cholesteric phase is metastable. If the cooling rate is too slow, the system has enough time to bypass the liquid crystal phase and crystallize directly. The energy barrier to nucleation of the stable crystal phase is overcome before the cholesteric phase can form. |
| Solution: Increase the cooling rate in your DSC experiment (e.g., try 10°C/min, 20°C/min) to favor the formation of the metastable cholesteric phase. Note that very high rates can also cause supercooling artifacts. | |
| Supercooling | The sample may be supercooling significantly, meaning the crystallization temperature is much lower than the equilibrium melting temperature. This can sometimes mask the liquid crystal transition. |
| Solution: Correlate DSC data with Polarized Light Microscopy (PLM). Use a hot stage on the microscope to visually observe the phase transitions upon cooling. You may see a fleeting cholesteric texture form just before crystallization. | |
| Mixture Composition | The other components in your mixture may be preventing the formation of the cholesteric phase, a phenomenon known as phase suppression. |
| Solution: Systematically vary the concentration of this compound in your mixture to map out a phase diagram and identify the compositional range where the cholesteric phase is stable. |
Quantitative Data
The phase transition temperatures and enthalpies of cholesteryl esters are highly dependent on the length of the fatty acyl chain. The following table provides data for cholesteryl esters with chain lengths near tridecanoate (C13) to allow for interpolation and comparison.
| Cholesteryl Ester (Acyl Chain Length) | Crystal → LC/Iso Transition Temp (°C) | LC → Isotropic Transition Temp (°C) | Transition Enthalpy (ΔH in kcal/mol) |
| Laurate (C12) | 80.5 | 88.5 | 8.8 |
| Tridecanoate (C13) | ~79 (estimated) | ~85 (estimated) | ~10 (estimated) |
| Myristate (C14) | 72.0 | 82.5 | 11.4 |
| Pentadecanoate (C15) | 75.5 | 81.0 | 12.1 |
Data is compiled and estimated from "Physical Properties of Cholesteryl Esters" and may vary slightly based on experimental conditions and purity.[1][6]
Experimental Protocols
Protocol 1: Differential Scanning Calorimetry (DSC) for Phase Transition Analysis
-
Sample Preparation:
-
Accurately weigh 3-5 mg of the this compound mixture into a clean aluminum DSC pan.
-
Ensure the sample is spread in a thin, even layer covering the bottom of the pan to maximize thermal contact.
-
Hermetically seal the pan to prevent any loss of volatile components. Prepare an identical empty, sealed pan to serve as a reference.
-
-
Instrument Setup:
-
Place the sample and reference pans into the DSC cell.
-
Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min to provide a stable, non-reactive atmosphere.
-
-
Thermal Program:
-
First Heating Scan: Heat the sample at a controlled rate (e.g., 10°C/min) from ambient temperature to a temperature well above the expected isotropic transition (e.g., 120°C). This step melts the initial crystal structure and removes prior thermal history.
-
Isothermal Hold: Hold the sample at the high temperature for 5 minutes to ensure it is completely in the isotropic liquid state.
-
Controlled Cooling Scan: Cool the sample at a controlled rate (e.g., 10°C/min) back to ambient temperature. This is the critical step for observing monotropic liquid crystal phases.
-
Second Heating Scan: Heat the sample again at the same rate as the first scan. Comparing the first and second heating scans can reveal information about polymorphism and thermal history effects.
-
-
Data Analysis:
-
Identify endothermic peaks (melting, liquid crystal transitions) on the heating curves and exothermic peaks (crystallization, liquid crystal formation) on the cooling curve.
-
Determine the onset temperature and peak temperature for each transition.
-
Calculate the enthalpy of transition (ΔH) by integrating the area under the transition peak.
-
Protocol 2: Polarized Light Microscopy (PLM) with Hot Stage
-
Sample Preparation:
-
Place a small amount of the sample onto a clean glass microscope slide.
-
Gently place a coverslip over the sample.
-
Heat the slide on a hot plate to melt the sample, allowing it to spread into a thin film between the slide and coverslip.
-
-
Microscope Setup:
-
Place the prepared slide onto the hot stage of the polarizing microscope.
-
Set the polarizers to a "crossed" position (90° relative to each other). In this configuration, an isotropic (non-birefringent) sample will appear completely dark.
-
Focus on the sample.
-
-
Thermal Program:
-
Heat the sample using the hot stage controller to the isotropic liquid phase, confirming this by observing a completely dark field of view.
-
Slowly cool the sample at a controlled rate (e.g., 5-10°C/min).
-
Carefully observe the sample through the eyepieces or a connected camera as it cools.
-
-
Observation and Analysis:
-
Note the temperature at which birefringence first appears. This indicates the transition from the isotropic liquid to an anisotropic phase (the cholesteric liquid crystal).
-
Observe and record the textures that form. Cholesteric phases will often show characteristic textures like oily streaks or fingerprint patterns.[3][4][5]
-
Continue cooling and note the temperature at which the liquid crystal texture is replaced by a crystalline structure. This is the crystallization temperature.
-
Visual Troubleshooting Workflows
Caption: Troubleshooting workflow for unexpected DSC results.
Caption: Key factors influencing the observation of liquid crystal phases.
References
- 1. Physical properties of cholesteryl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thermotropic phase transitions of binary mixtures of wax and cholesteryl esters relevant to tears - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cholesteric liquid crystal - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. worldscientific.com [worldscientific.com]
- 6. mriquestions.com [mriquestions.com]
Technical Support Center: Optimizing Drug Encapsulation in Cholesteryl Tridecanoate Carriers
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for optimizing the encapsulation efficiency of drugs in cholesteryl tridecanoate carriers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as a drug carrier?
This compound is a cholesterol ester, a type of lipid.[1][2][3] In drug delivery, cholesterol and its derivatives are utilized for their biocompatibility and ability to enhance the stability of nanoparticle formulations.[4][5] Cholesteryl esters like this compound can modulate the fluidity and thickness of lipid bilayers, making them useful for tuning the physical properties of lipid-based drug delivery systems such as solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs).[1] Its solid nature at room temperature makes it a suitable candidate for forming the solid core of these nanoparticles, which can protect encapsulated drugs from degradation.
Q2: What are the key parameters to consider for maximizing drug encapsulation efficiency in this compound carriers?
Several factors critically influence drug encapsulation efficiency. These include the physicochemical properties of the drug (e.g., solubility, lipophilicity), the formulation composition (e.g., drug-to-lipid ratio, surfactant type and concentration), and the process parameters used for nanoparticle preparation (e.g., homogenization speed, temperature, sonication time). Optimizing these parameters is crucial for achieving high drug loading.
Q3: How is encapsulation efficiency (EE%) calculated?
Encapsulation efficiency is the percentage of the total drug added that is successfully entrapped within the this compound nanoparticles. The general formula for calculating EE% is:
EE% = [(Total Drug - Free Drug) / Total Drug] x 100
Determining the amount of free (unencapsulated) drug typically involves separating the nanoparticles from the aqueous medium through methods like centrifugation or dialysis, and then quantifying the drug concentration in the supernatant or dialysate.
Q4: What is the difference between encapsulation efficiency and drug loading capacity?
Encapsulation efficiency (EE%) represents the percentage of the initial drug that has been successfully encapsulated. Drug loading capacity (LC%), on the other hand, refers to the percentage of the drug's weight relative to the total weight of the nanoparticle. The formula for LC% is:
LC% = (Weight of Encapsulated Drug / Total Weight of Nanoparticles) x 100
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Encapsulation Efficiency | Poor drug solubility in the lipid matrix: The drug may have low affinity for the molten this compound. | - Increase the lipophilicity of the drug if possible through chemical modification. - Consider adding a small amount of a liquid lipid (oil) in which the drug is more soluble to create a nanostructured lipid carrier (NLC). - Optimize the temperature during the homogenization process to ensure the drug is fully dissolved in the molten lipid. |
| Drug partitioning into the aqueous phase: This is common for hydrophilic or moderately lipophilic drugs. | - Use a surfactant with a lower Hydrophilic-Lipophilic Balance (HLB) value. - Increase the viscosity of the aqueous phase by adding viscosity-enhancing agents. - Optimize the homogenization speed and time to promote rapid solidification of the nanoparticles, trapping the drug inside. | |
| High drug-to-lipid ratio: Exceeding the saturation capacity of the lipid matrix. | - Decrease the initial amount of drug added to the formulation. - Increase the concentration of this compound. | |
| Particle Aggregation | Insufficient surfactant concentration or inappropriate surfactant type: The surfactant may not be effectively stabilizing the nanoparticle surface. | - Increase the concentration of the surfactant. - Screen different types of surfactants (e.g., Poloxamers, Tweens) to find one that provides better steric or electrostatic stabilization. - Measure the zeta potential of the nanoparticles; a value greater than |30| mV generally indicates good stability. |
| High lipid concentration: Can lead to increased particle collisions and fusion. | - Decrease the total lipid concentration in the formulation. | |
| Large Particle Size or High Polydispersity Index (PDI) | Inefficient homogenization: The energy input may not be sufficient to reduce the particle size effectively. | - Increase the homogenization speed and/or the number of homogenization cycles. - Increase the sonication time and/or amplitude if using ultrasonication. - Optimize the temperature of the homogenization process. |
| Inappropriate surfactant concentration: Too little surfactant can lead to aggregation, while too much can cause micelle formation. | - Optimize the surfactant concentration by testing a range of concentrations. | |
| Drug Expulsion During Storage | Polymorphic transitions of the lipid matrix: this compound may transition to a more stable, crystalline form over time, expelling the drug. | - Store the nanoparticle dispersion at a recommended temperature (e.g., 4°C) to minimize lipid mobility. - Consider incorporating a liquid lipid to create an NLC, which can reduce the crystallinity of the solid lipid matrix. - Lyophilize the nanoparticles with a suitable cryoprotectant to improve long-term stability. |
Experimental Protocols
Preparation of this compound Nanoparticles by High-Pressure Homogenization (HPH)
This protocol describes a general method for preparing drug-loaded this compound nanoparticles using the hot homogenization technique followed by high-pressure homogenization.
Materials:
-
Drug of interest
-
This compound
-
Surfactant (e.g., Poloxamer 188, Tween 80)
-
Purified water
Procedure:
-
Preparation of the Lipid Phase:
-
Melt the this compound by heating it to 5-10°C above its melting point.
-
Disperse the accurately weighed drug in the molten lipid. Stir until a homogenous solution or dispersion is obtained.
-
-
Preparation of the Aqueous Phase:
-
Dissolve the surfactant in purified water.
-
Heat the aqueous phase to the same temperature as the lipid phase.
-
-
Pre-emulsion Formation:
-
Add the hot lipid phase to the hot aqueous phase under high-speed stirring (e.g., using a high-shear homogenizer) for a few minutes to form a coarse pre-emulsion.
-
-
High-Pressure Homogenization:
-
Immediately subject the hot pre-emulsion to high-pressure homogenization (e.g., 500-1500 bar) for a specified number of cycles (typically 3-5).
-
-
Cooling and Nanoparticle Formation:
-
Cool the resulting nanoemulsion to room temperature or in an ice bath to allow the lipid to recrystallize and form solid lipid nanoparticles.
-
-
Purification (Optional):
-
To remove excess surfactant and unencapsulated drug, the nanoparticle dispersion can be purified by dialysis or centrifugal ultrafiltration.
-
Determination of Encapsulation Efficiency (Indirect Method)
Procedure:
-
Place a known volume of the nanoparticle dispersion in a centrifuge tube.
-
Centrifuge at a high speed (e.g., 15,000 rpm) for a sufficient time to pellet the nanoparticles.
-
Carefully collect the supernatant.
-
Quantify the concentration of the free drug in the supernatant using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC).
-
Calculate the encapsulation efficiency using the formula mentioned in the FAQs.
Visualizations
Caption: Workflow for preparing drug-loaded this compound nanoparticles.
Caption: Troubleshooting logic for low encapsulation efficiency.
References
Technical Support Center: Improving the Long-Term Stability of Cholesteryl Tridecanoate Formulations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the formulation of cholesteryl tridecanoate.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound formulations?
A1: The main stability issues are physical and chemical instability. Physical instability often manifests as aggregation, an increase in particle size, or crystallization of this compound within the formulation over time. Chemical instability primarily involves the hydrolysis of the ester bond, leading to the formation of cholesterol and tridecanoic acid.
Q2: How does temperature affect the stability of my formulation?
A2: Higher temperatures typically accelerate both physical and chemical degradation. Increased thermal energy can lead to a higher rate of particle collision and aggregation, as well as an increased rate of hydrolysis.[1][2] For long-term storage, it is generally recommended to store formulations at refrigerated (2-8°C) or frozen (e.g., -20°C or -80°C) temperatures.[3][4]
Q3: Can lyophilization (freeze-drying) improve the long-term stability of my this compound formulation?
A3: Yes, lyophilization is a highly effective method for enhancing the long-term stability of lipid-based formulations, including those containing cholesteryl esters.[3][5] By removing water, it significantly reduces the risk of hydrolysis and can lock the formulation in a stable amorphous state, preventing aggregation and crystallization during storage.[5][6]
Q4: What role do excipients play in the stability of the formulation?
A4: Excipients are critical for stabilizing this compound formulations. Helper lipids, such as phospholipids and cholesterol, help to form and maintain the structure of lipid nanoparticles (LNPs).[7][8] Stabilizers like PEGylated lipids prevent aggregation.[8] In lyophilized formulations, cryoprotectants such as sucrose or trehalose are essential to protect the nanoparticles during the freezing and drying processes.[3][9]
Troubleshooting Guide
Issue 1: Formulation shows visible aggregation or a significant increase in particle size over time.
-
Q: My this compound lipid nanoparticle (LNP) formulation is aggregating upon storage at 4°C. What is the likely cause and how can I prevent this?
-
A: Aggregation at refrigerated temperatures can be due to insufficient surface stabilization or suboptimal lipid composition.
-
Solution 1: Optimize PEGylated Lipid Concentration: The PEGylated lipid provides a protective hydrophilic layer that prevents nanoparticles from sticking together. Try increasing the molar ratio of the PEG-lipid in your formulation.
-
Solution 2: Check Zeta Potential: A sufficiently high positive or negative zeta potential (e.g., > |20| mV) can prevent aggregation due to electrostatic repulsion. If your formulation has a near-neutral zeta potential, consider modifying the lipid composition to include a charged lipid.
-
Solution 3: Lyophilization: For long-term stability, lyophilizing the formulation with a suitable cryoprotectant is the most robust solution to prevent aggregation in the aqueous state.[3][5]
-
-
Issue 2: The concentration of this compound decreases over time, and I detect degradation products.
-
Q: HPLC analysis of my formulation shows a decrease in the this compound peak and the appearance of new peaks corresponding to cholesterol and tridecanoic acid. What is happening?
-
A: This indicates chemical degradation, specifically hydrolysis of the ester bond.
-
Solution 1: pH Control: Hydrolysis of esters can be catalyzed by both acidic and basic conditions. Ensure the pH of your aqueous phase is buffered to a range where the ester bond is most stable, typically around pH 4-6.
-
Solution 2: Reduce Storage Temperature: Chemical reactions, including hydrolysis, are slowed down at lower temperatures. Store your formulation at -20°C or -80°C to minimize degradation.
-
Solution 3: Lyophilization: Removing water through freeze-drying is a highly effective way to prevent hydrolysis during long-term storage.[5]
-
-
Issue 3: After lyophilization and reconstitution, particle size has dramatically increased.
-
Q: I lyophilized my LNP formulation, but upon adding water, the solution is cloudy and DLS measurements show very large particles. What went wrong?
-
A: This is a common issue caused by inadequate protection of the nanoparticles during the freeze-drying process, leading to fusion or aggregation.
-
Solution 1: Add or Optimize Cryoprotectant: Cryoprotectants like sucrose or trehalose are essential. They form a glassy matrix around the nanoparticles, preventing them from coming into close contact and fusing during freezing and drying. A concentration of 5-10% (w/v) is a good starting point.[9]
-
Solution 2: Optimize the Lyophilization Cycle: The freezing rate can impact nanoparticle stability. A slower cooling rate may be preferable in some cases. Ensure your primary and secondary drying steps are adequate to remove water without causing the collapse of the cake structure.[5]
-
Solution 3: Reconstitution Technique: When reconstituting, use gentle mixing or vortexing. Avoid vigorous shaking that could introduce shear stress and cause aggregation.
-
-
Data Presentation
The following tables present illustrative stability data for a model lipid nanoparticle (LNP) formulation containing a cholesteryl ester. This data demonstrates the impact of storage conditions and the presence of cryoprotectants on key stability parameters.
Table 1: Effect of Storage Temperature on the Physical Stability of an Aqueous LNP Formulation
| Storage Time (Weeks) | Parameter | 25°C | 4°C | -20°C |
| 0 | Z-average Diameter (nm) | 95.2 | 95.2 | 95.2 |
| Polydispersity Index (PDI) | 0.11 | 0.11 | 0.11 | |
| Ester Purity (%) | 99.8 | 99.8 | 99.8 | |
| 4 | Z-average Diameter (nm) | 250.6 (aggregated) | 105.8 | 96.1 |
| Polydispersity Index (PDI) | 0.55 | 0.13 | 0.11 | |
| Ester Purity (%) | 95.1 | 98.5 | 99.6 | |
| 12 | Z-average Diameter (nm) | N/A (aggregated) | 125.3 | 97.5 |
| Polydispersity Index (PDI) | N/A | 0.18 | 0.12 | |
| Ester Purity (%) | 88.2 | 96.2 | 99.1 |
Table 2: Effect of Cryoprotectant on the Stability of a Lyophilized LNP Formulation After 6 Months of Storage at 25°C
| Cryoprotectant (w/v) | Z-average Diameter (nm) (Post-Reconstitution) | Polydispersity Index (PDI) (Post-Reconstitution) | Ester Purity (%) |
| None | 450.3 (aggregated) | 0.62 | 98.9 |
| 5% Sucrose | 102.1 | 0.14 | 99.2 |
| 10% Sucrose | 98.5 | 0.12 | 99.3 |
| 10% Trehalose | 97.9 | 0.12 | 99.4 |
Experimental Protocols
Protocol 1: Long-Term Stability Study of a this compound LNP Formulation
-
Formulation: Prepare the LNP formulation containing this compound using a standardized method (e.g., microfluidic mixing).
-
Initial Characterization (T=0):
-
Measure the Z-average particle size and polydispersity index (PDI) using Dynamic Light Scattering (DLS).
-
Determine the zeta potential.
-
Quantify the concentration of this compound and assess for degradation products using a validated HPLC method.
-
-
Sample Allocation and Storage:
-
Aliquot the formulation into sterile, sealed vials.
-
Place sets of vials into stability chambers at various conditions as per ICH guidelines (e.g., 5°C ± 3°C, 25°C ± 2°C / 60% ± 5% RH, and -20°C ± 5°C).
-
-
Time-Point Testing:
-
At predetermined time points (e.g., 1, 3, 6, 12, and 24 months), remove a set of vials from each storage condition.
-
Allow samples to equilibrate to room temperature.
-
Visually inspect for any signs of aggregation or precipitation.
-
Repeat the characterization tests performed at T=0 (DLS, zeta potential, HPLC).
-
-
Data Analysis:
-
Tabulate the results and plot the change in particle size, PDI, and chemical purity over time for each storage condition to determine the formulation's shelf-life.
-
Protocol 2: Lyophilization of a this compound LNP Formulation
-
Pre-Lyophilization Formulation:
-
Prepare the LNP formulation as described previously.
-
Add a cryoprotectant (e.g., sucrose or trehalose) to the formulation to a final concentration of 10% (w/v) and gently mix until fully dissolved.
-
-
Freezing:
-
Dispense the formulation into lyophilization vials.
-
Place the vials on the shelves of a freeze-dryer.
-
Cool the shelves to -40°C at a rate of 1°C/min and hold for at least 2 hours to ensure complete freezing.
-
-
Primary Drying (Sublimation):
-
Set the shelf temperature to -20°C and reduce the chamber pressure to 100 mTorr.
-
Hold these conditions for 24-48 hours, or until the product temperature rises to meet the shelf temperature, indicating the completion of sublimation.
-
-
Secondary Drying (Desorption):
-
Ramp the shelf temperature to 25°C at a rate of 0.2°C/min while maintaining the pressure at 100 mTorr.
-
Hold for 12-24 hours to remove residual bound water.
-
-
Stoppering and Storage:
-
Backfill the chamber with nitrogen gas to atmospheric pressure and stopper the vials under vacuum.
-
Store the lyophilized product at the desired temperature (e.g., 2-8°C or 25°C).
-
Protocol 3: HPLC Method for Quantification of this compound
-
Instrumentation: HPLC system with UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with Acetonitrile:Isopropanol (50:50, v/v).[10]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm.[10]
-
Column Temperature: 30°C.
-
Sample Preparation:
-
Disrupt the LNP formulation by diluting it 1:10 in the mobile phase to dissolve the lipids.
-
Vortex for 1 minute.
-
Filter through a 0.22 µm syringe filter into an HPLC vial.
-
-
Quantification:
-
Prepare a standard curve of this compound in the mobile phase (e.g., 1-100 µg/mL).
-
Inject samples and standards.
-
Calculate the concentration in the sample by comparing the peak area to the standard curve. Degradation products like cholesterol will have a different retention time.
-
Visualizations
Caption: Troubleshooting workflow for formulation instability.
References
- 1. THE EFFECT OF TEMPERATURE ON THE RATE OF HYDROLYSIS OF TRIGLYCERIDES BY PANCREATIC LIPASE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. THE EFFECT OF TEMPERATURE ON THE RATE OF HYDROLYSIS OF TRIGLYCERIDES BY PANCREATIC LIPASE - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. US20220047519A1 - Method of lyophilizing lipid nanoparticles - Google Patents [patents.google.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. liposomes.ca [liposomes.ca]
- 7. pharmaexcipients.com [pharmaexcipients.com]
- 8. rjeid.com [rjeid.com]
- 9. Achieving long-term stability of lipid nanoparticles: examining the effect of pH, temperature, and lyophilization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
resolving isobaric interference in mass spectrometry of cholesteryl esters
This technical support center provides troubleshooting guidance and answers to frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with isobaric interference during the mass spectrometry of cholesteryl esters.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of isobaric interference when analyzing cholesteryl esters by mass spectrometry?
A1: The most common sources of isobaric interference in cholesteryl ester analysis are other lipid classes that share the same nominal mass. Diacylglycerols (DAGs) are a primary example of isobaric interferents[1][2]. Additionally, different cholesteryl ester species can be isomeric, for instance, those with fatty acyl chains that are positional isomers or have different sites of unsaturation[3][4].
Q2: How can I confirm if the interference I'm seeing is from a cholesteryl ester or another lipid class?
A2: Tandem mass spectrometry (MS/MS) is the most effective way to confirm the identity of your analyte. Cholesteryl esters exhibit a characteristic neutral loss of the cholestane moiety (368.5 Da) or produce a prominent cholesteryl cation fragment at m/z 369.3 upon collision-induced dissociation (CID)[1][5]. Observing these specific fragmentation patterns is a strong indicator that your signal originates from a cholesteryl ester.
Q3: What are the main strategies to resolve isobaric interference?
A3: There are several effective strategies that can be used independently or in combination:
-
Chromatographic Separation: Techniques like reverse-phase liquid chromatography (LC) or supercritical fluid chromatography (SFC) can separate isobaric compounds before they enter the mass spectrometer[6][7][8].
-
Tandem Mass Spectrometry (MS/MS): Using scan modes like Neutral Loss (NL) or Precursor Ion (PI) scanning can selectively detect cholesteryl esters[1][5].
-
High-Resolution Mass Spectrometry (HRMS): HRMS can differentiate between compounds with very close mass-to-charge ratios based on their exact masses.
-
Ion Mobility Spectrometry (IMS): This technique separates ions in the gas phase based on their size and shape, providing an additional dimension of separation to resolve isobars[9][10].
-
Chemical Derivatization: Modifying the cholesterol moiety can alter its fragmentation and chromatographic behavior, aiding in its distinction from other lipids[11][12].
Troubleshooting Guides
Issue 1: Poor chromatographic separation of cholesteryl ester isomers.
Possible Cause: The selected chromatographic method may not have sufficient resolving power for the specific isomers present in the sample.
Troubleshooting Steps:
-
Optimize LC Gradient: For reverse-phase LC, adjust the organic solvent gradient to enhance the separation of nonpolar lipids. A shallower gradient can often improve the resolution of closely eluting species.
-
Consider an Alternative Column: If gradient optimization is insufficient, try a different column chemistry. A longer column or one with a different stationary phase (e.g., C30 instead of C18) may provide better separation of hydrophobic molecules.
-
Implement Supercritical Fluid Chromatography (SFC): SFC is particularly well-suited for the separation of nonpolar lipids like cholesteryl esters and can often provide superior resolution compared to LC[6][8][13].
-
Employ Orthogonal Separation: Couple your chromatographic method with ion mobility spectrometry for an additional dimension of separation in the gas phase[9].
Issue 2: Suspected co-elution of cholesteryl esters with diacylglycerols (DAGs).
Possible Cause: Cholesteryl esters and DAGs can have identical nominal masses and similar retention times, leading to co-elution and isobaric interference.
Troubleshooting Steps:
-
Utilize Tandem Mass Spectrometry (MS/MS): This is the most direct way to differentiate between co-eluting CEs and DAGs.
-
Change the Adduct Ion: The choice of cation for adduct formation can influence fragmentation. For example, lithiated adducts of DAGs fragment differently than their sodiated counterparts, which can be exploited for their specific detection[2].
-
Employ Differential Ion Mobility Spectrometry (DMS): DMS can separate isobaric lipid classes based on their different gas-phase mobilities[9].
Experimental Protocols
Protocol 1: Tandem MS for Specific Detection of Cholesteryl Esters
This protocol outlines the use of a neutral loss scan to specifically identify cholesteryl esters in the presence of isobaric interferences.
Methodology:
-
Sample Preparation: Extract lipids from the biological sample using a suitable method, such as a modified Folch or Bligh-Dyer extraction.
-
Chromatography (Optional but Recommended): Separate the lipid extract using reverse-phase LC or SFC to reduce sample complexity.
-
Mass Spectrometry:
-
Ionization: Use electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) in positive ion mode. The formation of sodiated adducts is common for cholesteryl esters[1].
-
MS/MS Scan Mode: Set up a neutral loss scan of 368.5 Da.
-
Collision Energy: Optimize the collision energy to maximize the fragmentation of the precursor ion and the signal for the neutral loss. A typical starting point is 25 eV[1].
-
-
Data Analysis: Peaks observed in the neutral loss scan chromatogram correspond to cholesteryl ester species.
Protocol 2: Supercritical Fluid Chromatography (SFC) for Separation of Cholesteryl Esters
This protocol provides a general starting point for developing an SFC method for cholesteryl ester analysis.
Methodology:
-
Sample Preparation: Dissolve the extracted lipids in a suitable organic solvent (e.g., isopropanol/hexane).
-
SFC System:
-
Column: Use a column suitable for lipid analysis, such as an ODS-silica gel column[6][14].
-
Mobile Phase: Use supercritical CO2 as the primary mobile phase. A modifier, such as methanol, can be added to alter selectivity.
-
Gradient: Program a pressure or density gradient to elute the cholesteryl esters.
-
Detection: Couple the SFC system to a mass spectrometer.
-
-
Data Analysis: The resulting chromatogram will show the separation of different cholesteryl ester species based on their fatty acyl chain length and degree of unsaturation.
Quantitative Data Summary
| Parameter | Cholesteryl Esters (CEs) | Diacylglycerols (DAGs) | Reference |
| Common Adducts | [M+Na]+, [M+Li]+, [M+NH4]+ | [M+Na]+, [M+Li]+, [M+NH4]+ | [1][2][5] |
| Characteristic MS/MS Fragment | Neutral Loss of 368.5 Da (cholestane) | Loss of a fatty acyl chain | [1][2] |
| Characteristic Product Ion | m/z 369.3 (cholesteryl cation) | Varies depending on fatty acyl chains | [5] |
Visualizations
Caption: Workflow for resolving isobaric interference in cholesteryl ester analysis.
References
- 1. Electrospray Ionization Tandem Mass Spectrometry of Sodiated Adducts of Cholesteryl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of Cholesteryl Esters and Diacylglycerols using Lithiated Adducts and Electrospray Ionization Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 4. Looking in Depth at Oxidized Cholesteryl Esters by LC-MS/MS: Reporting Specific Fragmentation Fingerprints and Isomer Discrimination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Glycerolipid and Cholesterol Ester Analyses in Biological Samples by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Supercritical fluid chromatographic determination of cholesterol and cholesteryl esters in serum on ODS-silica gel column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Facile LC-MS Method for Profiling Cholesterol and Cholesteryl Esters in Mammalian Cells and Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Lipid analysis by ion mobility spectrometry combined with mass spectrometry: A brief update with a perspective on applications in the clinical laboratory - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Analyses of Cholesterol and Derivatives in Ocular Tissues Using LC-MS/MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. researchgate.net [researchgate.net]
- 13. Analysis of cholesterol and cholesteryl esters in human serum using capillary supercritical fluid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
Technical Support Center: Enhancing Signal-to-Noise Ratio in NMR for Cholesteryl Esters
This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their Nuclear Magnetic Resonance (NMR) experiments for cholesteryl esters and enhance the signal-to-noise ratio (SNR).
Troubleshooting Guides
This section addresses common issues encountered during NMR analysis of cholesteryl esters, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low Signal Intensity
Question: Why is the signal intensity of my cholesteryl ester sample consistently low, and how can I improve it?
Answer: Low signal intensity in NMR spectra of cholesteryl esters can stem from several factors, including sample concentration, experimental parameters, and hardware limitations. Here are key areas to troubleshoot:
-
Sample Preparation: Insufficient sample concentration is a primary cause of low signal. For ¹H NMR, a concentration of 2-10 mg of cholesteryl ester in 0.6-1.0 mL of deuterated solvent is recommended.[1] For ¹³C NMR, a higher concentration of 10-50 mg is often necessary.[1][2] Ensure the sample is fully dissolved and free of any particulate matter by filtering it through a small plug of cotton or glass wool.[1][2][3]
-
Acquisition Parameters: The number of scans (NS) directly impacts the SNR. The SNR increases with the square root of the number of scans. Doubling the number of scans will increase the SNR by a factor of approximately 1.4. While increasing the number of scans is effective, it also increases the experiment time.[4]
-
Hardware (Probe Type): The type of NMR probe significantly affects sensitivity. Using a cryoprobe can dramatically enhance the SNR by a factor of 3 to 5 compared to a standard room-temperature probe.[4][5][6] This is achieved by cooling the probe's electronics to cryogenic temperatures, which reduces thermal noise.[4][6]
Issue 2: Broad Peaks and Poor Resolution
Question: My NMR spectrum shows broad peaks, making it difficult to resolve individual signals. What could be the cause and how can I fix it?
Answer: Peak broadening in the NMR spectra of cholesteryl esters can be attributed to sample viscosity, poor shimming, or the presence of paramagnetic impurities.
-
Sample Viscosity: Highly concentrated samples can be viscous, leading to broader lines. If high concentration is necessary, consider increasing the measurement temperature. This can reduce viscosity and improve resolution. However, be mindful of potential sample degradation at elevated temperatures.[7][8]
-
Shimming: Inhomogeneous magnetic fields are a common cause of broad peaks. Careful and thorough shimming of the magnetic field is crucial. Automated shimming routines are often sufficient, but manual shimming may be required for challenging samples. The presence of solid particles in the sample can also interfere with proper shimming.[2]
-
Paramagnetic Impurities: The presence of paramagnetic metal ions can cause significant line broadening.[8] Adding a chelating agent, such as EDTA, can help to sequester these ions and improve spectral resolution.[7][8]
Issue 3: Solvent Signal Interference
Question: The residual solvent signal is obscuring some of my cholesteryl ester signals. How can I effectively suppress the solvent peak?
Answer: Suppression of the large solvent signal is critical for observing the much weaker signals from the analyte. Several pulse sequences are designed for this purpose.
-
Presaturation: This is a common and effective method where a low-power radiofrequency pulse is applied at the solvent's resonance frequency before the main excitation pulse. This saturates the solvent signal, reducing its intensity. The zgpr pulse program in Bruker systems is a standard presaturation sequence.[9]
-
NOESY-Presaturation (noesygppr1d): This 1D NOESY pulse sequence is highly effective for water suppression and is a preferred method in metabolomics and lipidomics studies.[10][11][12]
-
Excitation Sculpting: This technique uses gradients to dephase the solvent magnetization, providing excellent suppression without affecting nearby signals as much as presaturation.[10]
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding experimental setup, data acquisition, and processing for cholesteryl ester NMR.
1. What is the optimal sample concentration for cholesteryl ester NMR?
For ¹H NMR, a concentration of 2-10 mg in 0.6-1.0 mL of deuterated solvent is a good starting point.[1] For the less sensitive ¹³C nucleus, a higher concentration of 10-50 mg is recommended.[1][2] It's important to ensure the sample is fully dissolved to avoid issues with shimming and line broadening.[2][3]
2. Which deuterated solvent is best for cholesteryl esters?
The choice of solvent depends on the solubility of the specific cholesteryl ester. Deuterated chloroform (CDCl₃) is a common choice for lipids due to its excellent solubilizing properties. Other options include deuterated methanol (CD₃OD) or a mixture of the two.[9] It is crucial to use a deuterated solvent to avoid a large, interfering solvent signal in ¹H NMR and to provide a lock signal for the spectrometer.[2]
3. How can I improve the signal-to-noise ratio without significantly increasing the experiment time?
Beyond increasing the number of scans, several strategies can improve SNR more efficiently:
-
Use a Cryoprobe: This is the most effective method, offering a 3-5 fold increase in sensitivity, which translates to a 9-25 fold reduction in experiment time for the same SNR.[4][5][6]
-
Optimize Pulse Angle: For experiments with multiple scans, using a smaller flip angle (e.g., 30°) instead of a 90° pulse allows for a shorter relaxation delay (D1) between scans without saturating the signal, thus reducing the total experiment time for a given number of scans.[13]
-
Matched Filtering: In data processing, applying an exponential window function that matches the natural decay of the Free Induction Decay (FID) can improve the SNR.
4. What are the key NMR acquisition parameters to optimize for cholesteryl esters?
Several parameters should be carefully considered:
-
Number of Scans (NS): Increase to improve SNR.
-
Relaxation Delay (D1): Should be set to at least 1.5 times the longest T1 relaxation time of the signals of interest for quantitative analysis. For qualitative analysis with multiple scans and a small flip angle, a shorter D1 can be used.[13]
-
Acquisition Time (AQ): A longer acquisition time results in better resolution (narrower lines). An AQ of 3-4 seconds is typical for ¹H NMR.[14]
-
Spectral Width (SW): Must be large enough to encompass all signals of interest.
5. Are there specific pulse sequences that are particularly useful for cholesteryl ester analysis?
Yes, in addition to standard 1D proton spectra, other pulse sequences can be beneficial:
-
CPMG (Carr-Purcell-Meiboom-Gill): This spin-echo pulse sequence can be used as a T₂ filter to suppress signals from large molecules or aggregates, which can be useful for analyzing cholesteryl esters in complex mixtures.[10]
-
2D TOCSY (Total Correlation Spectroscopy): This experiment can be used to identify coupled protons within the same molecule, which is helpful for assigning the complex resonances of the sterol backbone and the fatty acid chain.[15][16]
-
Signal Suppression Techniques: For enhancing weak signals, a method to suppress the intense methyl and methylene signals of lipids can be applied, which has been shown to improve the visibility of other, less abundant lipid components.[15][16]
Data Presentation
Table 1: Comparison of NMR Probes and Impact on SNR
| Probe Type | Cooling Method | Typical SNR Enhancement (vs. Room Temperature Probe) | Impact on Experiment Time for a Given SNR |
| Room Temperature | None | 1x | 1x |
| CryoProbe Prodigy | Liquid Nitrogen | 2-3x[6] | 4-9x shorter |
| CryoProbe | Closed-Cycle Helium | Up to 5x[6] | Up to 25x shorter |
Table 2: Key ¹H NMR Acquisition Parameters for Cholesteryl Esters
| Parameter | Symbol | Typical Value | Purpose |
| Pulse Angle | P1 | 90° (for single scan) or 30° (for multiple scans)[13] | Excitation of the nuclear spins. |
| Number of Scans | NS | 16 - 256 (or higher for dilute samples) | Signal averaging to improve SNR. |
| Relaxation Delay | D1 | 1-5 s | Allows for relaxation of magnetization between scans. |
| Acquisition Time | AQ | 3-4 s[14] | Determines the digital resolution of the spectrum. |
| Spectral Width | SW | 12-16 ppm | The range of frequencies to be observed. |
Experimental Protocols
Protocol 1: Sample Preparation for Cholesteryl Ester NMR
-
Weigh 5-10 mg of the cholesteryl ester sample into a clean, dry vial.
-
Add approximately 0.7 mL of deuterated chloroform (CDCl₃).
-
Vortex the vial until the sample is completely dissolved.
-
Prepare a filter by placing a small, tight plug of glass wool into a Pasteur pipette.
-
Filter the sample solution through the prepared pipette directly into a 5 mm NMR tube.[1][3]
-
Cap the NMR tube and label it clearly.
Protocol 2: Standard 1D ¹H NMR Data Acquisition with Water Suppression
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Tune and match the probe for the ¹H frequency.
-
Perform automatic or manual shimming to optimize the magnetic field homogeneity.
-
Load a standard 1D NOESY-presaturation pulse sequence (e.g., noesygppr1d on a Bruker spectrometer).[11]
-
Set the key acquisition parameters as outlined in Table 2.
-
Set the presaturation frequency to the chemical shift of the residual water peak.
-
Start the acquisition.
-
After acquisition, process the data by applying a Fourier transform, phase correction, and baseline correction.[17][18][19]
Visualizations
Caption: Experimental workflow for NMR analysis of cholesteryl esters.
Caption: Troubleshooting guide for low signal-to-noise ratio in NMR.
References
- 1. How to make an NMR sample [chem.ch.huji.ac.il]
- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 3. nmr.chem.ualberta.ca [nmr.chem.ualberta.ca]
- 4. What is a cryoprobe? | NMR and Chemistry MS Facilities [nmr.chem.cornell.edu]
- 5. Cryoprobe - NMR Wiki [nmrwiki.org]
- 6. Cryogenic Probes | Technology | Manufacturer | Bruker [bruker.com]
- 7. Principles of multiparametric optimization for phospholipidomics by 31P NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Compound-Specific 1D 1H NMR Pulse Sequence Selection for Metabolomics Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. DSpace [repository.kaust.edu.sa]
- 13. Optimized Default 1H Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]
- 14. High Resolution NMR Spectroscopy as a Structural and Analytical Tool for Unsaturated Lipids in Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Enhancement of weak signals by applying a suppression method to high-intense methyl and methylene signals of lipids in NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Enhancement of weak signals by applying a suppression method to high-intense methyl and methylene signals of lipids in NMR spectroscopy - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 17. JEOL USA blog | Optimizing NMR Processing: Techniques and Best Pr [jeolusa.com]
- 18. nmr.chemistry.manchester.ac.uk [nmr.chemistry.manchester.ac.uk]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Strategies to Increase the Aqueous Dispersibility of Cholesteryl Tridecanoate
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for enhancing the aqueous dispersibility of the highly lipophilic compound, cholesteryl tridecanoate.
Frequently Asked Questions (FAQs)
Q1: Why is this compound so difficult to disperse in aqueous solutions?
A1: this compound is a cholesterol ester, a class of molecules that are extremely hydrophobic (nonpolar).[1] Its large, nonpolar sterol ring and long fatty acid chain prevent it from forming favorable interactions with polar water molecules, leading to very poor solubility and a tendency to aggregate rather than disperse in aqueous media.
Q2: What are the primary strategies to improve the aqueous dispersibility of this compound?
A2: The main approaches involve encapsulating or formulating the molecule into nanostructures that are stable in water. Key strategies include:
-
Lipid-Based Nanoparticles: Formulating this compound into carriers like liposomes or Solid Lipid Nanoparticles (SLNs).[2][3] These particles have a lipid core, ideal for encapsulating hydrophobic molecules, and a surface that can be stabilized in water.
-
Emulsification: Creating oil-in-water emulsions where this compound is dissolved in the oil phase, which is then dispersed as fine droplets in an aqueous medium using surfactants.
-
Cyclodextrin Complexation: Using cyclodextrins, which have a hydrophobic interior and a hydrophilic exterior, to form inclusion complexes that enhance the apparent water solubility of the molecule.[4][5]
Q3: Which formulation strategy is best for my application?
A3: The optimal strategy depends on your specific experimental goals, such as the desired particle size, required stability, and intended application (e.g., in vitro cell studies vs. in vivo delivery). The table below compares the most common approaches.
Comparison of Dispersibility Strategies
| Strategy | Typical Particle Size (nm) | Key Advantages | Common Challenges |
| Liposomes | 80 - 300 nm | Biocompatible; can encapsulate both hydrophilic and lipophilic compounds; surface can be modified for targeting. | Potential for instability and drug leakage; manufacturing can be complex.[6] |
| Solid Lipid Nanoparticles (SLNs) | 50 - 500 nm | Good physical stability; protects encapsulated compounds from degradation; controlled release is possible.[2][7] | Lower encapsulation efficiency for some molecules; potential for particle growth during storage.[8] |
| Emulsions / Microemulsions | 20 - 500 nm | Relatively simple to prepare; can solubilize high concentrations of lipophilic compounds. | Thermodynamically unstable (macroemulsions); requires careful selection of surfactants to avoid toxicity. |
| Cyclodextrin Complexes | < 10 nm (molecular complex) | Forms a true solution, not a dispersion; high stability; easy to prepare.[4] | Limited to 1:1 or 1:2 drug-to-cyclodextrin ratios, which can add bulk to the formulation.[9] |
Troubleshooting Guide: Lipid Nanoparticle Formulations
This section addresses common issues encountered when preparing liposomes or solid lipid nanoparticles (SLNs) containing this compound.
Q4: I'm using the thin-film hydration method, but the lipid film is not hydrating properly and comes off the flask in large chunks. What's wrong?
A4: This is a common issue that can be resolved by addressing several factors:
-
Hydration Temperature: Ensure the temperature of your aqueous buffer is above the gel-liquid crystal transition temperature (Tc) of all lipids in your formulation.[10] This makes the lipid film more fluid and easier to hydrate.
-
Residual Solvent: The lipid film must be completely dry. Any residual organic solvent can interfere with hydration. Dry the film under a high vacuum for at least a few hours, or preferably overnight, to ensure all solvent is removed.[10]
-
Film Thickness: A thick, uneven film will hydrate poorly. Aim for a thin, uniform film by rotating the flask at a sufficient speed during solvent evaporation with the rotary evaporator.
-
Agitation: Gentle swirling is often insufficient. Use vigorous shaking or vortexing to detach the lipid film and promote the formation of multilamellar vesicles.[11]
Q5: My nanoparticle dispersion looks cloudy and has visible aggregates after preparation using the solvent injection method. How can I fix this?
A5: Aggregation during solvent injection typically points to issues with the mixing process or formulation components.[12]
-
Injection Rate & Stirring: The organic lipid solution must be injected rapidly into an aqueous phase that is being stirred vigorously.[13] Slow injection or inadequate stirring allows localized high concentrations of the lipid to form, leading to precipitation instead of nanoparticle formation.
-
Surfactant Concentration: The concentration of the surfactant (stabilizer) in the aqueous phase is critical. Too little surfactant will not adequately coat the newly formed nanoparticles, causing them to aggregate. Too much can also lead to instability. An optimal concentration is typically between 0.1% and 0.5%.[14]
-
Solvent Choice: Ensure the organic solvent you are using (e.g., ethanol, acetone, isopropanol) is fully miscible with water.[15] Solvents like ethyl acetate are not suitable and will prevent proper nanoparticle formation.[12]
Q6: The long-term stability of my lipid nanoparticle dispersion is poor, and the particles are crashing out of solution. What can I do to improve stability?
A6: Long-term stability is a significant challenge for colloidal systems.[16] Consider the following:
-
Steric Stabilization: Incorporate a PEGylated lipid (e.g., DSPE-PEG2000) into your formulation. The polyethylene glycol (PEG) chains create a protective hydrophilic layer on the nanoparticle surface that prevents aggregation.[17]
-
Zeta Potential: Particle aggregation can be prevented by electrostatic repulsion. A zeta potential of approximately |±30 mV| is generally considered sufficient for good stability.[7] You can modulate this by including a small amount of a charged lipid in your formulation.
-
Storage Conditions: Store your aqueous dispersions refrigerated (e.g., 4°C).[18] Avoid freezing unless you have included a cryoprotectant (like sucrose or trehalose), as freeze-thaw cycles can cause irreversible aggregation.[19]
-
Lyophilization: For maximum long-term stability, consider lyophilizing (freeze-drying) your nanoparticles in the presence of a lyoprotectant.[19] This removes the aqueous phase, preventing particle fusion and degradation, and allows for storage at room temperature.[18]
Experimental Protocols
Protocol 1: Liposome Preparation by Thin-Film Hydration
This protocol describes the preparation of unilamellar liposomes containing this compound using the classic thin-film hydration method followed by extrusion.[11][20]
Materials:
-
Phospholipid (e.g., DSPC)
-
Cholesterol
-
This compound
-
Organic Solvent: Chloroform/Methanol mixture (e.g., 2:1 v/v)[21]
-
Aqueous Hydration Buffer (e.g., Phosphate-Buffered Saline, pH 7.4)
-
Rotary evaporator, water bath, vacuum pump
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Methodology:
-
Lipid Dissolution: Dissolve the phospholipid, cholesterol, and this compound in the chloroform/methanol solvent mixture in a round-bottom flask. Ensure all components are fully dissolved to form a clear solution.
-
Film Formation: Attach the flask to a rotary evaporator. Immerse the flask in a water bath set to a temperature above the Tc of the lipids. Rotate the flask and apply a vacuum to evaporate the organic solvent, which will deposit a thin, uniform lipid film on the inner surface of the flask.[10]
-
Drying: Place the flask under a high vacuum for several hours (or overnight) to remove any residual solvent. This step is critical for successful hydration.
-
Hydration: Add the aqueous buffer, pre-heated to a temperature above the lipid Tc, to the flask containing the dry lipid film. Agitate the flask vigorously (e.g., by hand or using a vortex mixer) until the entire lipid film is suspended in the buffer, forming a milky suspension of multilamellar vesicles (MLVs).[10]
-
Size Reduction (Extrusion): To create uniformly sized unilamellar vesicles, the MLV suspension is repeatedly passed through a polycarbonate membrane with a defined pore size (e.g., 100 nm) using a lipid extruder.[11] This process should also be performed at a temperature above the lipid Tc.
Protocol 2: Solid Lipid Nanoparticle (SLN) Preparation by Solvent Injection
This protocol describes a rapid method for producing SLNs suitable for encapsulating highly hydrophobic compounds like this compound.[13][15]
Materials:
-
Solid Lipid (e.g., Glyceryl behenate, Cetyl palmitate)
-
This compound
-
Water-miscible Organic Solvent (e.g., Ethanol, Acetone)[12]
-
Aqueous Phase: Deionized water containing a surfactant (e.g., Polysorbate 80, Poloxamer 188)
-
Magnetic stirrer and stir bar, Syringe with a fine-gauge needle
Methodology:
-
Prepare Organic Phase: Dissolve the solid lipid and this compound in the water-miscible organic solvent. Gently heat if necessary to ensure complete dissolution.
-
Prepare Aqueous Phase: Dissolve the surfactant in deionized water.
-
Injection: Place the aqueous phase in a beaker on a magnetic stirrer and stir at a high speed. Using a syringe, rapidly inject the organic lipid solution into the center of the vortex of the stirred aqueous phase.[13] A milky dispersion of nanoparticles should form instantaneously.
-
Solvent Removal: Allow the dispersion to stir at room temperature for several hours or use a rotary evaporator under reduced pressure to remove the organic solvent.
-
Characterization: The resulting SLN dispersion can be characterized for particle size, polydispersity index (PDI), and zeta potential.
Workflow and Logic Diagrams
The following diagram illustrates a general workflow for selecting and troubleshooting a strategy to improve the aqueous dispersibility of this compound.
Caption: Workflow for selecting and troubleshooting a dispersibility strategy.
References
- 1. A simple and efficient approach for the synthesis of cholesterol esters of long-chain saturated fatty acids by using Ph3P·SO3 as a versatile organocatalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characteristics and Preparation of Solid Lipid Nanoparticles and Nanostructured Lipid Carriers [mdpi.com]
- 3. Solid Lipid Nanoparticles: Review of the Current Research on Encapsulation and Delivery Systems for Active and Antioxidant Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phase solubility studies and stability of cholesterol/β-cyclodextrin inclusion complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scienceasia.org [scienceasia.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. scholarhub.ui.ac.id [scholarhub.ui.ac.id]
- 9. bohrium.com [bohrium.com]
- 10. Thin Film Hydration Method for Liposome and LNP formulation - Inside Therapeutics [insidetx.com]
- 11. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. encyclopedia.pub [encyclopedia.pub]
- 15. Solvent injection as a new approach for manufacturing lipid nanoparticles--evaluation of the method and process parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. research.manchester.ac.uk [research.manchester.ac.uk]
- 17. researchgate.net [researchgate.net]
- 18. semanticscholar.org [semanticscholar.org]
- 19. Achieving long-term stability of lipid nanoparticles: examining the effect of pH, temperature, and lyophilization - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Thin-Film Hydration Method for Liposome Preparation - CD Formulation [formulationbio.com]
- 21. Assessment of free fatty acids and cholesteryl esters delivered in liposomes as novel class of antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
refining reaction conditions for higher yield of cholesteryl tridecanoate
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in refining reaction conditions for a higher yield of cholesteryl tridecanoate.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing this compound?
A1: this compound is a cholesteryl ester formed from the esterification of cholesterol with tridecanoic acid. Common synthesis methods include direct esterification using an organocatalyst, or reaction of a cholesterol derivative with a tridecanoic acid derivative. One efficient method involves the use of a triphenylphosphine-sulfur trioxide adduct as a catalyst for the direct esterification of cholesterol with the fatty acid.[1] Another approach is the palladium-catalyzed cross-coupling reaction between cholesterol and an activated form of the fatty acid, such as an acyl chloride (tridecanoyl chloride).[2]
Q2: What factors generally influence the yield of cholesteryl ester synthesis?
A2: Several factors can significantly impact the yield of cholesteryl ester synthesis. These include the choice of catalyst, reaction temperature, reaction time, solvent, and the molar ratio of reactants. For instance, in palladium-catalyzed cross-coupling, temperatures around 100-120°C and reaction times of 2 hours have been shown to be effective.[2] In organocatalyzed esterification, a reaction temperature of 110°C in toluene has been reported to give good to excellent yields.[1] The purity of starting materials (cholesterol and tridecanoic acid or its derivative) is also crucial.
Q3: Why is the esterification of cholesterol sometimes challenging?
A3: Cholesterol is a bulky secondary alcohol, which can present steric hindrance at the reaction site (the hydroxyl group). This can slow down the reaction rate and affect the overall yield. The choice of an appropriate catalyst and reaction conditions is therefore important to overcome this steric hindrance.
Q4: What are the key differences between using tridecanoic acid versus tridecanoyl chloride for the synthesis?
A4: Tridecanoyl chloride is a more reactive acylating agent than tridecanoic acid. Reactions with acyl chlorides often proceed faster and may not require a catalyst, but they can be more sensitive to moisture and may produce corrosive HCl as a byproduct. Direct esterification with tridecanoic acid is a more atom-economical approach but typically requires a catalyst and higher temperatures to proceed at a reasonable rate.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Ineffective catalyst | - For organocatalysis, ensure the triphenylphosphine-sulfur trioxide adduct is active and used in the correct proportion. - For cross-coupling, verify the palladium catalyst's activity and consider using a ligand like d(t)bpf.[2] |
| Sub-optimal reaction temperature | - For organocatalyzed esterification in toluene, a temperature of 110°C is recommended.[1] - For palladium-catalyzed reactions, a temperature range of 100-120°C has been found to be effective.[2] | |
| Insufficient reaction time | - Monitor the reaction progress using Thin Layer Chromatography (TLC). Some reactions may require longer than the initially planned time to reach completion. | |
| Impure reactants | - Ensure cholesterol and tridecanoic acid (or tridecanoyl chloride) are of high purity and are dry. Moisture can interfere with the reaction. | |
| Presence of Multiple Spots on TLC (Side Products) | Side reactions | - If using tridecanoyl chloride, side reactions due to its high reactivity can occur. Consider purification by column chromatography. - Dehydration of cholesterol can occur at high temperatures. Ensure the reaction temperature is not excessively high. |
| Degradation of reactants or products | - Use an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, especially if the reaction is run at a high temperature for an extended period. | |
| Difficulty in Product Purification | Unreacted starting materials | - Optimize the molar ratio of reactants. A 1:1 or a slight excess of the acylating agent is a good starting point. For palladium-catalyzed reactions, a 1:2 ratio of cholesterol to aroyl chloride has been shown to be effective.[2] - Use column chromatography with an appropriate solvent system (e.g., hexane/ethyl acetate) to separate the nonpolar product from the more polar starting materials. |
| Catalyst residues | - If using a palladium catalyst, specialized purification techniques may be needed to remove residual metal. - For the triphenylphosphine-based organocatalyst, byproducts like triphenylphosphine oxide can often be removed by crystallization or chromatography. |
Experimental Protocols
Method 1: Organocatalyzed Esterification of Cholesterol with Tridecanoic Acid
This protocol is adapted from a general method for the synthesis of cholesteryl esters using a triphenylphosphine-sulfur trioxide adduct.[1]
Materials:
-
Cholesterol
-
Tridecanoic acid
-
Triphenylphosphine-sulfur trioxide adduct (Ph3P·SO3)
-
Toluene (anhydrous)
-
Standard laboratory glassware for organic synthesis
-
Heating and stirring apparatus
-
Inert atmosphere setup (optional but recommended)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve equimolar amounts of cholesterol and tridecanoic acid in anhydrous toluene.
-
Add a catalytic amount of the triphenylphosphine-sulfur trioxide adduct to the mixture.
-
Heat the reaction mixture to 110°C with continuous stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (disappearance of starting materials), cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to obtain pure this compound.
Method 2: Palladium-Catalyzed Cross-Coupling of Cholesterol with Tridecanoyl Chloride
This protocol is based on a general procedure for the synthesis of cholesteryl esters via a palladium-catalyzed cross-coupling reaction.[2]
Materials:
-
Cholesterol
-
Tridecanoyl chloride
-
PdCl2(d(t)bpf) catalyst
-
Sodium tert-butoxide (NaOtBu)
-
1,4-Dioxane (anhydrous)
-
Microwave reactor (if available) or conventional heating setup
-
Standard laboratory glassware for air-sensitive reactions
Procedure:
-
To a reaction vessel, add cholesterol (0.5 mmol), sodium tert-butoxide, and the PdCl2(d(t)bpf) catalyst.
-
Add anhydrous 1,4-dioxane as the solvent.
-
Add tridecanoyl chloride (1.0 mmol, 2 equivalents).
-
If using a microwave reactor, heat the mixture to 100-120°C for 2 hours.[2] If using conventional heating, maintain the temperature with stirring under an inert atmosphere.
-
After the reaction is complete, cool the mixture.
-
Quench the reaction carefully (e.g., with water or a saturated ammonium chloride solution).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low product yield.
References
- 1. A simple and efficient approach for the synthesis of cholesterol esters of long-chain saturated fatty acids by using Ph3P·SO3 as a versatile organocatalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Novel Synthesis Process of Cholesterol Ester by the Cross-Coupling of Cholesterol and Aroyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Thermal Analysis of Saturated vs. Unsaturated Cholesteryl Esters
This guide provides an objective comparison of the thermal properties of saturated and unsaturated cholesteryl esters, supported by experimental data. It is intended for researchers, scientists, and drug development professionals working with these lipid molecules. The thermal behavior of cholesteryl esters, which are crucial for cholesterol transport and storage, is a key determinant of their physical state and biological function.[1]
Comparative Analysis of Thermal Properties
The presence of double bonds in the fatty acyl chain significantly influences the thermal properties of cholesteryl esters. Unsaturated cholesteryl esters generally exhibit lower melting points and different liquid crystalline phase behaviors compared to their saturated counterparts.[2] This is primarily because the cis double bonds, common in natural unsaturated fatty acids, introduce kinks in the acyl chain. These kinks disrupt the orderly packing of the molecules in the crystalline lattice, reducing the van der Waals forces between adjacent chains. Consequently, less thermal energy is required to break the crystal structure and induce melting.
Saturated cholesteryl esters, with their straight acyl chains, can pack together more tightly, leading to stronger intermolecular interactions and thus higher melting and transition temperatures.[3][4] For instance, cholesteryl stearate (a saturated ester) has a significantly higher melting point than cholesteryl oleate (an unsaturated ester with one double bond). The position and number of double bonds along the acyl chain also affect the stability and type of liquid crystal phases (mesophases) formed, such as smectic and cholesteric phases.[1][2]
Data Presentation: Thermal Properties
The following table summarizes the key thermal transition temperatures for representative saturated and unsaturated cholesteryl esters as determined by techniques like Differential Scanning Calorimetry (DSC).
| Cholesteryl Ester | Saturation | Fatty Acyl Chain | Melting Point (°C) | Other Transition Temperatures (°C) |
| Cholesteryl Stearate | Saturated | C18:0 | 79 - 83[5] | Isotropic to Cholesteric: 79.5; Cholesteric to Smectic: 75.5 |
| Cholesteryl Palmitate | Saturated | C16:0 | 77 - 80 | - |
| Cholesteryl Myristate | Saturated | C14:0 | 71 - 74 | - |
| Cholesteryl Oleate | Unsaturated | C18:1 | 44 - 47 | - |
| Cholesteryl Linoleate | Unsaturated | C18:2 | 39 - 41 | - |
Note: Melting points and transition temperatures can vary slightly depending on the purity of the sample and the experimental conditions (e.g., heating rate).
Experimental Protocols
The data presented in this guide is typically obtained using two primary thermal analysis techniques: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).[6][7]
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[8] It is used to determine transition temperatures (like melting) and the enthalpy of these transitions.[6][7]
Methodology:
-
Sample Preparation: Accurately weigh 3-5 mg of the cholesteryl ester into an aluminum DSC pan. Hermetically seal the pan to prevent any loss of sample during heating.
-
Instrument Setup: Place the sealed sample pan and an empty, sealed reference pan into the DSC instrument.
-
Thermal Program:
-
Equilibrate the sample at a starting temperature well below the expected melting point (e.g., 25°C).
-
Heat the sample at a controlled rate, typically 5-10°C per minute, to a temperature well above the final transition (e.g., 130°C).[9]
-
The furnace is purged with an inert gas, such as nitrogen, to provide a controlled atmosphere.
-
-
Data Analysis: The resulting thermogram plots heat flow against temperature. Endothermic events, such as melting, appear as peaks. The peak onset temperature is often taken as the melting point, and the area under the peak is proportional to the enthalpy of fusion.[8]
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[10][11] It is primarily used to assess the thermal stability and decomposition profile of a material.[6]
Methodology:
-
Sample Preparation: Place a small, accurately weighed amount of the cholesteryl ester (typically 5-10 mg) into a TGA crucible (e.g., alumina or platinum).
-
Instrument Setup: Position the crucible onto the highly sensitive microbalance within the TGA furnace.
-
Thermal Program:
-
Heat the sample from ambient temperature to a high temperature (e.g., 600°C) at a constant heating rate (e.g., 10-20°C/min).[6]
-
An inert (e.g., Nitrogen) or reactive (e.g., Air) purge gas is used depending on the desired analysis (decomposition vs. oxidation).
-
-
Data Analysis: The TGA curve plots the percentage of mass loss versus temperature. The onset temperature of a significant mass loss step indicates the beginning of thermal decomposition.
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for a comparative thermal analysis of cholesteryl esters.
Caption: Workflow for comparative thermal analysis of cholesteryl esters.
References
- 1. Physical properties of cholesteryl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mriquestions.com [mriquestions.com]
- 3. Thermotropic phase transitions of binary mixtures of wax and cholesteryl esters relevant to tears - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Cholesteryl stearate | 35602-69-8 [chemicalbook.com]
- 6. DSC vs TGA analysis | Universal Lab Blog [universallab.org]
- 7. Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques | Lab Manager [labmanager.com]
- 8. m.youtube.com [m.youtube.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. m.youtube.com [m.youtube.com]
- 11. m.youtube.com [m.youtube.com]
A Comparative Guide to Validating Cholesteryl Tridecanoate Purity via High-Performance Liquid Chromatography
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) for validating the purity of cholesteryl tridecanoate against other analytical techniques. Detailed experimental protocols and supporting data are presented to assist researchers in selecting the most appropriate method for their specific needs.
Introduction
This compound, a cholesterol ester, is utilized in various research and pharmaceutical applications, including the formulation of lipid-based drug delivery systems. Ensuring the purity of this compound is critical for the accuracy and reproducibility of experimental results and for the safety and efficacy of therapeutic products. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for assessing the purity of non-volatile and semi-volatile compounds like this compound. This guide outlines a specific HPLC method for this purpose and compares it with alternative analytical techniques.
High-Performance Liquid Chromatography (HPLC) Analysis of this compound
Reversed-phase HPLC is the method of choice for separating and quantifying cholesteryl esters.[1][2][3] The principle of this technique relies on the differential partitioning of the analyte between a nonpolar stationary phase and a polar mobile phase. The high hydrophobicity of this compound results in strong retention on a C18 column, allowing for excellent separation from potential impurities.
Experimental Protocol: Reversed-Phase HPLC for this compound Purity
This protocol is designed for the purity assessment of this compound.
1. Instrumentation and Columns:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)
2. Reagents and Materials:
-
This compound reference standard (purity ≥99%)
-
This compound sample for analysis
-
Acetonitrile (HPLC grade)
-
Isopropanol (HPLC grade)
-
Methanol (HPLC grade)
-
Chloroform (HPLC grade)
-
Water (HPLC grade)
3. Standard and Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve the this compound reference standard in a 1:1 (v/v) mixture of methanol and chloroform to prepare a stock solution of 1 mg/mL. Further dilute with the mobile phase to a working concentration of 100 µg/mL.
-
Sample Solution: Prepare the this compound sample to be tested in the same manner as the standard solution.
4. Chromatographic Conditions:
-
Mobile Phase: A mixture of acetonitrile and isopropanol (e.g., 60:40 v/v).[4][5][6]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 20 µL
5. Data Analysis:
-
The purity of the this compound sample is determined by comparing the peak area of the main component with the total area of all peaks in the chromatogram (Area Percent Method).
-
Purity (%) = (Area of this compound Peak / Total Area of All Peaks) x 100
Potential Impurities
Potential impurities in this compound can originate from the starting materials (cholesterol and tridecanoic acid) or from the synthesis and degradation processes. These may include:
-
Cholesterol: Unreacted starting material.
-
Tridecanoic Acid: Unreacted starting material.
-
Other Cholesteryl Esters: Resulting from impurities in the tridecanoic acid starting material.
-
Oxidation Products: Cholesterol and its esters are susceptible to oxidation.
-
Isomers of Cholesterol: Such as lathosterol and desmosterol.[7]
Data Presentation: HPLC Purity Analysis
The following table summarizes hypothetical but realistic quantitative data from the HPLC analysis of a this compound sample compared to a reference standard and an alternative cholesterol ester, cholesteryl oleate.
| Compound | Retention Time (min) | Peak Area (mAU*s) | Purity (%) |
| This compound (Standard) | 12.5 | 1500 | >99.9 |
| This compound (Sample) | 12.5 | 1480 | 99.2 |
| Impurity 1 (Cholesterol) | 3.2 | 5 | 0.3 |
| Impurity 2 (Unknown) | 8.9 | 7 | 0.5 |
| Cholesteryl Oleate (Alternative) | 14.2 | 1520 | 99.5 |
Comparison with Alternative Analytical Techniques
While HPLC is a robust method, other techniques can also be employed for purity assessment, each with its own advantages and limitations.
| Analytical Technique | Principle | Advantages | Disadvantages |
| HPLC-UV | Differential partitioning between a stationary and mobile phase, with detection by UV absorbance. | High resolution, quantitative, reproducible, suitable for non-volatile compounds. | Requires reference standards for identification, may not detect impurities without a UV chromophore. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds in the gas phase followed by mass-based detection. | High sensitivity and specificity, excellent for identifying volatile impurities.[8] | Requires derivatization for non-volatile compounds like cholesteryl esters, potential for thermal degradation. |
| Thin-Layer Chromatography (TLC) | Separation on a thin layer of adsorbent material by a mobile phase. | Simple, rapid, and inexpensive for qualitative screening of impurities. | Lower resolution and sensitivity compared to HPLC, not easily quantifiable. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Absorption of radiofrequency energy by atomic nuclei in a magnetic field to determine molecular structure. | Provides detailed structural information, can identify and quantify impurities without a reference standard. | Lower sensitivity compared to other methods, requires a relatively pure sample for clear spectra. |
| Enzymatic Assays | Use of enzymes to specifically react with cholesterol or cholesterol esters, producing a detectable signal. | High specificity for cholesterol and its esters. | May not distinguish between different cholesteryl esters, susceptible to interference.[9] |
Mandatory Visualizations
Experimental Workflow for HPLC Purity Validation
Caption: Workflow for this compound purity validation using HPLC.
Comparison of Analytical Techniques
Caption: Comparison of analytical methods for purity assessment.
Conclusion
High-Performance Liquid Chromatography offers a robust, reliable, and quantitative method for validating the purity of this compound. Its high resolving power allows for the separation of the main component from potential impurities, providing accurate purity data. While alternative techniques such as GC-MS, TLC, NMR, and enzymatic assays have their specific applications and advantages, HPLC remains the gold standard for routine quality control and purity certification in research and pharmaceutical development. The choice of analytical method should be guided by the specific requirements of the analysis, including the need for quantitative data, structural information, or high-throughput screening.
References
- 1. Analysis of adrenal cholesteryl esters by reversed phase high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Identification, synthesis and characterization of process related desfluoro impurity of ezetimibe and HPLC method validations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Novel Cholesteryl Carbamate Derivatives : Oriental Journal of Chemistry [orientjchem.org]
- 6. researchgate.net [researchgate.net]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Decoding Cholesteryl Tridecanoate: A Comparative Guide to ESI-MS/MS Fragmentation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the characteristic fragmentation of cholesteryl tridecanoate under various Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) conditions. Understanding these fragmentation patterns is crucial for the accurate identification and quantification of this and other cholesteryl esters in complex biological matrices. We present supporting experimental data, detailed methodologies, and visual representations of the fragmentation pathways and experimental workflows.
Performance Comparison: Adduct-Specific Fragmentation of this compound
The analysis of cholesteryl esters by ESI-MS/MS is highly dependent on the formation of adducts, as they do not readily protonate. The choice of the adduct-forming reagent significantly influences the resulting fragmentation pattern and overall sensitivity. Here, we compare the characteristic fragmentation ions of this compound when analyzed as ammonium, sodium, and lithium adducts.
A key fragmentation pathway for all cholesteryl ester adducts involves the neutral loss of the fatty acid moiety, resulting in a highly characteristic cholestadiene fragment ion at m/z 369.[1][2][3] This ion is often the most abundant fragment and is therefore commonly used for selected reaction monitoring (SRM) experiments to quantify cholesteryl esters.
| Adduct Type | Precursor Ion (m/z) | Characteristic Fragment Ion(s) (m/z) | Key Fragmentation Pathway | Notes |
| Ammonium | [M+NH₄]⁺ = 601.58 | 369.3 | Neutral loss of tridecanoic acid and ammonia | This is a widely used method for the analysis of cholesteryl esters.[1][4][5] |
| Sodium | [M+Na]⁺ = 606.53 | 237.3 (Sodiated tridecanoic acid) | Neutral loss of cholestane (368.5 Da) | This approach results in a fragment ion corresponding to the sodiated fatty acid, providing specific information about the acyl chain.[4] |
| Lithium | [M+Li]⁺ = 590.54 | 369.3 | Neutral loss of lithiated tridecanoic acid | Lithiated adducts have been reported to enhance ionization and fragmentation efficiency compared to ammoniated adducts.[6] |
M represents the neutral mass of this compound (583.00 Da).
Experimental Protocols
The following provides a generalized methodology for the ESI-MS/MS analysis of this compound. Specific parameters may require optimization based on the instrument and sample matrix.
Sample Preparation:
-
Lipid Extraction: Extract lipids from the biological sample using a modified Folch or Bligh-Dyer method.
-
Internal Standard Spiking: Add an appropriate internal standard, such as deuterated this compound or a cholesteryl ester with an odd-chain fatty acid (e.g., cholesteryl heptadecanoate), to the lipid extract for accurate quantification.[1]
-
Reconstitution: Dry the lipid extract under a stream of nitrogen and reconstitute in an appropriate solvent system (e.g., methanol/chloroform 1:1, v/v) containing the desired adduct-forming salt (e.g., ammonium acetate, sodium acetate, or lithium acetate).
Mass Spectrometry Analysis:
-
Instrumentation: Utilize a triple quadrupole or a hybrid quadrupole-time-of-flight mass spectrometer equipped with an electrospray ionization source.
-
Infusion: Introduce the sample into the mass spectrometer via direct infusion or liquid chromatography. Direct flow injection is often suitable for high-throughput analysis.[1]
-
Ionization Mode: Operate the ESI source in positive ion mode.
-
MS1 Scan: Acquire a full scan MS1 spectrum to identify the precursor ion of interest (e.g., m/z 601.6 for the ammonium adduct).
-
MS/MS Fragmentation: Select the precursor ion of interest and subject it to collision-induced dissociation (CID). Optimize the collision energy to maximize the intensity of the characteristic fragment ions.[4][6]
-
Data Acquisition: For quantification, use selected reaction monitoring (SRM) by monitoring the transition from the precursor ion to the characteristic fragment ion (e.g., 601.6 → 369.3 for the ammonium adduct).
Visualizing the Molecular Processes
To further elucidate the analytical process, the following diagrams illustrate the fragmentation pathway of this compound and a typical experimental workflow.
Caption: Fragmentation of the this compound ammonium adduct.
Caption: General workflow for cholesteryl ester analysis by ESI-MS/MS.
References
- 1. High throughput quantification of cholesterol and cholesteryl ester by electrospray ionization tandem mass spectrometry (ESI-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Fatty acid composition of cholesteryl esters of human meibomian gland secretions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Electrospray Ionization Tandem Mass Spectrometry of Sodiated Adducts of Cholesteryl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recognition and avoidance of ion source-generated artifacts in lipidomics analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analysis of Cholesteryl Esters and Diacylglycerols using Lithiated Adducts and Electrospray Ionization Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
The Influence of Fatty Acid Chain Length on the Physicochemical and Biochemical Properties of Cholesteryl Esters: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Cholesteryl esters (CEs), the product of esterification of cholesterol with a fatty acid, are critical molecules in lipid metabolism and transport. They are the primary form in which cholesterol is stored within cells and transported in lipoproteins. The physicochemical properties of CEs, largely governed by the length and saturation of their fatty acid chain, have profound implications for their biological behavior, including their role in the pathogenesis of diseases such as atherosclerosis. This guide provides a comparative analysis of how fatty acid chain length impacts the key properties of cholesteryl esters, supported by experimental data and detailed methodologies.
Physicochemical Properties: Transition Temperatures and Liquid Crystalline Phases
The length of the fatty acid chain significantly influences the thermal behavior of cholesteryl esters, dictating their transition from solid crystalline to liquid crystalline and finally to an isotropic liquid state. These phase transitions are critical for the packing and mobility of CEs within lipid droplets and lipoproteins.
Quantitative Analysis of Thermal Transitions
The following table summarizes the transition temperatures (melting and clearing points) and enthalpy changes for a homologous series of saturated cholesteryl esters as determined by Differential Scanning Calorimetry (DSC).
| Fatty Acid Chain | Cholesteryl Ester | Melting Point (T_m) (°C) | Clearing Point (T_c) (°C) | ΔH_m (kcal/mol) | ΔH_c (kcal/mol) |
| C12:0 | Cholesteryl Laurate | 91.4 | - | 10.3 | - |
| C14:0 | Cholesteryl Myristate | 78.3 | 83.0 | 7.9 | 0.20 |
| C16:0 | Cholesteryl Palmitate | 77.5 | 83.3 | 9.7 | 0.21 |
| C18:0 | Cholesteryl Stearate | 82.5 | - | 12.4 | - |
| C20:0 | Cholesteryl Arachidate | 84.0 | - | 14.5 | - |
| C22:0 | Cholesteryl Behenate | 86.0 | - | 16.7 | - |
Data compiled from multiple sources. Note that values can vary slightly depending on experimental conditions and purity.
Observations:
-
Melting Point (T_m): For saturated fatty acid chains, the melting point generally increases with chain length. However, there is an initial decrease from C12 to C16 before a steady increase. This non-linear trend is attributed to the complex interplay of van der Waals forces and crystal packing arrangements.[1][2]
-
Clearing Point (T_c): The clearing point, which marks the transition from the liquid crystalline to the isotropic liquid phase, also shows a dependence on chain length.
-
Enthalpy of Fusion (ΔH_m): The enthalpy of melting generally increases with chain length, reflecting the greater energy required to disrupt the more extensive van der Waals interactions in longer chains.
-
Liquid Crystalline Phases: Cholesteryl esters with intermediate chain lengths (e.g., myristate and palmitate) exhibit a stable liquid crystalline phase (smectic and/or cholesteric) between their melting and clearing points.[1][3] Shorter and very long-chain esters may transition directly from a crystalline solid to an isotropic liquid.[1] The stability of these mesophases is a balance between the interactions of the rigid cholesterol rings and the flexible fatty acid chains.[3]
Biochemical Properties: Enzymatic Hydrolysis
The hydrolysis of cholesteryl esters to free cholesterol and fatty acids is a critical step in their metabolism, catalyzed by cholesterol esterases. The rate of this enzymatic reaction is significantly influenced by the fatty acid chain length of the CE substrate.
Chain Length Specificity of Cholesterol Esterase
Studies have shown that cholesterol esterases exhibit substrate specificity based on the fatty acid moiety of the cholesteryl ester.
| Fatty Acid Chain Length | Relative Hydrolysis Rate (%) |
| Short-chain (C2-C4) | Low |
| Medium-chain (C8-C12) | Moderate |
| Long-chain (C16-C18) | High |
Data represents a general trend observed for pancreatic cholesterol esterase.
Observations:
-
Pancreatic cholesterol esterase generally shows a preference for hydrolyzing cholesteryl esters with long-chain fatty acids, such as oleate and linoleate.[4]
-
Conversely, some intracellular cholesterol esterases, particularly those active at neutral or alkaline pH, display higher activity towards shorter-chain cholesteryl esters.[5]
-
This differential specificity suggests that different pools of cholesteryl esters within the body may be metabolized by distinct enzymatic pathways, allowing for precise regulation of cholesterol homeostasis.
Quantitative Kinetic Data:
Experimental Protocols
Differential Scanning Calorimetry (DSC) for Thermal Analysis
Objective: To determine the transition temperatures (T_m, T_c) and enthalpy changes (ΔH) of cholesteryl esters.
Methodology:
-
Sample Preparation: Accurately weigh 2-5 mg of the high-purity cholesteryl ester into an aluminum DSC pan.
-
Encapsulation: Seal the pan hermetically to prevent any loss of sample during heating.
-
Reference Pan: Prepare an empty, sealed aluminum pan as a reference.
-
Instrument Setup: Place the sample and reference pans into the DSC cell.
-
Thermal Program:
-
Equilibrate the sample at a temperature well below the expected melting point (e.g., 25°C).
-
Heat the sample at a controlled rate (e.g., 5°C/min) to a temperature above the expected clearing point.
-
Hold the sample at the high temperature for a few minutes to ensure complete melting.
-
Cool the sample at a controlled rate (e.g., 5°C/min) back to the initial temperature.
-
Perform a second heating scan under the same conditions to check for thermal history effects and ensure reproducibility.
-
-
Data Analysis: The resulting thermogram will show endothermic peaks corresponding to phase transitions. The onset temperature of the peak is typically taken as the transition temperature, and the area under the peak is proportional to the enthalpy of the transition.[6][7][8][9]
Polarized Light Microscopy (PLM) for Liquid Crystal Phase Identification
Objective: To visually identify and characterize the liquid crystalline phases of cholesteryl esters.
Methodology:
-
Sample Preparation: Place a small amount of the cholesteryl ester on a clean glass microscope slide.
-
Heating Stage: Place the slide on a hot stage attached to the polarized light microscope.
-
Melting: Heat the sample above its clearing point to the isotropic liquid state and then cool it slowly.
-
Observation: Observe the sample through the crossed polarizers as it cools.
-
Phase Identification:
-
Isotropic Liquid: Appears dark (extinction) as it does not rotate the plane of polarized light.
-
Cholesteric (Chiral Nematic) Phase: Often exhibits a "fingerprint" texture.
-
Smectic Phase: Typically shows a "focal-conic" or "fan-like" texture.
-
Crystalline Solid: Appears as bright, birefringent regions.
-
-
Image Capture: Record images of the characteristic textures observed at different temperatures to document the phase behavior.[3]
Cholesterol Esterase Activity Assay
Objective: To determine the rate of hydrolysis of a cholesteryl ester with a specific fatty acid chain.
Methodology:
-
Substrate Preparation: Prepare a stock solution of the cholesteryl ester (e.g., cholesteryl oleate) in an appropriate organic solvent (e.g., isopropanol).
-
Reaction Mixture: In a microplate well or cuvette, prepare a reaction buffer (e.g., potassium phosphate buffer, pH 7.0) containing sodium taurocholate (a bile salt required for enzyme activity), cholesterol oxidase, horseradish peroxidase, 4-aminoantipyrine, and a chromogenic substrate (e.g., phenol).
-
Substrate Addition: Add a small volume of the cholesteryl ester stock solution to the reaction mixture. The bile salt will help to emulsify the water-insoluble substrate.
-
Enzyme Addition: Initiate the reaction by adding a known amount of cholesterol esterase.
-
Detection: The cholesterol esterase will hydrolyze the cholesteryl ester to free cholesterol and a fatty acid. The cholesterol oxidase then oxidizes the cholesterol, producing hydrogen peroxide. The horseradish peroxidase uses the hydrogen peroxide to catalyze the oxidative coupling of 4-aminoantipyrine and the chromogenic substrate, resulting in a colored product.
-
Spectrophotometric Measurement: Monitor the increase in absorbance of the colored product over time at the appropriate wavelength (e.g., 500 nm).
-
Calculation of Activity: The rate of the reaction is proportional to the rate of change in absorbance and can be used to calculate the enzyme activity (e.g., in units of µmol of substrate hydrolyzed per minute).[4][10][11]
Mandatory Visualizations
Cholesteryl Ester Metabolism Pathway
Caption: Key enzymes in cholesteryl ester metabolism.
Experimental Workflow for Comparing Cholesteryl Ester Properties
Caption: Workflow for characterizing cholesteryl esters.
References
- 1. mriquestions.com [mriquestions.com]
- 2. Thermotropic phase transitions of binary mixtures of wax and cholesteryl esters relevant to tears - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Physical properties of cholesteryl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Acyl-chain specificity and properties of cholesterol esterases from normal and Wolman lymphoid cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ucm.es [ucm.es]
- 7. Calorimetric studies of the effects of cholesterol on the phase transition of C(18):C(10) phosphatidylcholine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. tainstruments.com [tainstruments.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Cholesterol Esterase - Worthington Enzyme Manual | Worthington Biochemical [worthington-biochem.com]
A Guide to Cross-Laboratory Validation of Cholesteryl Tridecanoate Quantification Methods
For researchers, scientists, and drug development professionals, ensuring the reproducibility and reliability of analytical data across different laboratories is paramount. This guide provides a framework for the cross-laboratory validation of cholesteryl tridecanoate quantification methods, offering objective comparisons and supporting experimental data to harmonize results and ensure data integrity. This compound, a cholesteryl ester of a 13-carbon fatty acid, often serves as an internal standard in lipidomic studies or can be a biomarker itself. Its accurate quantification is crucial for the standardization of such assays.
Principles of Cross-Laboratory Validation
Cross-laboratory validation, also known as inter-laboratory comparison, is the process of demonstrating that an analytical method produces comparable results in different laboratories.[1][2] This process is essential when a study involves multiple sites or when transferring a method from one laboratory to another.[1][2][3] The primary goal is to establish the method's robustness and ensure that data generated across different locations are equivalent and reliable.
Key performance characteristics to be evaluated during a cross-laboratory validation include:
-
Accuracy: The closeness of the measured value to the true value.
-
Precision: The degree of agreement among a series of individual measurements. This is typically assessed at two levels: repeatability (intra-assay precision) and intermediate precision (inter-assay precision).
-
Linearity and Range: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
Specificity/Selectivity: The ability to assess unequivocally the analyte in the presence of components which may be expected to be present.
Comparison of Method Performance Parameters
The following table summarizes typical acceptance criteria for a cross-laboratory validation of a chromatographic method, such as Liquid Chromatography-Mass Spectrometry (LC-MS), which is commonly used for cholesteryl ester analysis.[1]
| Performance Parameter | Acceptance Criteria |
| Accuracy | The mean value should be within 85% to 115% of the nominal concentration.[1] |
| Precision (Repeatability) | The relative standard deviation (RSD) or coefficient of variation (CV) should not exceed 15%.[1] |
| Precision (Intermediate) | The RSD or CV should not exceed 20%. |
| Linearity (Correlation Coefficient) | r² ≥ 0.99 |
| Limit of Quantification (LOQ) | The analyte response should be at least 5 times the response of a blank sample, with precision and accuracy within 20%. |
Experimental Protocols
A detailed experimental protocol is crucial for successful cross-laboratory validation. Below is a typical workflow for the quantification of this compound using LC-MS/MS.
Sample Preparation
-
Lipid Extraction: Lipids are extracted from the sample matrix (e.g., plasma, tissue homogenate) using a modified Folch or Bligh-Dyer method.
-
Internal Standard Spiking: A known concentration of a suitable internal standard (e.g., a deuterated analog of this compound) is added to each sample prior to extraction to correct for variability in extraction efficiency and instrument response.
-
Reconstitution: The dried lipid extract is reconstituted in an appropriate solvent (e.g., methanol/isopropanol) for LC-MS analysis.
LC-MS/MS Analysis
-
Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 or C8 reversed-phase column is typically used for the separation of cholesteryl esters.
-
Mobile Phase: A gradient of solvents, such as water with a modifier (e.g., formic acid or ammonium formate) and an organic solvent mixture (e.g., methanol/acetonitrile/isopropanol).
-
Mass Spectrometer: A triple quadrupole mass spectrometer operated in positive electrospray ionization (ESI) mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for selective and sensitive quantification. The transition for this compound would be from its precursor ion (e.g., [M+NH4]+) to a specific product ion (e.g., the cholesterol backbone fragment).
Workflow for Cross-Laboratory Validation
The following diagram illustrates a typical workflow for conducting a cross-laboratory validation study.
Conclusion
A robust cross-laboratory validation is critical for ensuring the reliability and comparability of data for this compound quantification. By adhering to a well-defined protocol and pre-determined acceptance criteria, researchers can have confidence in the analytical results, regardless of where the analysis is performed. This guide provides a foundational framework that can be adapted to specific research needs, ultimately contributing to the generation of high-quality, reproducible scientific data.
References
- 1. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analytical Method Transfer: Best Practices and Guidelines | Lab Manager [labmanager.com]
- 3. demarcheiso17025.com [demarcheiso17025.com]
Cholesteryl Tridecanoate: A Comparative Guide for Use as a Non-Endogenous Lipid Standard
For Researchers, Scientists, and Drug Development Professionals
In the precise world of quantitative lipidomics, the choice of an internal standard is paramount to achieving accurate and reproducible results. An ideal internal standard should be a substance that is chemically similar to the analytes of interest but not naturally present in the biological samples being analyzed (non-endogenous). This guide provides a comprehensive overview of the suitability of cholesteryl tridecanoate as a non-endogenous lipid standard, comparing its performance with other common alternatives and providing supporting experimental data and protocols.
Introduction to Non-Endogenous Lipid Standards
Internal standards are essential in mass spectrometry-based lipidomics to correct for variations that can occur during sample preparation, extraction, and analysis. Non-endogenous standards, particularly those with odd-chain fatty acids like tridecanoic acid, are favored because they are typically absent or present at very low levels in most biological systems. This minimizes the risk of interference with the quantification of endogenous lipids.
This compound, a cholesteryl ester with a 13-carbon fatty acid chain, is a commercially available lipid that fits the primary criterion of being non-endogenous in most mammalian systems. Its structural similarity to endogenous cholesteryl esters makes it a promising candidate for their quantification.
Performance Comparison of Non-Endogenous Lipid Standards
The selection of an appropriate internal standard is critical for the accuracy of lipid quantification. While data directly comparing the performance of this compound is limited in publicly available literature, we can infer its performance based on studies of structurally similar odd-chain cholesteryl esters, such as cholesteryl heptadecanoate (C17:0). The key performance characteristics are summarized below.
| Performance Metric | This compound (Inferred) | Deuterated Cholesteryl Esters (e.g., d7-Cholesteryl Palmitate) | Other Odd-Chain Cholesteryl Esters (e.g., C17:0) |
| Non-Endogenous Nature | High (C13 fatty acid is rare) | High (Isotopically distinct) | High (Odd-chain fatty acids are rare) |
| Chemical Similarity | High (Similar to endogenous CEs) | High (Identical chemical structure) | High (Similar to endogenous CEs) |
| Mass Spectrometry Behavior | Predictable fragmentation to cholesterol backbone (m/z 369.3)[1] | Similar fragmentation to endogenous counterparts, with a mass shift. | Predictable fragmentation to cholesterol backbone (m/z 369.3)[1] |
| Linearity | Expected to be high over a relevant concentration range. | High, well-established for many species. | Demonstrated to have a linear dynamic range over ~3 orders of magnitude.[2] |
| Recovery | Expected to be similar to other cholesteryl esters. | High, corrects for extraction losses effectively. | High, though can be matrix-dependent. |
| Matrix Effect | Potential for ion suppression/enhancement, needs to be assessed for each matrix.[3] | Can experience matrix effects, but the isotopic label aids in correction. | Subject to matrix effects, similar to other lipids.[3] |
| Commercial Availability | Readily available from various suppliers.[4][5] | Widely available for common endogenous species. | Available from specialty lipid suppliers. |
| Cost | Generally lower than deuterated standards. | Generally higher due to synthesis complexity. | Similar to other odd-chain lipid standards. |
Experimental Protocols
Preparation of this compound Internal Standard Stock Solution
-
Weighing: Accurately weigh a precise amount of this compound powder (e.g., 1 mg).
-
Dissolution: Dissolve the powder in a suitable organic solvent, such as a mixture of chloroform and methanol (e.g., 2:1, v/v), to achieve a stock solution of a known concentration (e.g., 1 mg/mL).
-
Storage: Store the stock solution in an amber glass vial at -20°C to prevent degradation. It is recommended to prepare smaller aliquots to avoid repeated freeze-thaw cycles.[6]
Sample Preparation and Lipid Extraction
The following is a general protocol for lipid extraction from biological samples (e.g., plasma, cells, tissues) using a modified Bligh-Dyer method.
-
Sample Homogenization: Homogenize the biological sample in a suitable buffer.
-
Internal Standard Spiking: Add a known amount of the this compound internal standard stock solution to the homogenized sample. The amount added should be within the linear range of the analytical method.
-
Solvent Addition: Add a mixture of chloroform and methanol (1:2, v/v) to the sample, vortex thoroughly, and incubate for a period (e.g., 30 minutes) to allow for lipid extraction.
-
Phase Separation: Add chloroform and water (or a suitable aqueous buffer) to induce phase separation. Centrifuge the mixture to pellet any solid debris and clearly separate the organic and aqueous layers.
-
Lipid Collection: Carefully collect the lower organic phase, which contains the lipids.
-
Drying and Reconstitution: Evaporate the solvent from the collected organic phase under a stream of nitrogen. Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis (e.g., methanol/toluene 9:1, v/v).[7]
LC-MS/MS Analysis of Cholesteryl Esters
-
Chromatographic Separation:
-
Column: Use a reverse-phase C18 column suitable for lipidomics (e.g., Agilent ZORBAX EclipsePlus C18).[7]
-
Mobile Phase A: Acetonitrile/water (e.g., 60:40) with a suitable additive like 10 mM ammonium formate.
-
Mobile Phase B: Isopropanol/acetonitrile (e.g., 90:10) with 10 mM ammonium formate.
-
Gradient: A gradient from a lower to a higher percentage of mobile phase B is typically used to elute the hydrophobic cholesteryl esters.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Positive electrospray ionization (ESI) is commonly used.
-
MS/MS Analysis: Utilize Multiple Reaction Monitoring (MRM) for targeted quantification. The precursor ion will be the [M+NH4]+ adduct of this compound. The characteristic product ion for all cholesteryl esters is the cholesterol backbone fragment at m/z 369.3, resulting from the neutral loss of the fatty acid chain.[1]
-
MRM Transition for this compound:
-
Precursor Ion ([M+NH4]+): m/z 600.5
-
Product Ion: m/z 369.3
-
-
Collision Energy: Optimization of the collision energy is required to achieve the most abundant fragmentation of the precursor to the product ion.
-
Mandatory Visualizations
Caption: Experimental workflow for quantitative lipidomics using a non-endogenous internal standard.
Caption: Logical relationship demonstrating the necessity of a non-endogenous internal standard for accurate quantification.
Conclusion
This compound is a highly suitable non-endogenous lipid standard for the quantitative analysis of cholesteryl esters in biological samples. Its key advantages include its non-endogenous nature, structural similarity to target analytes, predictable mass spectrometric behavior, and commercial availability at a reasonable cost. While direct comparative studies on its performance metrics like linearity and recovery are not extensively published, data from its close structural analog, cholesteryl heptadecanoate, strongly support its efficacy. For robust and accurate quantification, it is crucial to validate the method in the specific biological matrix of interest to account for potential matrix effects. The provided experimental protocols and workflows offer a solid foundation for researchers to incorporate this compound into their quantitative lipidomics studies.
References
- 1. biorxiv.org [biorxiv.org]
- 2. biorxiv.org [biorxiv.org]
- 3. Determination of non-cholesterol sterols in serum and HDL fraction by LC/MS-MS: Significance of matrix-related interferences - PMC [pmc.ncbi.nlm.nih.gov]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. This compound, 25605-87-2 | BroadPharm [broadpharm.com]
- 6. abmole.com [abmole.com]
- 7. Mass Spectrometry-based Lipidomics and Its Application to Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structural Differences of Cholesteryl Ester Polymorphs
For Researchers, Scientists, and Drug Development Professionals
Cholesteryl esters (CEs), vital molecules in lipid transport and storage, are known to exhibit polymorphism, a phenomenon where a substance can exist in multiple crystalline forms. These different polymorphs can display distinct physical and chemical properties, including melting points, solubilities, and stabilities, which are of critical importance in pharmaceutical development and in understanding pathological conditions like atherosclerosis. This guide provides a comparative analysis of the structural differences between cholesteryl ester polymorphs, supported by experimental data and detailed methodologies.
Distinguishing Cholesteryl Ester Polymorphs: An Overview
Cholesteryl esters primarily crystallize into three main polymorphic forms: monolayer type I, monolayer type II, and bilayer. The arrangement of the molecules within the crystal lattice defines these different forms. Cholesteryl esters that exhibit polymorphism typically have one of two crystal forms: monolayer type I or monolayer type II.[1] Bilayer-type cholesteryl esters, however, do not appear to exhibit polymorphism.[1]
The interplay of intermolecular forces, including chain-chain, ring-ring, and ring-chain interactions, dictates which crystal type is formed. These interactions are also responsible for the relative stability of the different polymorphic forms at a given temperature and pressure.[1]
Comparative Thermal Properties of Cholesteryl Ester Polymorphs
Differential Scanning Calorimetry (DSC) is a powerful technique to characterize the thermal properties of cholesteryl ester polymorphs. By measuring the heat flow associated with thermal transitions, DSC can determine the melting points, transition temperatures, and enthalpies of these different crystalline forms.
| Cholesteryl Ester | Transition | Temperature (°C) | Enthalpy of Transition (kJ/mol) | Reference |
| Cholesteryl Myristate | Solid ⇌ Smectic | 70.2 | - | [2] |
| Smectic ⇌ Cholesteric | 77.6 | - | [2] | |
| Cholesteric ⇌ Isotropic Liquid | 82.4 | - | [2] | |
| Cholesteryl Palmitate | Crystal ⇌ Isotropic Liquid | ~83.5 | - | |
| Cholesteryl Stearate | Crystal ⇌ Isotropic Liquid | 79.8 - 81.7 | 67.5 | [3][4] |
| Cholesteryl Behenate | Crystal ⇌ Isotropic Liquid | ~86 | - | [3] |
| Cholesteryl Oleate | Isotropic Liquid ⇌ Cholesteric | 29 | - | [5] |
Note: The absence of distinct data for different polymorphs in a single table highlights a gap in the current literature and underscores the complexity of isolating and characterizing individual polymorphic forms. The provided data generally represents the most commonly observed and stable form.
Experimental Protocols
Differential Scanning Calorimetry (DSC) for Polymorph Analysis
Objective: To determine the melting points, transition temperatures, and enthalpies of transition for different cholesteryl ester polymorphs.
Materials:
-
Differential Scanning Calorimeter (DSC)
-
Aluminum or hermetically sealed DSC pans
-
Cholesteryl ester sample (2-10 mg)
-
Inert purge gas (e.g., Nitrogen)
Procedure:
-
Sample Preparation: Accurately weigh 2-10 mg of the cholesteryl ester sample into a DSC pan. The sample should be evenly distributed at the bottom of the pan to ensure good thermal contact.[6] For volatile samples or to prevent moisture absorption, use a hermetically sealed pan.
-
Instrument Setup:
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Purge the cell with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min to create an inert atmosphere.
-
Set the temperature program. A typical program involves an initial equilibration step, followed by a heating ramp, a cooling ramp, and a final heating ramp.
-
-
Heating and Cooling Cycles:
-
First Heating Scan: Heat the sample at a controlled rate, typically 5-10 °C/min, from a starting temperature well below the expected melting point to a temperature above the final melting point. This scan provides information on the initial polymorphic form(s) present.
-
Cooling Scan: Cool the sample at a controlled rate, for example, 10 °C/min, to a temperature below its crystallization point. This allows for the observation of crystallization behavior and the potential formation of metastable polymorphs.
-
Second Heating Scan: Reheat the sample at the same rate as the first scan. This scan reveals the thermal behavior of the polymorphs formed during the cooling cycle and can help identify monotropic or enantiotropic relationships between polymorphs.
-
-
Data Analysis:
-
Analyze the resulting thermogram to determine the onset temperature, peak temperature (melting point or transition temperature), and the area under the peak (enthalpy of transition).
-
Compare the thermograms from the first and second heating scans to identify any polymorphic transformations that occurred during the thermal cycling.
-
Powder X-Ray Diffraction (PXRD) for Structural Characterization
Objective: To identify the crystalline structure and differentiate between the polymorphic forms of cholesteryl esters based on their unique diffraction patterns.
Materials:
-
Powder X-Ray Diffractometer with a copper X-ray source (Cu Kα radiation, λ = 1.5406 Å)
-
Sample holder (e.g., zero-background silicon holder)
-
Cholesteryl ester sample (finely powdered)
Procedure:
-
Sample Preparation: Finely grind the cholesteryl ester sample to a homogenous powder using a mortar and pestle. This ensures a random orientation of the crystallites.
-
Sample Mounting: Carefully pack the powdered sample into the sample holder, ensuring a flat and level surface. The surface of the sample should be flush with the surface of the holder to avoid errors in the diffraction angle.
-
Instrument Setup and Data Collection:
-
Place the sample holder in the diffractometer.
-
Set the instrument parameters:
-
X-ray Source: Copper Kα radiation, typically operated at 40 kV and 40 mA.
-
Scan Range (2θ): A typical range is from 2° to 40°, which covers the most characteristic diffraction peaks for organic molecules.
-
Step Size: A small step size, such as 0.02°, is used to ensure good resolution.
-
Scan Speed/Time per Step: The scan speed is chosen to obtain a good signal-to-noise ratio.
-
-
-
Data Analysis:
-
Process the raw diffraction data to obtain a diffractogram (intensity vs. 2θ).
-
Identify the positions (2θ values) and relative intensities of the diffraction peaks.
-
Compare the obtained diffraction pattern with known patterns of different polymorphs from databases or literature to identify the crystalline form(s) present in the sample. Each polymorph will have a unique fingerprint diffraction pattern.[7]
-
Interconversion of Cholesteryl Ester Polymorphs
The transformation between different polymorphic forms of cholesteryl esters can be triggered by various factors, primarily temperature and the presence of solvents. Understanding these transitions is crucial for controlling the desired polymorphic form during manufacturing and for comprehending their behavior in biological systems.
Temperature-Induced Polymorphic Transitions
Heating a metastable polymorph can provide the necessary energy to overcome the activation barrier for its transformation into a more stable form. This is often observed during DSC analysis as an exothermic event (crystallization) following an endothermic event (melting of the metastable form). Cooling from the molten state can also lead to the formation of different polymorphs depending on the cooling rate. Rapid cooling often traps the molecules in a less stable, kinetically favored form, while slow cooling allows for the formation of the more thermodynamically stable polymorph.
Solvent-Mediated Polymorphic Transformations
The presence of a solvent can significantly influence the polymorphic form of a cholesteryl ester.[8] This is known as solvent-mediated polymorphic transformation. The process generally involves the dissolution of a metastable form followed by the nucleation and growth of a more stable form. The rate of this transformation is influenced by factors such as the solubility of the ester in the solvent and the specific interactions between the solute and solvent molecules.[8] For instance, crystallization from different solvents can yield different polymorphs of the same compound.
The following diagram illustrates the potential interconversion pathways between different states and polymorphic forms of a cholesteryl ester.
Caption: Interconversion pathways of cholesteryl ester polymorphs.
References
- 1. mriquestions.com [mriquestions.com]
- 2. researchgate.net [researchgate.net]
- 3. Thermotropic phase transitions of binary mixtures of wax and cholesteryl esters relevant to tears - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cholesteryl stearate [webbook.nist.gov]
- 5. Temperature-dependent molecular motions and phase behavior of cholesteryl ester analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. qualitest.ae [qualitest.ae]
- 7. resources.rigaku.com [resources.rigaku.com]
- 8. Polymorph screening: influence of solvents on the rate of solvent-mediated polymorphic transformation - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Cytotoxicity of Cholesteryl Tridecanoate-Based Delivery Systems: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of novel drug delivery systems is a cornerstone of modern therapeutics, aiming to enhance efficacy while minimizing off-target effects. Among the various platforms, lipid-based nanoparticles, particularly those incorporating cholesterol and its esters, have garnered significant attention for their biocompatibility and ability to modulate membrane fluidity.[1][2] This guide provides a comparative assessment of the cytotoxicity of cholesteryl tridecanoate-based delivery systems, contextualized within the broader category of cholesterol-containing nanoparticles due to the limited specific data on the tridecanoate ester. We will explore common cytotoxicity assays, their underlying principles, and the cellular mechanisms involved in nanoparticle-induced cell death.
Comparative Cytotoxicity Data
The cytotoxic potential of a drug delivery system is a critical parameter in its preclinical evaluation. This is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a substance required to inhibit a biological process by 50%. The following table summarizes IC50 values for various cholesterol-based and alternative nanoparticle delivery systems from in vitro studies. It is important to note that direct IC50 values for this compound specifically are not widely reported in the available literature.
| Delivery System | Drug | Cell Line | IC50 Value | Reference |
| Cholesterol-Based Niosomes | Flutamide | PC-3 (Human Prostate Cancer) | 0.64 ± 0.04 µg/mL | [3] |
| Free Flutamide | Flutamide | PC-3 (Human Prostate Cancer) | 1.88 ± 0.16 µg/mL | [3] |
| Cholesterol-Based Niosomes | Flutamide | MCF-7 (Human Breast Cancer) | 0.27 ± 0.07 µg/mL | [3] |
| Free Flutamide | Flutamide | MCF-7 (Human Breast Cancer) | 4.07 ± 0.74 µg/mL | [3] |
| Doxorubicin-Loaded Liposomes | Doxorubicin | MCF-7 (Human Breast Cancer) | 0.4 µg/mL | [4] |
| Doxorubicin-Loaded Liposomes | Doxorubicin | MCF-7/ADR (Doxorubicin-Resistant) | 3.3 µg/mL | [4] |
| Free Doxorubicin | Doxorubicin | MCF-7/ADR (Doxorubicin-Resistant) | 13.7 µg/mL | [4] |
| Curcumin-Loaded Nanoparticles | Curcumin | A549 (Human Lung Carcinoma) | 4.2 µg/mL | [4] |
| Cholesterol-Based 5α,8α-endoperoxide | - | HepG2, SK-Hep1, MDA-MB-231, MCF-7 | 8.07 to 12.25 µM | [5] |
| Curcumin Solid Lipid Nanoparticles | Curcumin | Pancreatic Cancer Cells | 4.93 µM | [6] |
| Free Curcumin | Curcumin | Pancreatic Cancer Cells | 19.6 µM | [6] |
| Aspirin Solid Lipid Nanoparticles | Aspirin | Panc-1 (Human Pancreatic Cancer) | 99.11 µM | [6] |
| Free Aspirin | Aspirin | Panc-1 (Human Pancreatic Cancer) | 2.4 mM | [6] |
Experimental Protocols for Cytotoxicity Assessment
Accurate and reproducible assessment of cytotoxicity is paramount. Below are detailed methodologies for two of the most common colorimetric assays used to evaluate the in vitro cytotoxicity of nanoparticle-based delivery systems.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a widely used colorimetric assay to assess cell metabolic activity.[7] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of culture medium and incubate overnight in a humidified 37°C incubator with 5% CO₂.[8]
-
Treatment: Prepare serial dilutions of the this compound-based nanoparticles and control formulations in culture medium. Remove the existing medium from the wells and add 100 µL of the nanoparticle suspensions at various concentrations. Include untreated cells as a negative control and a vehicle-only control.[9]
-
Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C with 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT solution to each well and incubate for an additional 4 hours in the dark at 37°C.[10]
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 100-200 µL of a solubilization solution (e.g., dimethyl sulfoxide - DMSO) to each well to dissolve the formazan crystals.[7][10] Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[7]
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[10] A reference wavelength of >600 nm can be used to subtract background absorbance.
-
Calculation of Cell Viability: Cell viability is expressed as a percentage of the untreated control cells.
LDH (Lactate Dehydrogenase) Cytotoxicity Assay
The LDH assay is a colorimetric method used to quantify cell death by measuring the release of the cytosolic enzyme lactate dehydrogenase from cells with damaged plasma membranes.
Protocol:
-
Cell Seeding and Treatment: Follow the same initial steps as the MTT assay for cell seeding and treatment with the nanoparticle formulations in a 96-well plate.[8][11]
-
Controls: Prepare triplicate wells for the following controls:
-
Supernatant Collection: After the desired incubation period, centrifuge the 96-well plate at approximately 250 x g for 10 minutes.[13]
-
Assay Reaction: Carefully transfer 50-100 µL of the cell-free supernatant from each well to a new, optically clear 96-well plate.[13]
-
Reagent Addition: Add 100 µL of the freshly prepared LDH reaction mixture to each well containing the supernatant.[13]
-
Incubation: Incubate the plate for up to 30 minutes at room temperature, protected from light.[13]
-
Absorbance Measurement: Measure the absorbance of the samples at 490 nm using a microplate reader. A reference wavelength of >600 nm can be used.[13]
-
Calculation of Cytotoxicity: The percentage of cytotoxicity is calculated using the absorbance values from the experimental, spontaneous release, and maximum release wells.
Visualizing Experimental and Biological Pathways
Understanding the workflow of cytotoxicity assessment and the underlying biological mechanisms is crucial for data interpretation. The following diagrams, created using Graphviz, illustrate a typical experimental workflow and a key signaling pathway involved in nanoparticle-induced apoptosis.
Nanoparticle interaction with cells can trigger various signaling cascades leading to programmed cell death, or apoptosis. One of the well-established pathways is the intrinsic or mitochondrial pathway, often initiated by cellular stress such as the generation of reactive oxygen species (ROS).
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Cholesterol-Based Nanovesicles Enhance the In Vitro Cytotoxicity, Ex Vivo Intestinal Absorption, and In Vivo Bioavailability of Flutamide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Efficacy of Cholesterol-Based Carriers in Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cholesterol-Based Compounds: Recent Advances in Synthesis and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Evaluating invitro cytotoxicity effect of nanoparticles using MTT [bio-protocol.org]
- 8. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 9. researchgate.net [researchgate.net]
- 10. Biosynthesis of Zinc Oxide Nanoparticles and Their Cytotoxicity Study on Fibroblast Cell Line Using MTT Assay : Oriental Journal of Chemistry [orientjchem.org]
- 11. LDH cytotoxicity assay [protocols.io]
- 12. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
performance comparison of cholesteryl tridecanoate and other chiral nematic materials
A comprehensive is essential for researchers and scientists in materials science and drug development. This guide provides an objective analysis of key performance indicators, supported by experimental data and detailed methodologies.
Performance Comparison of Chiral Nematic Materials
Chiral nematic liquid crystals are characterized by their helical structure, which is responsible for their unique optical properties. The performance of these materials is primarily evaluated based on their ability to induce and maintain this helical structure, and how this structure responds to external stimuli like temperature.
Key Performance Metrics
The primary metrics for evaluating chiral nematic materials include:
-
Helical Twisting Power (HTP): This parameter quantifies the efficiency of a chiral dopant in inducing a helical structure in a nematic host. A higher HTP indicates that a smaller amount of the chiral material is needed to induce a given helical pitch. HTP is defined by the equation: β = (pc)⁻¹, where p is the helical pitch and c is the concentration of the chiral dopant.
-
Selective Reflection Wavelength (λ₀): Chiral nematic liquid crystals exhibit selective reflection of circularly polarized light of a specific wavelength, which is dependent on the pitch of the helical structure and the average refractive index of the material (λ₀ = n * p). This property is the basis for their use in thermochromic applications and optical filters.
-
Clearing Point (T꜀): This is the temperature at which the liquid crystal transitions to an isotropic liquid phase, losing its ordered structure. A higher clearing point is generally desirable for applications requiring a broad operating temperature range.
-
Mesophase Range: This is the temperature range over which the material exhibits its liquid crystalline properties. A wider mesophase range offers greater flexibility in applications.
Quantitative Data Comparison
The following table summarizes the Helical Twisting Power (HTP) for a selection of cholesteryl alkanoates and other common chiral dopants. It is important to note that the HTP of a given chiral dopant is highly dependent on the nematic host used for the measurement. The data presented here is compiled from various studies and serves as a comparative reference.
| Chiral Material | Nematic Host | HTP (μm⁻¹) | Handedness of Twist | Reference |
| Cholesteryl Alkanoates | ||||
| Cholesteryl Propionate | MBBA | - | Left | |
| Cholesteryl Butyrate | MBBA | - | Left | |
| Cholesteryl Nonanoate | Compensated Nematic | -7.5 | Left | |
| Cholesteryl Myristate | Compensated Nematic | -2.0 | Left | |
| Other Chiral Dopants | ||||
| CB15 | E7 | +7.3 | Right | [1] |
| S811 (Merck) | E7 | -21.1 | Left | [1] |
| R811 (Merck) | E7 | +21.1 | Right | [2] |
Experimental Protocols
Accurate and reproducible characterization of chiral nematic materials is crucial for their application. Below are detailed protocols for two key experiments.
Measurement of Helical Twisting Power (HTP) by the Grandjean-Cano Wedge Method
The Grandjean-Cano method is a widely used technique for determining the helical pitch of a chiral nematic liquid crystal, from which the HTP can be calculated.[3]
Materials and Equipment:
-
Chiral nematic liquid crystal sample (nematic host doped with the chiral material)
-
Grandjean-Cano wedge cell (two flat glass plates with a small angle between them)
-
Polarizing optical microscope (POM) with a rotating stage and a calibrated eyepiece
-
Light source
-
Temperature-controlled stage (optional, for temperature-dependent measurements)
Procedure:
-
Sample Preparation: Prepare a homogeneous mixture of the nematic host and the chiral dopant at a known concentration.
-
Cell Filling: Introduce the chiral nematic mixture into the Grandjean-Cano wedge cell via capillary action in its isotropic phase (by heating if necessary).
-
Observation of Disclination Lines: Place the filled cell on the microscope stage and observe it under polarized light. A series of parallel lines, known as disclination lines or "Cano lines," will be visible. These lines correspond to locations where the number of half-turns of the helical structure is an integer.
-
Measurement: Measure the distance (xm) of each disclination line from the point of zero cell thickness.
-
Calculation of Pitch: The helical pitch (p) can be calculated using the formula: p = 2 * tan(α) * (xm+1 - xm), where α is the wedge angle of the cell.
-
Calculation of HTP: The Helical Twisting Power (β) is then calculated using the formula: β = 1 / (p * c), where c is the concentration of the chiral dopant in the nematic host.
Measurement of Selective Reflection Wavelength
The selective reflection wavelength is a key characteristic of chiral nematic liquid crystals, particularly for applications in thermochromic sensors and reflective displays.[4]
Materials and Equipment:
-
Chiral nematic liquid crystal sample
-
Liquid crystal cell with planar alignment layers
-
Spectrometer (e.g., UV-Vis-NIR)
-
Light source
-
Temperature-controlled stage
-
Polarizers (optional, for analyzing the polarization of reflected light)
Procedure:
-
Sample Preparation: Prepare a sample of the chiral nematic liquid crystal with a uniform planar alignment. This is typically achieved by filling a cell with treated surfaces (e.g., rubbed polyimide) that align the liquid crystal molecules parallel to the surfaces.
-
Experimental Setup: Place the liquid crystal cell on the temperature-controlled stage within the spectrometer's sample holder. The incident light should be normal to the cell surface.
-
Data Acquisition: Record the reflection or transmission spectrum of the sample at a controlled temperature. The peak of the reflection band (or the corresponding dip in the transmission spectrum) corresponds to the selective reflection wavelength (λ₀).
-
Temperature Dependence: To characterize thermochromic properties, vary the temperature of the sample using the temperature-controlled stage and record the spectrum at different temperatures. This will show the shift in the selective reflection wavelength with temperature.
Visualizations
The following diagrams illustrate key workflows and relationships in the characterization and performance of chiral nematic materials.
References
Safety Operating Guide
Navigating the Safe Disposal of Cholesteryl Tridecanoate in a Laboratory Setting
For researchers, scientists, and professionals in drug development, the proper disposal of chemical reagents is a critical component of laboratory safety and operational integrity. Cholesteryl tridecanoate, a cholesterol ester, is often utilized in the formulation of lipid nanoparticles for drug delivery applications. While it is classified as a non-hazardous substance, adherence to proper disposal protocols is essential to ensure a safe laboratory environment and compliance with institutional and regulatory standards. This guide provides detailed, step-by-step procedures for the proper disposal of this compound, ensuring the safety of laboratory personnel and the protection of the environment.
Immediate Safety and Handling Protocols
Before initiating any disposal procedures, it is imperative to be familiar with the safety and handling requirements for this compound.
Personal Protective Equipment (PPE):
-
Eye Protection: Always wear safety goggles with side-shields.
-
Hand Protection: Use protective gloves.
-
Skin and Body Protection: Wear an impervious lab coat.
-
Respiratory Protection: A suitable respirator should be used if there is a risk of dust or aerosol formation.
In Case of a Spill:
-
Evacuate personnel from the immediate area.
-
Ensure adequate ventilation.
-
For liquid solutions, absorb the spill with a finely-powdered, liquid-binding material such as diatomite or universal binders.[1]
-
For solid spills, carefully sweep or vacuum the material to avoid dust generation.
-
Decontaminate surfaces and equipment by scrubbing with alcohol.[1]
-
Collect all contaminated materials in a suitable, labeled container for disposal.
-
Prevent the spilled material from entering drains or water courses.[1]
Step-by-Step Disposal Procedures
The appropriate disposal method for this compound depends on its form (solid or liquid) and whether it has been contaminated with hazardous substances.
Disposal of Uncontaminated this compound
Solid Form:
-
Confirmation of Purity: Ensure the this compound waste is not mixed with any hazardous chemicals.
-
Packaging: Place the solid waste in a sturdy, sealed container. At least two layers of packaging are recommended to prevent spills.[2]
-
Labeling: Clearly label the outer container as "Non-hazardous" and specify the contents ("this compound").[2]
-
Disposal: Laboratory personnel should transport the securely packaged and labeled container directly to the facility's designated dumpster for regular trash. Do not leave it in laboratory trash cans to be handled by custodial staff.[2][3]
Liquid Form (in a non-hazardous solvent):
-
Institutional Approval: Before any drain disposal, obtain approval from your institution's Environmental Health and Safety (EHS) department.[3] Some institutions prohibit the drain disposal of any laboratory chemicals, regardless of their hazard classification.
-
If Approved:
-
Flush with a large quantity of water (at least 20 parts water to 1 part solution).
-
Avoid mixing with other chemicals in the drain.
-
-
If Not Approved (or for larger quantities):
-
Collect the liquid waste in a sturdy, leak-proof container.
-
Label the container clearly with the contents ("this compound in [Solvent Name]") and mark it as "Non-hazardous waste for disposal."
-
Arrange for pickup and disposal through your institution's chemical waste program.
-
Disposal of Contaminated this compound
If this compound is mixed with or contaminated by a hazardous substance, it must be treated as hazardous waste.
-
Segregation: Do not mix with other waste streams.
-
Container: Use a chemically resistant, leak-proof container with a secure lid.
-
Labeling: Attach a hazardous waste label to the container. The label must include:
-
The words "Hazardous Waste."
-
The full chemical names of all constituents, including this compound and the contaminants.
-
The approximate percentage of each component.
-
The date the waste was first added to the container.
-
The name of the generating researcher or lab.
-
-
Storage: Store the container in a designated satellite accumulation area within the laboratory.
-
Disposal Request: Follow your institution's procedures to request a hazardous waste pickup from the EHS department.
Disposal of Empty Containers
Empty containers that held this compound must be properly managed before disposal.
-
Rinsing:
-
For containers that held pure this compound, rinse them thoroughly with a suitable solvent (e.g., alcohol). The first rinse must be collected and disposed of as chemical waste.
-
If the container held this compound mixed with an acutely hazardous chemical (P-listed), the first three rinses must be collected and disposed of as acute hazardous waste.
-
-
Defacing Labels: Completely remove or deface the original product label to prevent confusion.[3]
-
Disposal: Once clean and dry, the container can typically be disposed of in the regular trash or recycled, according to your facility's guidelines.
Quantitative Disposal Guidelines
The following table summarizes general quantitative guidelines for the disposal of non-hazardous laboratory waste. Note that these are general recommendations and may be superseded by your institution's specific policies.
| Parameter | Guideline | Source |
| pH Range for Sewer Disposal | 5.0 - 9.0 | [4] |
| Maximum Volume for Sewer Disposal | Up to 5 gallons of liquid or 1 kilogram of solid per discharge (with EHS approval) | [4] |
| Water Dilution for Sewer Disposal | At least 20 parts water to 1 part chemical solution | [4] |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Appendix A - Disposal of Nonhazardous Laboratory Waste As Regular Trash for Ithaca Campus | Environment, Health and Safety [ehs.cornell.edu]
- 3. sfasu.edu [sfasu.edu]
- 4. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
Essential Safety and Logistical Information for Handling Cholesteryl Tridecanoate
For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of laboratory chemicals is paramount. This document provides detailed procedural guidance for the personal protective equipment (PPE), handling, and disposal of Cholesteryl tridecanoate.
Personal Protective Equipment (PPE)
According to the Safety Data Sheet (SDS), this compound is not classified as a hazardous substance or mixture.[1] However, adherence to standard laboratory safety protocols is essential to minimize exposure and ensure a safe working environment. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specifications |
| Eye Protection | Safety Goggles | Should be worn at all times to protect from potential splashes or airborne particles. Side shields are recommended for enhanced protection.[1] |
| Hand Protection | Protective Gloves | Nitrile or latex gloves are suitable for handling the solid chemical.[2][3] |
| Body Protection | Laboratory Coat | A standard lab coat should be worn to protect skin and clothing from accidental contact with the chemical.[1][4] |
| Respiratory Protection | Suitable Respirator | A respirator is generally not required under normal use conditions with adequate ventilation.[5] If dust is generated, a respirator may be necessary.[1] |
Handling and Disposal Workflow
Proper handling and disposal are critical for maintaining a safe laboratory environment. The following workflow outlines the key steps from preparation to final disposal of this compound.
Experimental Protocols: Safe Handling and Disposal Procedures
1. Preparation:
-
Don PPE: Before handling the chemical, put on all required personal protective equipment as detailed in the table above.
-
Prepare Workspace: Ensure the work area, such as a chemical fume hood or a designated benchtop, is clean and uncluttered.
-
Weighing: Carefully weigh the desired amount of this compound on weigh paper or in a suitable container. Minimize the creation of dust.
2. Handling:
-
Dissolution: If the experimental protocol requires, dissolve the weighed this compound in an appropriate solvent.
-
Experimental Use: Carry out the intended experimental procedure, exercising standard laboratory caution.
3. Cleanup:
-
Decontamination: Clean all glassware and surfaces that came into contact with the chemical using a suitable solvent (e.g., ethanol or acetone), followed by soap and water.
-
PPE Removal: Remove gloves and lab coat.
-
Hand Washing: Wash hands thoroughly with soap and water.
4. Disposal:
-
Solid Waste: Dispose of contaminated solid waste, such as weigh paper and used gloves, in a designated solid chemical waste container.[6]
-
Liquid Waste: Unused solutions of this compound should be disposed of in a designated non-hazardous liquid waste container, in accordance with institutional and local regulations.[7][8] Do not pour chemicals down the drain unless explicitly permitted by your institution's environmental health and safety (EHS) office.[7][9]
First Aid Measures:
In case of accidental exposure, follow these first aid guidelines[1]:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
-
Skin Contact: Remove contaminated clothing and rinse the affected skin area thoroughly with water.
-
Inhalation: Move to fresh air. If breathing is difficult, provide oxygen.
-
Ingestion: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Personal Protective Equipment and Chemistry - Chemical Safety Facts [chemicalsafetyfacts.org]
- 3. Lab Safety Equipment & PPE | ChemTalk [chemistrytalk.org]
- 4. safety.nmsu.edu [safety.nmsu.edu]
- 5. fishersci.com [fishersci.com]
- 6. youtube.com [youtube.com]
- 7. youtube.com [youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. m.youtube.com [m.youtube.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
